3-methoxyisoquinolin-1-amine
Description
Properties
CAS No. |
80900-34-1 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
3-methoxyisoquinolin-1-amine CAS 80900-34-1 properties
An In-depth Technical Guide to 3-Methoxyisoquinolin-1-amine (CAS 80900-34-1)
Abstract
3-Methoxyisoquinolin-1-amine (CAS 80900-34-1) is a functionalized heterocyclic compound belonging to the isoquinoline class of molecules. The isoquinoline scaffold is a prominent pharmacophore found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2][3] This technical guide serves as a comprehensive resource for researchers, consolidating all available physicochemical data, safety information, and exploring the potential of this molecule as a versatile building block in medicinal chemistry and materials science. While experimental data on this specific compound is limited, this document provides a robust framework of its known properties, a conceptual synthetic pathway based on established chemical principles, and an outlook on its potential applications derived from the well-documented significance of its structural class.
Introduction to the Isoquinoline Scaffold
The isoquinoline core, a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, is a cornerstone of modern medicinal chemistry.[1] Naturally occurring isoquinoline alkaloids, such as morphine, codeine, and berberine, have been used in medicine for centuries for their potent analgesic, antimicrobial, and anti-inflammatory properties.[1] In contemporary drug discovery, synthetic isoquinoline derivatives are actively investigated for a diverse range of therapeutic targets, including cancer, microbial infections, and neurological disorders.[2][3] Their antiproliferative effects, for instance, are often linked to mechanisms like the inhibition of topoisomerase, disruption of microtubule polymerization, or modulation of critical signaling pathways such as PI3K/Akt/mTOR.[2][3]
3-Methoxyisoquinolin-1-amine presents a synthetically attractive scaffold featuring two key functional groups: a nucleophilic primary amine at the 1-position and a methoxy group at the 3-position. These handles allow for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel molecular entities.
Caption: General isoquinoline structure and the specific functionalization in 3-methoxyisoquinolin-1-amine.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The available data for 3-methoxyisoquinolin-1-amine is summarized below.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 80900-34-1 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O | [4][5] |
| Molecular Weight | 174.20 g/mol | [4][5] |
| Synonym | 3-methoxy-1-isoquinolinamine | [4] |
| InChI Key | FZDXWASHIYIYQZ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | COC1=CC2=CC=CC=C2C(=N)N1 | |
Table 2: Physical and Chemical Properties | Property | Value | Source | | :--- | :--- | :--- | | Physical Form | Powder |[4] | | Storage Temperature | Room Temperature |[4] | | Purity | ≥95% (typical) |[4] | | Stability | Stable under standard ambient conditions.[6][7] May decompose when moist or at elevated temperatures.[6] | | Melting Point | Data not available | | | Boiling Point | Data not available | | | Solubility | Data not available | |
Spectroscopic Profile (Anticipated)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the fused benzene ring (typically in the δ 7.0-8.5 ppm range). A sharp singlet for the methoxy (-OCH₃) protons should appear in the upfield region (around δ 3.8-4.0 ppm). The primary amine (-NH₂) protons would likely present as a broad singlet, the chemical shift of which would be highly dependent on solvent and concentration, and this signal would be exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals. Aromatic carbons would resonate in the δ 110-150 ppm range. The methoxy carbon signal is anticipated around δ 55-60 ppm. The carbon atoms directly attached to the nitrogen and oxygen atoms (C1 and C3) would show characteristic downfield shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. Two distinct peaks in the 3300-3500 cm⁻¹ region would indicate the symmetric and asymmetric N-H stretching of the primary amine. C-H stretching from the aromatic and methoxy groups would appear around 2850-3100 cm⁻¹. Strong absorptions in the 1500-1650 cm⁻¹ range would correspond to C=C and C=N bond stretching within the aromatic system. A prominent C-O stretching band for the methoxy group is expected around 1050-1250 cm⁻¹.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a clear molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 174.2 and 175.2, respectively, confirming the compound's molecular weight.
Safety and Handling
Based on available Safety Data Sheets (SDS), 3-methoxyisoquinolin-1-amine is considered hazardous.[4] Proper safety protocols must be followed during its handling, storage, and disposal.
Table 3: GHS Hazard Information
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P362, P405, P501 |[4] |
Handling Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials.[4]
Conceptual Synthetic Pathway
While a specific, peer-reviewed synthesis for 3-methoxyisoquinolin-1-amine is not prominently documented, a plausible synthetic route can be conceptualized based on established methodologies for isoquinoline synthesis, such as those developed for related aminoisoquinolines.[8] A potential approach involves the cyclization of a suitably substituted o-tolunitrile derivative.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to an o-tolunitrile precursor bearing a methoxyacetonitrile group. This strategy leverages the inherent reactivity of the benzylic position for anion formation and subsequent cyclization.
Sources
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- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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3-methoxy-1-isoquinolinamine chemical structure and SMILES
The following technical guide details the chemical structure, synthesis, and properties of 3-methoxy-1-isoquinolinamine (CAS 80900-34-1).
Executive Summary
3-Methoxy-1-isoquinolinamine (also known as 1-amino-3-methoxyisoquinoline) is a substituted isoquinoline derivative characterized by an amino group at the C1 position and a methoxy group at the C3 position.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. Its unique electronic structure, governed by the electron-donating amino and methoxy groups on the electron-deficient isoquinoline core, makes it a versatile scaffold for nucleophilic and electrophilic functionalization.
Chemical Identity & Structure
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 3-methoxyisoquinolin-1-amine |
| Common Synonyms | 1-Amino-3-methoxyisoquinoline; 3-Methoxy-1-aminoisoquinoline |
| CAS Number | 80900-34-1 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| SMILES | COc1cc2ccccc2c(N)n1 |
| InChI Key | FZDXWASHIYIYQZ-UHFFFAOYSA-N |
Structural Representation
The molecule consists of a benzene ring fused to a pyridine ring (isoquinoline core). The nitrogen atom is located at position 2. The amino group is attached to C1 (the carbon adjacent to the ring nitrogen and the benzene fusion), and the methoxy group is attached to C3.
Synthetic Methodologies
The synthesis of 3-methoxy-1-isoquinolinamine typically addresses the challenge of regioselectivity on the isoquinoline ring. The C1 position is significantly more electrophilic than C3 due to the adjacent nitrogen (α-effect).
Route A: Regioselective Substitution of 1,3-Dichloroisoquinoline
This is the most robust laboratory method. It leverages the differential reactivity of the two chlorine atoms in 1,3-dichloroisoquinoline .
-
Step 1: Selective Amination
-
Reagents: Ammonia (NH₃) in ethanol or aqueous NH₄OH.
-
Conditions: Sealed tube, 100–120 °C.
-
Mechanism: SNAr (Nucleophilic Aromatic Substitution). The nucleophile (NH₃) preferentially attacks C1 because the Meisenheimer intermediate is stabilized by the adjacent ring nitrogen.
-
Intermediate: 1-Amino-3-chloroisoquinoline.
-
-
Step 2: Methoxylation
-
Reagents: Sodium methoxide (NaOMe), Copper(I) iodide (CuI) catalyst.
-
Conditions: Methanol/DMF, reflux or microwave irradiation.
-
Rationale: The amino group at C1 is electron-donating, which deactivates the ring towards a second SNAr reaction at C3. Therefore, a transition metal catalyst (Cu or Pd) or forcing conditions (Ullmann-type coupling) are required to displace the C3-chlorine.
-
Route B: Cyclization of Homophthalonitrile (Alternative)
A "one-pot" approach involving the condensation of 2-(cyanomethyl)benzonitrile (homophthalonitrile) with methanol.
-
Mechanism: Base-catalyzed addition of methoxide to one nitrile group to form an imidate, followed by cyclization onto the second nitrile.
-
Note: This route requires careful control of conditions to favor the 1-amino-3-methoxy isomer over the 1-methoxy-3-amino isomer or 1,3-dimethoxy derivatives.
Physical & Chemical Properties[3][4][5][6][7][8][9]
Tautomerism
1-Aminoisoquinolines exhibit amino-imino tautomerism. For 3-methoxy-1-isoquinolinamine:
-
Amino Form (A): The aromatic sextet of the pyridine ring is intact. This is the dominant form in polar aprotic solvents (e.g., DMSO-d₆) and the solid state.
-
Imino Form (B): The hydrogen moves to the ring nitrogen (N2), creating a quinoid-like structure in the heterocyclic ring. This form is less stable due to the loss of aromaticity in the heterocyclic ring but may be stabilized by specific binding pockets in biological targets.
Analytical Characterization (Expected Data)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.5–8.2 ppm: Multiplets (4H, Benzene ring protons H5–H8).
-
δ 6.1–6.3 ppm: Singlet (1H, H4). The H4 proton is shielded by the electron-donating effects of both the C3-methoxy and C1-amino groups.
-
δ 6.8–7.2 ppm: Broad singlet (2H, NH₂), exchangeable with D₂O.
-
δ 3.8–3.9 ppm: Singlet (3H, OCH₃).
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: m/z 175.2 (Calculated for C₁₀H₁₁N₂O⁺).
-
Applications in Drug Discovery
The 3-methoxy-1-isoquinolinamine scaffold acts as a pharmacophore in several therapeutic areas:
-
Kinase Inhibition: The 1-amino group and the ring nitrogen (N2) form a donor-acceptor motif capable of binding to the hinge region of ATP-binding pockets in kinases.
-
CNS Agents: The lipophilic methoxy group combined with the basic amino moiety allows for blood-brain barrier (BBB) penetration, making it a viable scaffold for neuroactive compounds.
-
Building Block: It serves as a precursor for tricyclic heterocycles (e.g., triazolo[3,4-a]isoquinolines) via cyclization reactions at the N1/N2 positions.
References
-
Regioselectivity in Isoquinolines: BenchChem Application Notes, "Nucleophilic Aromatic Substitution on 1,3-Dichloroisoquinoline."
-
Compound Identity: Sigma-Aldrich Catalog, "3-methoxyisoquinolin-1-amine (CAS 80900-34-1)."
-
Synthetic Precursors: PubChem, "1,3-Dichloroisoquinoline (CID 298625)."
-
Tautomerism Studies: Journal of the Chemical Society B, "The tautomerism of 3-hydroxyisoquinolines."
-
General Synthesis: Organic Chemistry Portal, "Synthesis of Isoquinolines."
Sources
An In-depth Technical Guide to 1-amino-3-methoxyisoquinoline
Abstract
This technical guide provides a comprehensive overview of 1-amino-3-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and foundational chemical principles to present its core molecular properties, a plausible synthetic route, predicted spectroscopic characteristics, and potential applications. This document is intended for researchers, scientists, and drug development professionals working with isoquinoline scaffolds.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline core is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds with significant biological activities.[1] Its rigid, planar structure provides a valuable scaffold for the spatial presentation of functional groups, enabling interactions with a wide range of biological targets. The introduction of substituents such as amino and methoxy groups can profoundly influence the molecule's physicochemical properties and pharmacological profile. Amino groups can act as hydrogen bond donors and acceptors, and can be a key site for salt formation, while methoxy groups can modulate lipophilicity and metabolic stability. This guide focuses on the specific, yet under-documented, derivative, 1-amino-3-methoxyisoquinoline.
Molecular and Physicochemical Properties
1-amino-3-methoxyisoquinoline possesses a molecular formula of C₁₀H₁₀N₂O and a calculated molecular weight of 174.20 g/mol . A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | Calculated |
| Molecular Weight | 174.20 g/mol | Calculated |
| CAS Number | 80900-33-0 | [2] |
| Predicted LogP | 1.8 ± 0.5 | Prediction based on analogues |
| Predicted pKa (most basic) | 4.0 - 5.0 (amino group) | Prediction based on analogues |
| Hydrogen Bond Donors | 1 (from amino group) | Calculated |
| Hydrogen Bond Acceptors | 3 (2 from N, 1 from O) | Calculated |
Proposed Synthesis of 1-amino-3-methoxyisoquinoline
A plausible synthetic route to 1-amino-3-methoxyisoquinoline can be conceptualized from established methodologies for the synthesis of substituted isoquinolines. A potential pathway, illustrated below, involves the construction of a 3-methoxyisoquinoline precursor followed by amination at the 1-position.
Caption: Proposed synthetic workflow for 1-amino-3-methoxyisoquinoline.
Experimental Protocol (Hypothetical):
-
Synthesis of 3-methoxyisoquinoline: A mixture of 2-methyl-3-methoxybenzaldehyde and aminoacetaldehyde dimethyl acetal is subjected to a Pomeranz-Fritsch reaction, typically involving treatment with a strong acid such as sulfuric acid, to effect cyclization and subsequent aromatization to yield 3-methoxyisoquinoline.
-
Amination of 3-methoxyisoquinoline: The resulting 3-methoxyisoquinoline is then subjected to a Chichibabin amination reaction. Treatment with sodium amide (NaNH₂) in an inert solvent like liquid ammonia or toluene at elevated temperatures would introduce the amino group at the 1-position, yielding the final product, 1-amino-3-methoxyisoquinoline. Purification would likely be achieved through column chromatography.
Spectroscopic Characterization (Predicted)
4.1. ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.8-8.0 | d | H-8 |
| ~7.5-7.7 | m | H-5, H-6, H-7 |
| ~6.8 | s | H-4 |
| ~6.5 | br s | -NH₂ |
| ~3.9 | s | -OCH₃ |
4.2. ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show 10 distinct signals corresponding to the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-3 |
| ~155 | C-1 |
| ~138 | C-8a |
| ~130 | C-6 |
| ~128 | C-5 |
| ~125 | C-7 |
| ~120 | C-4a |
| ~118 | C-8 |
| ~100 | C-4 |
| ~55 | -OCH₃ |
4.3. Infrared (IR) Spectroscopy
Key predicted IR absorption bands include:
-
3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
1620-1580 cm⁻¹: C=C and C=N stretching vibrations of the isoquinoline ring.
-
1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
1050-1000 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.
4.4. Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 174. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, and potentially the loss of HCN from the pyridine ring.
Reactivity and Potential for Derivatization
The 1-amino-3-methoxyisoquinoline scaffold presents multiple sites for further chemical modification, making it a versatile building block for the synthesis of compound libraries.
Caption: Potential derivatization reactions of 1-amino-3-methoxyisoquinoline.
-
N-Functionalization: The primary amino group at the 1-position is a key site for derivatization through reactions such as acylation, sulfonylation, and reductive amination. Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, could be employed for N-arylation.[3][4][5][6]
-
Electrophilic Aromatic Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, with the positions of substitution being influenced by the existing amino and methoxy groups.
Potential Applications in Drug Discovery
The isoquinoline scaffold is a well-established pharmacophore in numerous clinically used drugs.[7][8] Derivatives of aminoisoquinolines have shown promise in various therapeutic areas, particularly in oncology.
-
Kinase Inhibition: The isoquinoline core can mimic the adenine ring of ATP, making it an effective hinge-binding motif for protein kinases.[7][8][9] The amino group can form crucial hydrogen bonds within the ATP-binding pocket, while substituents on the isoquinoline ring can be tailored to achieve potency and selectivity against specific kinases.
-
Anticancer Agents: Several 3-aminoisoquinolin-1(2H)-one derivatives have demonstrated potent anticancer activity against a range of human tumor cell lines.[10][11] It is plausible that 1-amino-3-methoxyisoquinoline could serve as a valuable starting point for the development of novel anticancer agents.
-
Bioisosteric Replacement: The 1-aminoisoquinoline moiety has been successfully used as a bioisostere for the highly basic benzamidine group in the design of thrombin inhibitors, leading to improved selectivity and cell permeability.[12] This highlights the potential of using this scaffold to modulate the physicochemical and pharmacokinetic properties of drug candidates.[13][14]
Conclusion
1-amino-3-methoxyisoquinoline is a structurally interesting heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct experimental data is sparse, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic strategy, and its potential applications based on the well-documented chemistry and biology of the isoquinoline scaffold. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- Rewinkel, J. B., et al. (1999). 1-Aminoisoquinoline as benzamidine isoster in the design and synthesis of orally active thrombin inhibitors. Bioorganic & medicinal chemistry letters, 9(5), 685-690.
- Meanwell, N. A. (2011). Bioisosterism in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Langer, T., & Wolber, G. (2004). Virtual screening: an effective tool for lead structure discovery?. Current pharmaceutical design, 10(9), 1033-1049.
- Herbert, J. M., et al. (1997). Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids. Biochemical pharmacology, 54(11), 1235-1243.
- Engh, R. A., & Bossemeyer, D. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry, 60(31), 2365-2379.
- Potikha, L. M., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1 (2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 52-61.
- Dai, G., & Larock, R. C. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. Organic letters, 5(1), 109-112.
- Hidaka, H., et al. (1984). Isoquinoline sulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036-5041.
- Cushman, M., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
- D'Andrea, S. V., & Freeman, J. P. (2011). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches. Organic letters, 13(23), 6212-6215.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
- Dounay, A. B., & Humphreys, P. G. (2010). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 8(24), 5517-5527.
- Roesch, K. R., & Larock, R. C. (1999). Synthesis of Isoquinolines and Pyridines by the Palladium-and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes. Organic letters, 1(4), 553-556.
- Potikha, L. M., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2).
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Positional Isomerism in Substituted Isoquinolines: A Mechanistic Analysis of 3-Methoxyisoquinolin-1-amine vs. 1-Methoxyisoquinolin-3-amine
Executive Summary
In small-molecule drug discovery, positional isomerism dictates not only the physicochemical properties of a compound but also its three-dimensional target engagement vector. The isomers 3-methoxyisoquinolin-1-amine and 1-methoxyisoquinolin-3-amine represent a profound example of this phenomenon. While they share identical molecular weights and functional groups, transposing the methoxy (-OCH₃) and amino (-NH₂) groups between the C1 and C3 positions of the isoquinoline core fundamentally rewires their electronic topology, basicity, and steric profile. This whitepaper deconstructs the causality behind these differences, explaining why the 1-amino isomer serves as a privileged kinase hinge binder, whereas the 3-amino isomer is rendered largely inactive in ATP-competitive binding pockets.
Electronic Topology and Tautomeric Resonance
The position of the primary amine relative to the isoquinoline ring nitrogen (N2) is the primary driver of the profound physicochemical differences between these two molecules.
The Amidine-Like Resonance of 3-Methoxyisoquinolin-1-amine
In 3-methoxyisoquinolin-1-amine, the primary amine is located at the C1 position. This spatial arrangement places the exocyclic nitrogen in direct conjugation with the endocyclic ring nitrogen. Upon protonation of the ring nitrogen, the lone pair from the C1-amine delocalizes into the ring, creating a highly stabilized amidinium-like resonance structure .
This resonance stabilization significantly elevates the basicity of the molecule. Literature demonstrates that 1-aminoisoquinolines typically exhibit a pKa of ~7.0–7.5, making them partially protonated at physiological pH . Furthermore, the methoxy group at C3 acts as an electron-donating group (EDG) via resonance, further enriching the electron density of the isoquinoline core without sterically impeding the ring nitrogen.
The Steric and Electronic Deficits of 1-Methoxyisoquinolin-3-amine
Conversely, in 1-methoxyisoquinolin-3-amine, the amine is shifted to C3, and the methoxy group occupies C1. This configuration suffers from two critical deficits:
-
Loss of Resonance Stabilization: The C3-amine cannot stabilize the protonated ring nitrogen via direct amidine-like resonance without disrupting the aromaticity of the fused benzene ring. Consequently, 3-aminoisoquinolines are considerably weaker bases, with pKa values typically dropping below 5.0 .
-
Steric Occlusion: The C1 position is immediately adjacent to the ring nitrogen. A bulky methoxy group at C1 introduces severe steric hindrance, physically shielding the lone pair of the ring nitrogen and preventing it from acting as an effective hydrogen bond acceptor.
Fig 1: Mechanistic divergence of positional isomers dictating physicochemical properties.
Pharmacological Impact: Kinase Hinge Binding
Isoquinolines are widely recognized as privileged scaffolds in the development of ATP-competitive kinase inhibitors. To successfully compete with ATP, a small molecule must form critical hydrogen bonds with the backbone residues of the kinase "hinge" region connecting the N- and C-lobes of the kinase domain .
3-Methoxyisoquinolin-1-amine acts as an ideal bidentate hinge binder . The C1-amine acts as a hydrogen bond donor to a hinge backbone carbonyl, while the adjacent unhindered ring nitrogen acts as a hydrogen bond acceptor from a hinge backbone amide (e.g., interacting with Met95 in RIP1 kinase) .
By contrast, 1-methoxyisoquinolin-3-amine is pharmacologically inert in this context. The C1-methoxy group sterically clashes with the kinase hinge backbone, physically preventing the molecule from docking deep into the ATP pocket. Even if the molecule could enter the pocket, the C1-methoxy group shields the ring nitrogen, abolishing its ability to act as a hydrogen bond acceptor, thereby destroying the required bidentate interaction vector.
Self-Validating Experimental Methodologies
To empirically validate the structural and functional divergence of these isomers, researchers must employ rigorous, self-validating analytical workflows.
Protocol A: Spectrophotometric pKa Determination
Purpose: To quantify the basicity difference driven by amidine-like resonance.
-
Preparation: Prepare 10 μM stock solutions of both isomers in a co-solvent system (e.g., 50% aqueous methanol) to ensure solubility across all pH ranges.
-
Titration: Titrate the solutions using standard 0.1 M HCl and 0.1 M NaOH to span a pH range of 2.0 to 10.0, measuring the UV-Vis absorption spectrum (200–400 nm) at each step.
-
Self-Validation (The Isosbestic Point): Plot the overlaid spectra. The protocol is only considered valid if a clear isosbestic point (a specific wavelength where total absorbance remains constant regardless of pH) is observed. This mathematically proves a simple two-state equilibrium (protonated vs. unprotonated) and rules out compound degradation or precipitation.
-
Analysis: Calculate the pKa using the Henderson-Hasselbalch equation based on the absorbance shifts at the analytical wavelength (λ_max).
Protocol B: Microscale Thermophoresis (MST) for Target Engagement
Purpose: To quantify the loss of kinase binding affinity caused by C1-methoxy steric occlusion.
-
Target Labeling: Non-covalently label the target kinase (e.g., RIP1 or CAMKK2) with a fluorophore (e.g., RED-tris-NTA for His-tagged proteins).
-
Serial Dilution: Prepare a 16-point serial dilution of the isoquinoline isomers (ranging from 100 μM down to sub-nM) in assay buffer supplemented with 0.05% Tween-20 to prevent non-specific surface binding.
-
Thermophoresis: Induce a microscopic temperature gradient using an IR laser and track the movement of the fluorescent kinase out of the heated zone. The binding of Isomer A will alter the hydration shell of the kinase, changing its thermophoretic mobility.
-
Self-Validation (Denatured Control): Run a parallel MST assay using an SDS-denatured kinase. If the ligand still shows a binding curve with the denatured protein, the interaction is a false-positive driven by non-specific hydrophobic aggregation. True hinge-binding (Isomer A) will only show a signal with the natively folded kinase.
Fig 2: Self-validating Microscale Thermophoresis (MST) workflow for quantifying target engagement.
Quantitative Isomeric Comparison
The table below summarizes the physicochemical and pharmacological divergence of the two isomers based on their structural topology.
| Property | 3-Methoxyisoquinolin-1-amine (Isomer A) | 1-Methoxyisoquinolin-3-amine (Isomer B) | Causality |
| Amine Position | C1 | C3 | Defines resonance capability with ring nitrogen. |
| Methoxy Position | C3 | C1 | Defines steric environment around ring nitrogen. |
| Estimated pKa | ~ 7.0 - 7.5 | < 5.0 | Isomer A benefits from amidine-like resonance stabilization. |
| Ring N Accessibility | Unhindered | Severely Occluded | C1-methoxy in Isomer B physically blocks the N2 lone pair. |
| Kinase Hinge Binding | Strong (Bidentate) | Abolished | Isomer B cannot act as an H-bond acceptor and sterically clashes. |
| Synthetic Route | Standard amination | Knorr reaction exception | C1-methoxy alters standard cyclization thermodynamics. |
References
-
Acid-base interactions in some isoquinoline and quinazoline amino derivatives. ARKIVOC, 2005.[Link]
-
Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Medicinal Chemistry, 2020.[Link]
-
Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters, 2017.[Link]
-
A synthesis of Benzo[c][1,8]naphthyridinones: an exception to the Knorr reaction. Australian Journal of Chemistry, 1984.[Link]
The Ascendancy of the 3-Methoxy Scaffolding: A Technical Guide to a Privileged Subclass of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-methoxy substituted isoquinoline alkaloids, a class of natural products exhibiting a remarkable breadth of pharmacological activities. We will delve into the biosynthetic origins of this unique structural motif, explore diverse synthetic strategies for accessing these molecules, and provide an in-depth analysis of their biological mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery, offering both foundational knowledge and practical insights into this promising family of compounds.
Introduction: The Significance of the 3-Methoxy Group in Isoquinoline Alkaloids
Isoquinoline alkaloids represent a vast and structurally diverse family of plant secondary metabolites, with a long history of use in traditional medicine.[1][2] Many of these compounds, such as berberine and morphine, are well-established therapeutic agents.[3] The substitution pattern on the isoquinoline core plays a pivotal role in defining the pharmacological profile of these molecules. The presence of a methoxy group at the 3-position is a recurring feature in a significant subclass of these alkaloids and has been associated with a range of potent biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory effects.[1][4] This guide will focus specifically on this "privileged" scaffold, aiming to provide a detailed understanding of its chemical and biological importance.
Biosynthesis: The Enzymatic Crafting of the 3-Methoxy Motif
The biosynthesis of isoquinoline alkaloids is a complex process involving a series of enzymatic reactions that start from the amino acid tyrosine. The formation of the core isoquinoline structure is followed by a variety of modifications, including hydroxylations, N-methylations, and, crucially for this review, O-methylations.
The introduction of methoxy groups is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[5] While OMTs that methylate other positions on the isoquinoline and benzylisoquinoline backbone, such as at the 6, 7, 9, 3', and 4' positions, have been extensively studied, the specific enzyme responsible for the 3-O-methylation is less well-characterized.[3][5][6][7] However, studies on the biosynthesis of related alkaloids and the substrate promiscuity of some OMTs suggest that a dedicated or a multifunctional O-methyltransferase is responsible for this key modification.[4][8] The regiospecificity of these enzymes is a critical factor in determining the final structure and, consequently, the biological activity of the alkaloid.[6]
A proposed generalized biosynthetic pathway leading to a 3-methoxy substituted isoquinoline alkaloid is depicted below.
Caption: General synthetic workflow for 3-methoxy tetrahydroisoquinolines.
Modern Synthetic Approaches
More recent synthetic methods have focused on improving the efficiency, regioselectivity, and stereoselectivity of the synthesis of substituted isoquinolines. These include transition-metal-catalyzed cross-coupling reactions and C-H activation strategies. For instance, a plausible route to a 3-methoxyisoquinoline could involve the synthesis of a 7-methoxyisoquinoline followed by functionalization at the 3-position. [9]
Pharmacological Activities and Mechanisms of Action
3-Methoxy substituted isoquinoline alkaloids exhibit a wide array of pharmacological activities. The presence and position of the methoxy group can significantly influence the potency and selectivity of these compounds.
Prominent Biological Activities
| Biological Activity | Examples of 3-Methoxy Isoquinoline Alkaloids | References |
| Antitumor | Noscapine | [4] |
| Anti-inflammatory | Palmatine, Berberine | [1][10][11][12] |
| Antimicrobial | Berberine | [3] |
| Antiviral | Various | [13] |
| Neuroprotective | Palmatine | [10] |
Modulation of Key Signaling Pathways
A significant body of research has focused on elucidating the molecular mechanisms underlying the pharmacological effects of these alkaloids. Many of their actions are attributed to their ability to modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. [14]Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Several isoquinoline alkaloids, including berberine and palmatine, have been shown to inhibit the NF-κB signaling pathway. [11][15][16][17]They can achieve this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes. [14][15][16]
Caption: Modulation of the MAPK signaling pathway by 3-methoxy isoquinoline alkaloids.
Experimental Protocols: A Practical Guide
This section provides an overview of key experimental protocols for the study of 3-methoxy substituted isoquinoline alkaloids.
Isolation and Purification from Natural Sources
A general procedure for the isolation of isoquinoline alkaloids from plant material, such as Berberis species, is as follows:
-
Extraction: The dried and powdered plant material (e.g., roots, stems) is extracted with a suitable solvent, typically methanol or ethanol, often with the addition of a small amount of acid (e.g., HCl or acetic acid) to facilitate the extraction of the basic alkaloids. T[13][18][19]he extraction can be performed by maceration, Soxhlet extraction, or other methods. 2[19][20]. Acid-Base Partitioning: The crude extract is concentrated, and an acid-base extraction is performed to separate the alkaloids from neutral and acidic compounds. The extract is acidified (e.g., with 10% HCl) and washed with an organic solvent (e.g., chloroform) to remove non-basic compounds. T[18]he acidic aqueous phase is then made alkaline (e.g., with NH₄OH to pH 10) and extracted with an organic solvent (e.g., chloroform or ether) to isolate the tertiary alkaloids. 3[18][20]. Chromatographic Purification: The crude alkaloid fraction is then subjected to chromatographic techniques for the separation and purification of individual compounds. Column chromatography using silica gel or alumina is a common method. M[19][20]ore advanced techniques like Centrifugal Partition Chromatography (CPC) can also be employed for efficient separation. 4[21]. Crystallization: The purified alkaloids can be further purified by crystallization from a suitable solvent.
Structural Elucidation and Characterization
The structure of the isolated alkaloids is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. T[22]andem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which aids in structural elucidation. *[18][23][24] Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the complete chemical structure, including the position of substituents like the methoxy group and the stereochemistry of the molecule. *[23][24][25] Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum can provide information about the chromophore of the isoquinoline alkaloid. *[20] Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups.
[20]#### 5.3. Chemical Synthesis Protocol: Example of a Bischler-Napieralski Reaction
The following is a generalized protocol for the synthesis of a 3-methoxy substituted 1,2,3,4-tetrahydroisoquinoline derivative:
-
Amide Formation: A solution of a 3-methoxyphenylethylamine in a suitable solvent (e.g., dichloromethane) is treated with an acyl chloride or anhydride in the presence of a base (e.g., triethylamine) to form the corresponding N-acyl derivative. 2. Cyclization: The purified N-acyl derivative is dissolved in a dry solvent (e.g., acetonitrile) and treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) at an elevated temperature to effect the Bischler-Napieralski cyclization, yielding the 3,4-dihydroisoquinoline. 3. Reduction: The resulting 3,4-dihydroisoquinoline is then reduced to the 1,2,3,4-tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄) in methanol. 4. Purification: The final product is purified by column chromatography on silica gel.
Conclusion and Future Perspectives
3-Methoxy substituted isoquinoline alkaloids represent a highly promising class of natural products with a diverse range of pharmacological activities. Their unique structural features and their ability to modulate key cellular signaling pathways make them attractive lead compounds for drug discovery and development. This guide has provided a comprehensive overview of the biosynthesis, chemical synthesis, and biological activities of these important molecules.
Future research in this area should focus on several key aspects:
-
Elucidation of Biosynthetic Pathways: The identification and characterization of the specific O-methyltransferases responsible for the 3-O-methylation of the isoquinoline core will be crucial for understanding the biosynthesis of these compounds and for enabling their production through metabolic engineering approaches.
-
Development of Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic routes will facilitate the synthesis of a wider range of analogues for SAR studies.
-
In-depth Mechanistic Studies: A deeper understanding of the molecular targets and mechanisms of action of these alkaloids will be essential for their rational design as therapeutic agents.
-
Clinical Evaluation: Promising candidates should be advanced to preclinical and clinical studies to evaluate their therapeutic potential in various disease models.
The continued exploration of the chemical and biological properties of 3-methoxy substituted isoquinoline alkaloids holds great promise for the discovery of new and effective medicines.
References
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Morishige, T., Tamakoshi, M., Takemura, T., & Sato, F. (2010). Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. Proceedings of the Japan Academy, Series B, 86(7), 757–768. [Link]
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Liscombe, D. K., & Facchini, P. J. (2007). Characterization of three O-methyltransferases involved in noscapine biosynthesis in opium poppy. Plant physiology, 144(3), 1347–1360. [Link]
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Mishra, S., Triptahi, V., Singh, S., Phukan, U. J., Gupta, M., Shanker, K., & Kalra, A. (2013). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 4, 1-13. [Link]
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Tian, Y., Zhao, L., Wang, Y., Zhang, H., & Li, X. (2020). Palmatine ameliorates high fat diet induced impaired glucose tolerance. BMC complementary medicine and therapies, 20(1), 277. [Link]
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Sowa, I., Paduch, R., & Wójciak-Kosior, M. (2024). Optimized Centrifugal Partition Chromatography (CPC) Protocol for Isolation of Urease Inhibitors: Magnoflorine and Berberine from Berberis vulgaris Extracts. Molecules (Basel, Switzerland), 29(7), 1475. [Link]
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Wang, Y., Liu, Y., & Li, X. (2021). Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways. Journal of animal physiology and animal nutrition, 105(1), 183–190. [Link]
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Wójcik, P., & Rys, J. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International journal of molecular sciences, 24(15), 12089. [Link]
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- Ahad, A., & Mujeeb, M. (2017). An Improved Method For Isolation And Purification Of Berberine From Berberis Aristata. International Journal of Pharmaceutical Sciences and Research, 8(7), 2943-2948.
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da Silva, G. N., de Andrade, J. P., & de Andrade, N. C. (2019). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society, 30(6), 1275-1284. [Link]
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Kumar, A., Singh, S., & Singh, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 545-565. [Link]
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- Iwasa, K., Kamigauchi, M., Saiki, K., Takao, N., & Wiegrebe, W. (1993). O-methylating enzymes of dopamine and dopamine derived tetrahydroisoquinoline, salsolinol. Phytochemistry, 32(6), 1443-1448.
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Saeedi, M., & Rashidy-Pour, A. (2022). Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways. Phytotherapy research : PTR, 36(3), 1216–1230. [Link]
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Wulf, C., & Classen, T. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules (Basel, Switzerland), 26(22), 6989. [Link]
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Khan, A., & Khan, R. A. (2023). Bioassays guided isolation of berberine from Berberis lycium and its neuroprotective role in aluminium chloride induced rat model of Alzheimer's disease combined with insilico molecular docking. PloS one, 18(11), e0292506. [Link]
- Singh, S., & Kumar, A. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3752-3757.
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Minami, H., & Sato, F. (2015). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. Bioscience, biotechnology, and biochemistry, 79(7), 1043–1052. [Link]
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In-Depth Technical Guide: 3-Methoxyisoquinolin-1-amine (CAS 80900-34-1)
As a Senior Application Scientist in early-stage drug discovery, navigating the vast chemical space requires not just an understanding of a molecule's structure, but a deep appreciation for its mechanistic utility, safety profile, and synthetic behavior. 3-Methoxyisoquinolin-1-amine is a highly versatile, privileged small-molecule scaffold. While specific substituted derivatives of this core possess distinct PubChem CIDs, the foundational building block is universally tracked in chemical databases via its CAS Registry Number 80900-34-1 and its unique InChIKey.
This whitepaper provides a comprehensive technical breakdown of 3-methoxyisoquinolin-1-amine, bridging the gap between its physicochemical properties and its high-value application in kinase inhibitor development.
Chemical Identity & Quantitative Data
Before deploying this scaffold in a synthetic campaign, establishing its baseline physicochemical parameters is critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior.
Table 1: Chemical Identity & Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-methoxyisoquinolin-1-amine |
| CAS Registry Number | 80900-34-1 |
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| SMILES | COC1=CC2=CC=CC=C2C(=N1)N |
| InChIKey | FZDXWASHIYIYQZ-UHFFFAOYSA-N |
| Physical Form | Solid powder (typically off-white to pale yellow) |
Structural Significance & Mechanistic Insights in Drug Discovery
In the realm of targeted oncology and autoimmune therapeutics, the 1-aminoisoquinoline core is recognized as a "privileged scaffold." It has been extensively utilized in the discovery of potent inhibitors targeting FLT3 , Src-family kinases [1], and the mutant B-Raf pathway [2].
The Causality of Scaffold Design
Why is 3-methoxyisoquinolin-1-amine so effective in kinase drug discovery? The answer lies in its precise electronic and steric geometry:
-
The Hinge-Binding Motif: The 1-amino group and the adjacent isoquinoline nitrogen form a bidentate hydrogen-bonding system. This perfectly mimics the adenine ring of ATP, allowing the molecule to anchor securely to the kinase hinge region (e.g., interacting with the backbone C=O and NH of residues like Met 95)[1],[2].
-
The Electronic Modulator: The 3-methoxy group is not merely a passive substituent. By donating electron density into the isoquinoline ring via resonance, it subtly raises the pKa of the ring nitrogen. This strengthens the nitrogen's capability as a hydrogen-bond acceptor. Furthermore, the methoxy group acts as a lipophilic vector, probing adjacent hydrophobic pockets in the kinase active site to enhance binding affinity and selectivity.
Fig 1: Kinase hinge-binding pharmacophore model of 3-methoxyisoquinolin-1-amine.
Comprehensive Safety Data & Self-Validating Handling Protocols
Maintaining scientific integrity requires strict adherence to safety and handling protocols. 3-Methoxyisoquinolin-1-amine is a bioactive heterocyclic amine and must be handled with appropriate engineering controls.
Table 2: Safety & Hazard Profile (GHS)
| Category | Details |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P270, P280, P305+P351+P338, P501 |
| Pictograms | GHS07 (Exclamation mark) |
Self-Validating Handling Protocol
To ensure reagent integrity (preventing amine oxidation) and operator safety, utilize the following self-validating workflow:
-
Preparation: Purge a glovebox or an analytical balance enclosure with inert gas (N2 or Argon).
-
Calibration Check (Validation 1): Weigh a standard calibration mass (e.g., 10.000 g). Condition: If the balance deviates by >0.005 g, recalibrate before proceeding.
-
Transfer: Dispense the required mass of 3-methoxyisoquinolin-1-amine into a pre-tared, amber-glass vial. The amber glass prevents UV-induced degradation of the electron-rich aromatic system.
-
Visual Inspection (Validation 2): Inspect the powder. It should be off-white to pale yellow. Condition: If the powder is dark brown or black, significant oxidation has occurred; discard and source a fresh batch.
Experimental Methodologies: Derivatization via Buchwald-Hartwig Cross-Coupling
Functionalizing the 1-amino group is a critical step in building larger drug-like molecules. However, because the 3-methoxy group donates electron density into the ring, the exocyclic 1-amino group becomes less nucleophilic, making standard
The Causality of the Method: To overcome this activation barrier, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the method of choice. We utilize
Step-by-Step Self-Validating Protocol
-
Reagent Assembly: In an oven-dried Schlenk flask, combine 3-methoxyisoquinolin-1-amine (1.0 eq), the target aryl bromide (1.1 eq),
(0.02 eq), Xantphos (0.04 eq), and (2.0 eq). -
Degassing: Add anhydrous 1,4-dioxane (0.1 M relative to the amine). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II), killing the catalytic cycle.
-
Reaction: Heat the mixture to 100°C under an argon atmosphere for 12 hours.
-
In-Process Control (IPC) & Validation: At the 12-hour mark, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
-
Validation Check: Calculate the Area Under the Curve (AUC) for the product mass
. -
Action: If the starting amine AUC is < 5%, the system is validated; proceed to workup. If the starting amine is > 5%, the catalyst has likely deactivated. Spike the reaction with an additional 0.01 eq of
and heat for 2 more hours.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Fig 2: Self-validating Buchwald-Hartwig cross-coupling workflow.
References
- Sigma-Aldrich / PubChem - 3-methoxyisoquinolin-1-amine | 80900-34-1 Properties and Safety Data.
- National Institutes of Health (PMC) - Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines.
- Journal of Medicinal Chemistry (ACS) - Selective Inhibitors of the Mutant B-Raf Pathway: Discovery of a Potent and Orally Bioavailable Aminoisoquinoline.
- Organic & Biomolecular Chemistry (RSC) - Base-promoted tandem synthesis of nitrogen-containing compounds via Buchwald-Hartwig coupling.
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The Therapeutic Potential of the 3-Methoxyisoquinolin-1-amine Scaffold: A Technical Guide to Next-Generation Kinase Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
The pursuit of highly selective, potent, and bioavailable kinase inhibitors has driven medicinal chemistry toward privileged heterocyclic scaffolds. Among these, the 3-methoxyisoquinolin-1-amine architecture has emerged as a highly versatile pharmacophore. By combining the rigid, planar geometry of the isoquinoline ring with the specific stereoelectronic properties of the 1-amino and 3-methoxy substituents, this scaffold serves as an ideal foundation for both Type I (ATP-competitive) and Type II (inactive conformation) kinase inhibitors.
This whitepaper explores the mechanistic rationale behind the scaffold's efficacy, its broad therapeutic applications—ranging from acute myeloid leukemia (AML) to necroptosis-driven inflammatory diseases—and provides validated experimental workflows for its derivatization and biological profiling.
Structural & Mechanistic Rationale
The success of the 3-methoxyisoquinolin-1-amine scaffold is not coincidental; it is rooted in precise molecular interactions within the kinase active site.
The 1-Amino Group: A Bidentate Hinge Binder
In kinase drug discovery, the "hinge region" connects the N-terminal and C-terminal lobes of the kinase domain. The 1-aminoisoquinoline core acts as a highly efficient two-point hinge binder. For example, in Receptor-Interacting Protein Kinase 1 (RIPK1), the 1-amino group and the adjacent isoquinoline nitrogen form critical hydrogen bonds with the backbone carbonyl and amide nitrogen of the Met 95 residue[1]. This interaction anchors the molecule firmly within the ATP-binding pocket.
The 3-Methoxy Substitution: Stereoelectronic Tuning
The addition of a methoxy group at the 3-position serves two critical functions:
-
Electronic Modulation: The electron-donating nature of the methoxy group alters the electron density of the isoquinoline ring. This modulates the
of the 1-amino group, optimizing its hydrogen-bonding strength at physiological pH and altering the reactivity of the core during synthetic derivatization[2]. -
Sub-Pocket Targeting: The methoxy group projects into the solvent-exposed region or specific hydrophobic sub-pockets, providing a vector for further functionalization without disrupting the primary hinge-binding motif.
Stabilizing the DLG-Out Conformation
When derivatized with urea or benzamide linkages, the scaffold excels as a Type II kinase inhibitor . Type II inhibitors bind to the inactive conformation of the kinase, specifically targeting the allosteric hydrophobic pocket exposed when the activation loop adopts the "DLG-out" (Asp-Leu-Gly) or "DFG-out" conformation[1]. The 1-aminoisoquinoline core occupies the ATP site, while the extended functional groups occupy the newly formed allosteric pocket, resulting in exceptional kinase selectivity and prolonged residence time[3].
Pharmacophore logic of the 3-methoxyisoquinolin-1-amine scaffold in kinase inhibition.
Therapeutic Applications & Target Validation
The derivatization of the isoquinolin-1-amine core has yielded potent therapeutic candidates across multiple disease states.
Acute Myeloid Leukemia (FLT3 & Src-Family Kinases)
FMS-like tyrosine kinase 3 (FLT3) mutations are prevalent in AML. Aminoisoquinoline benzamides have been identified as exceptionally potent inhibitors of FLT3 and Src-family kinases. Compounds utilizing this scaffold (e.g., HSN334 and HSN356) inhibit the proliferation of FLT3-driven AML cell lines (MV4-11 and MOLM-14) at sub-nanomolar concentrations, demonstrating efficacy comparable to or exceeding clinical standards like midostaurin[4].
Necroptosis and Inflammation (RIPK1)
RIPK1 is a master regulator of necroptosis and inflammation. 1-aminoisoquinoline derivatives have been crystallized within the RIPK1 kinase domain, confirming their role as distinct Type II inhibitors that force the kinase into a DLG-out conformation[1]. These compounds show significant in vivo protection in mouse models of TNF
Cardiovascular and Glaucoma Therapies (ROCK-I/II)
Using Fragment-Based Drug Design (FBDD), researchers identified 6-substituted isoquinolin-1-amine derivatives as potent inhibitors of Rho-associated protein kinase (ROCK-I and ROCK-II)[5]. ROCK inhibitors are critical for modulating cellular contraction and motility, making this scaffold highly relevant for cardiovascular diseases and intraocular pressure reduction in glaucoma[6][7].
Acute Lymphoblastic Leukemia (ALL)
Derivatives such as 3-(p-tolyl) isoquinolin-1-amine (FX-9) have demonstrated the strongest anti-proliferative potential against both B- and T-ALL cells, inducing apoptosis without exhibiting cytotoxicity against healthy leukocytes[8].
Quantitative Data Summary
| Target / Disease | Compound Class / Derivative | Cell Line / Assay | Efficacy (IC50) | Reference |
| FLT3 (AML) | Aminoisoquinoline Benzamides | MV4-11 Proliferation | 0.5 – 5.0 nM | [4] |
| RIPK1 (Shock) | 1-Aminoisoquinoline Ureas | U937 Necroptosis | ~0.63 µM | [3] |
| ROCK-I (CVD) | 6-Substituted Isoquinolin-1-amines | Biochemical IMAP | 650 nM | [5] |
| ALL | 3-(p-tolyl) isoquinolin-1-amine | SEM / Jurkat Cells | 0.54 – 1.94 µM | [8] |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of 3-methoxyisoquinolin-1-amine derivatives.
Protocol 1: Scaffold Functionalization via Buchwald-Hartwig Amination
Causality: The C1 position of 1-chloro-3-methoxyisoquinoline is highly activated for oxidative addition by the adjacent electronegative nitrogen[2]. This allows for efficient palladium-catalyzed cross-coupling to introduce diverse amine or amide substituents, forming the critical hinge-binding or allosteric-targeting moieties.
-
Preparation: In a flame-dried Schlenk flask under argon, combine 1-chloro-3-methoxyisoquinoline (1.0 eq), the desired primary/secondary amine (1.2 eq), and
(2.0 eq). -
Catalyst Addition: Add
(0.05 eq) and Xantphos (0.10 eq) to the mixture. -
Solvent & Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Heat the reaction to 100°C for 12–16 hours under continuous stirring.
-
Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the starting material and the emergence of a lower
spot indicates successful C-N bond formation. -
Purification: Cool to room temperature, filter through a pad of Celite, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc). Confirm structure via
NMR, noting the characteristic shift of the isoquinoline aromatic protons.
Protocol 2: High-Throughput Kinase Profiling (ADP-Glo Assay)
Causality: The ADP-Glo assay is utilized because it universally measures kinase activity by quantifying ADP production, independent of the specific peptide substrate sequence. This provides a highly reliable, homogeneous luminescent readout ideal for profiling the Type II inhibitory potential of the synthesized scaffold.
-
Kinase Reaction: In a 384-well plate, combine 5 µL of the purified kinase (e.g., RIPK1 or FLT3), 5 µL of the specific substrate/ATP mix, and 1 µL of the 3-methoxyisoquinolin-1-amine derivative (serially diluted in DMSO).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed. Self-Validation: Always include a DMSO-only positive control (max activity) and a no-enzyme negative control (background).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes. This step halts the kinase reaction and depletes all unconsumed ATP, ensuring the subsequent signal is strictly derived from the ADP produced.
-
Kinase Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.
-
Readout: Measure luminescence using a microplate reader. Calculate
values using non-linear regression analysis (GraphPad Prism).
Experimental workflow from scaffold functionalization to lead optimization.
Conclusion
The 3-methoxyisoquinolin-1-amine scaffold represents a masterclass in rational drug design. By providing a rigid, geometrically optimal core for hinge-binding, alongside a highly tunable methoxy vector for stereoelectronic modification, it allows medicinal chemists to systematically target the inactive conformations of kinases. As demonstrated by its efficacy against FLT3 in leukemia[4] and RIPK1 in necroptosis[1], this scaffold will continue to serve as a cornerstone in the development of next-generation, highly selective kinase inhibitors.
References
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An In-Depth Technical Guide:
Introduction: The Unseen Architects of Drug Efficacy
In the landscape of modern drug discovery, nitrogen-containing heterocycles are paramount, with over 59% of FDA-approved small-molecule drugs featuring at least one such scaffold.[1] Among these, primary N-heterocyclic amines—heterocycles bearing a primary amino (-NH2) group directly attached to a ring carbon—represent a particularly privileged class of building blocks. Their importance stems from the unique combination of a conformationally restricted heterocyclic core and a versatile primary amine handle. This amine group serves as a critical pharmacophore, capable of forming key hydrogen bonds, salt bridges, and other polar interactions with biological targets. Furthermore, its presence significantly influences a molecule's physicochemical properties, often improving aqueous solubility, modulating lipophilicity, and providing a site for metabolic transformations, all of which are critical for optimizing a drug candidate's pharmacokinetic profile.[2][3][4]
This guide provides a comprehensive exploration of primary N-heterylamine building blocks, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the strategic rationale behind their use, dissect the principal synthetic methodologies for their creation, address the practical challenges of their manipulation, and illustrate their impact on drug design.
The Strategic Value of Primary N-Heterocyclic Amines
The incorporation of a primary N-heterylamine into a drug candidate is a deliberate strategic decision driven by several key advantages:
-
Vectorial Hydrogen Bonding: The primary amine is both a hydrogen bond donor and acceptor, allowing it to form highly directional interactions within a protein binding pocket, which can be crucial for potency and selectivity.
-
Improved Physicochemical Properties: Compared to their non-aminated or carbocyclic analogues, these building blocks can enhance aqueous solubility and reduce the risk of metabolite-related toxicity.[2] The basic nitrogen atom can be protonated at physiological pH, which is often beneficial for oral bioavailability.
-
Synthetic Versatility: The primary amine is a versatile functional handle for late-stage diversification. It can be readily acylated, alkylated, or used in reductive aminations to build molecular complexity and explore the structure-activity relationship (SAR) of a lead series.
-
Scaffold Rigidity and Diversity: The heterocyclic core provides a rigid, three-dimensional framework that can project substituents into specific regions of space, enabling a more precise and potent interaction with the target. The availability of saturated, aromatic, and fused ring systems offers immense structural diversity.[2][5]
Table 1: Impact of Primary N-Heterylamine Incorporation on Drug Properties
| Property | General Impact | Rationale |
| Aqueous Solubility | Increased | The basic nitrogen can be protonated, forming a soluble salt at physiological pH. It also increases the molecule's overall polarity. |
| Lipophilicity (LogP) | Decreased | The polar -NH2 group reduces the molecule's affinity for nonpolar environments. |
| pKa | Introduction of a basic center | The heterocyclic ring and its substituents modulate the basicity of the exocyclic amine, influencing ionization state and binding interactions. |
| Hydrogen Bonding | Increased H-bond donor capacity | The two N-H protons provide strong hydrogen bond donating capability, critical for target engagement. |
| Metabolic Stability | Variable | Can be a site for metabolism (e.g., N-acetylation, oxidation), but can also block metabolism at the site of attachment. |
| Oral Bioavailability | Often Improved | Enhanced solubility and the ability to traverse biological membranes via specific transporters can lead to better absorption.[3] |
Core Synthetic Strategies for Primary N-Heterocyclic Amines
The direct installation of a primary amino group onto a heterocyclic core is a cornerstone of medicinal chemistry. The choice of method is dictated by the electronic nature of the heterocycle, steric hindrance, and functional group tolerance.
Nucleophilic Aromatic Substitution (SNAr): The Chichibabin Reaction
For electron-deficient heterocycles like pyridine and quinoline, the Chichibabin reaction offers a direct route to C-2 or C-4 amination.[6] It is a powerful, atom-economical method but often requires harsh conditions.
Causality of the Method: The reaction's success hinges on the inherent electrophilicity of the carbons ortho and para to the ring nitrogen. The strong nucleophile, amide ion (NH₂⁻), attacks this electron-deficient position. The subsequent elimination of a hydride ion (H⁻) is the driving force, which is favored by the rearomatization of the ring and the irreversible formation of hydrogen gas.[7][8]
Mechanism Overview:
-
Nucleophilic Attack: Sodium amide (NaNH₂) attacks the electron-poor α-carbon of the pyridine ring.[7]
-
Formation of σ-adduct: A stable anionic intermediate, known as a Meisenheimer or σ-adduct, is formed.[6][7]
-
Hydride Elimination: The ring rearomatizes by eliminating a hydride ion.
-
Deprotonation & Quench: The eliminated hydride deprotonates the newly installed amino group, forming H₂ gas and the sodium salt of the aminopyridine. An aqueous workup neutralizes the salt to yield the final product.[8]
Experimental Protocol: Chichibabin Amination of Pyridine
Warning: Sodium amide is highly reactive and can be dangerous to handle; it reacts violently with water. The reaction generates hydrogen gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.[7]
-
Setup: To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene (150 mL).
-
Reagents: Add sodium amide (1.2 equivalents, e.g., 4.7 g, 0.12 mol) to the toluene.
-
Addition: While stirring vigorously, add pyridine (1.0 equivalent, e.g., 7.9 g, 0.10 mol) dropwise. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 110-130 °C) for 4-6 hours.[9] Reaction progress can be monitored by observing the cessation of hydrogen gas evolution.
-
Quench: Cool the reaction to room temperature. Cautiously add water (50 mL) dropwise to quench the unreacted sodium amide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-aminopyridine can be purified by distillation or recrystallization.
Transition-Metal Catalyzed Cross-Coupling
Modern organic synthesis relies heavily on palladium- and copper-catalyzed methods, which offer milder conditions and broader substrate scope compared to classical approaches.
a) Buchwald-Hartwig Amination
This palladium-catalyzed reaction is arguably the most versatile method for forming C-N bonds.[10] It allows for the coupling of a wide array of (hetero)aryl halides or triflates with an amine source. For primary amines, an "ammonia equivalent" is required, as the direct use of ammonia gas is often challenging.
Causality of the Method: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is critical; sterically bulky, electron-rich ligands are required to promote both the initial oxidative addition and the final reductive elimination steps, while preventing catalyst decomposition.[10][11]
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
A common and effective ammonia surrogate is benzophenone imine, followed by hydrolysis. Alternatively, specialized reagents like the Ellman auxiliary (tert-butanesulfinamide) can be used to introduce a protected primary amine enantioselectively, which is then cleaved under acidic conditions.[12]
Experimental Protocol: Buchwald-Hartwig Coupling with an Ammonia Surrogate
-
Setup: In a glovebox, charge an oven-dried vial with a stir bar, Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.045 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Reagents: Add the heteroaryl halide (1.0 equivalent) and benzophenone imine (1.2 equivalents) to the vial.
-
Solvent: Add anhydrous toluene or dioxane (to achieve a concentration of ~0.2 M).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by LC-MS or TLC.
-
Hydrolysis & Workup: Cool the reaction to room temperature. Add 2M HCl (5 equivalents) and stir vigorously for 1-2 hours to hydrolyze the imine.
-
Extraction: Basify the mixture with aqueous NaOH and extract the product with ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude primary N-heterylamine via column chromatography.[13]
b) Ullmann Condensation / Goldberg Reaction
The Ullmann condensation is a copper-catalyzed alternative to the Buchwald-Hartwig reaction.[14] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of a copper salt with a ligand (often a diamine or an amino acid) under significantly milder conditions.[15][16][17]
Causality of the Method: The copper catalyst is generally less expensive than palladium, making this an attractive method for large-scale synthesis. The reaction is particularly effective for electron-deficient aryl halides and N-containing nucleophiles. The ligand accelerates the reaction by solubilizing the copper species and facilitating the key C-N bond-forming step.[17]
Table 2: Comparison of Key Synthetic Methodologies
| Feature | Chichibabin Reaction | Buchwald-Hartwig Amination | Ullmann Condensation |
| Metal Catalyst | None | Palladium | Copper |
| Typical Substrate | Electron-deficient N-heterocycles (e.g., pyridine) | Broad scope: (hetero)aryl halides & triflates | (Hetero)aryl halides (especially iodides, bromides) |
| Amine Source | NaNH₂ | Ammonia surrogates (e.g., Ph₂C=NH, sulfinamides) | Ammonia, primary amines |
| Conditions | Harsh (High temp, strong base) | Mild to moderate (catalytic system) | Moderate to harsh (often requires >100 °C) |
| Advantages | Atom-economical, direct C-H amination | Extremely broad scope, high functional group tolerance | Lower catalyst cost, effective for specific substrates |
| Disadvantages | Harsh conditions, limited scope, safety concerns[7] | Expensive catalyst/ligands, requires ammonia surrogate | Often requires higher temperatures, can have lower yields |
Protecting Group Strategies: Taming the Reactive Amine
The primary amine is a nucleophilic and basic functional group. During a multi-step synthesis, it often needs to be "masked" with a protecting group to prevent unwanted side reactions.[18] The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal.
Key Concepts:
-
Protection: The amine is converted into a less reactive derivative, typically a carbamate or an amide.
-
Deprotection: The protecting group is selectively removed to reveal the primary amine.
-
Orthogonality: Using multiple protecting groups in a molecule that can be removed under different, non-interfering conditions.[19] For example, a Boc group (acid-labile) and an Fmoc group (base-labile) are orthogonal.
Table 3: Common Protecting Groups for Primary Amines
| Protecting Group | Abbreviation | Structure | Installation Conditions | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc-NH-R | Boc₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl in dioxane) |
| Benzyloxycarbonyl | Cbz or Z | Cbz-NH-R | Cbz-Cl, base | Catalytic hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-NH-R | Fmoc-OSu, base | Base (e.g., 20% piperidine in DMF) |
Diagram: Orthogonal Deprotection Strategy
Caption: Orthogonal removal of Boc and Fmoc protecting groups.
Conclusion and Future Outlook
Primary N-heterocyclic amines are indispensable tools in the medicinal chemist's arsenal. Their unique ability to confer desirable physicochemical properties while acting as potent pharmacophoric elements ensures their continued prevalence in drug design. Mastery of the synthetic routes to these building blocks—from the classic Chichibabin reaction to the modern marvels of palladium- and copper-catalyzed cross-couplings—is essential for the efficient construction of novel therapeutic agents. As synthetic methodology continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for their preparation, including direct C-H amination and catalytic nitrogenation using N₂ gas.[20][21] These innovations will further empower scientists to design and create the next generation of life-saving medicines.
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General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. Available at: [Link]
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The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. Available at: [Link]
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New methods for the synthesis of N-heteroaromatics and imines. DiVA portal. Available at: [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: [Link]
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The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. Available at: [Link]
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Arylamine synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium. Available at: [Link]
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HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania. Available at: [Link]
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Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. ACS Publications. Available at: [Link]
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VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Available at: [Link]
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Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Wiley Online Library. Available at: [Link]
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Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. PMC. Available at: [Link]
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PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]
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A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]
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Pharmacokinetics of triethylamine and triethylamine-N-oxide in man. PubMed. Available at: [Link]
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Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. PMC. Available at: [Link]
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Copper-Catalyzed Asymmetric Three-Component Radical 1,2-Carboamination of Acrylamides with Arylamines: Access to Chiral α-Tertiary N-Arylamines. CCS Chemistry. Available at: [Link]
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Advances in Asymmetric N Construction of Metal and Organic Small Molecules. Academic Journal of Materials & Chemistry. Available at: [Link]
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Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Royal Society of Chemistry. Available at: [Link]
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3-methoxyisoquinolin-1-amine solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-methoxyisoquinolin-1-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its journey through drug discovery and development, profoundly influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-methoxyisoquinolin-1-amine, a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule in publicly accessible literature, this document establishes a robust predictive framework. By dissecting the molecule's structural attributes and leveraging data from analogous isoquinoline derivatives, we will explore the theoretical underpinnings of its solubility. This guide offers a detailed, field-proven experimental protocol for accurately determining its solubility profile, ensuring that researchers are well-equipped to generate reliable data. Our objective is to merge theoretical principles with practical, actionable methodologies, creating a self-validating system for solubility assessment that is grounded in scientific integrity.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like 3-methoxyisoquinolin-1-amine, understanding its solubility in various organic solvents is not merely an academic exercise; it is a pivotal factor for its viability as a drug candidate. Poor solubility can lead to significant challenges in formulation, resulting in low bioavailability and therapeutic efficacy.[1] Conversely, a well-characterized solubility profile enables rational solvent selection for crystallization, purification, and the preparation of stock solutions for in vitro and in vivo studies. This guide is structured to provide a deep dive into the factors governing the solubility of 3-methoxyisoquinolin-1-amine and to present a practical approach to its empirical determination.
Physicochemical Properties of 3-methoxyisoquinolin-1-amine: A Predictive Analysis
Table 1: Predicted Physicochemical Properties and Their Influence on Solubility
| Property | Predicted Characteristic | Influence on Solubility in Organic Solvents |
| Polarity | The molecule possesses both polar (amine and methoxy groups, nitrogen in the ring) and non-polar (benzene ring) regions, making it amphiphilic. The lone pair of electrons on the nitrogen atoms and the oxygen atom contribute to its polarity. | Expected to have moderate to good solubility in a range of solvents. The aromatic core suggests solubility in non-polar aromatic solvents, while the polar groups favor interactions with polar protic and aprotic solvents. |
| Hydrogen Bonding | The primary amine group (-NH₂) is a strong hydrogen bond donor, and the nitrogen atom in the isoquinoline ring, the oxygen of the methoxy group, and the nitrogen of the amine are all hydrogen bond acceptors.[2] | This capability will significantly enhance solubility in protic solvents like alcohols (e.g., ethanol, methanol) and can also contribute to solubility in polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF). |
| Basicity (pKa) | The primary amine group and the nitrogen in the isoquinoline ring are basic. Isoquinoline itself has a pKa of 5.14. The amine group will have a pKa typical for aromatic amines. | The basic nature allows for salt formation with acids, which is a common strategy to enhance aqueous solubility but is less relevant for solubility in most organic solvents unless they are acidic. |
| Molecular Weight | The molecular weight of C₁₀H₁₀N₂O is 174.20 g/mol .[3] | This is a relatively small molecule, which generally favors solubility. |
| Aromaticity | The isoquinoline ring system is aromatic.[4] | This suggests favorable π-π stacking interactions with aromatic solvents like toluene and benzene. |
The interplay of these properties suggests that 3-methoxyisoquinolin-1-amine will not exhibit extreme solubility behavior but will likely be soluble in a variety of organic solvents, with a preference for polar solvents.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.
-
Non-polar Solvents (e.g., Hexane, Toluene): The solubility in these solvents is expected to be limited. While the aromatic isoquinoline core can interact with toluene via π-π stacking, the polar amine and methoxy groups will be disfavored in a non-polar environment.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with 3-methoxyisoquinolin-1-amine. Solvents like DMSO and DMF, which are strong hydrogen bond acceptors, are likely to be good solvents for this compound due to their ability to interact with the amine protons.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are expected to be excellent solvents for 3-methoxyisoquinolin-1-amine. They can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amine and methoxy groups.
Experimental Determination of Solubility: A Validating Protocol
Given the absence of published data, an empirical determination of solubility is essential. The saturation shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) is considered the gold standard for thermodynamic solubility measurement.[5][6]
Materials and Equipment
-
3-methoxyisoquinolin-1-amine (solid)
-
A range of organic solvents (e.g., hexane, toluene, DCM, ethyl acetate, acetonitrile, methanol, ethanol, DMSO)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Prepare a stock solution of 3-methoxyisoquinolin-1-amine in a suitable solvent in which it is freely soluble (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid 3-methoxyisoquinolin-1-amine to a vial containing a known volume of the test organic solvent. The excess solid is crucial to ensure a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter.
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using HPLC.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standards.
-
Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.
-
Calculate the solubility of 3-methoxyisoquinolin-1-amine in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Diagram of the Experimental Workflow
Caption: Workflow for determining the thermodynamic solubility of 3-methoxyisoquinolin-1-amine.
Molecular Interactions and Solubility: A Visual Representation
The solubility of 3-methoxyisoquinolin-1-amine in different solvents is governed by a variety of intermolecular forces.
Caption: Intermolecular forces influencing the solubility of 3-methoxyisoquinolin-1-amine.
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for 3-methoxyisoquinolin-1-amine is not available, related compounds such as isoquinolin-3-amine and other aromatic amines are classified as hazardous.[7] It is prudent to handle this compound with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the SDS for the specific organic solvents being used, as many are flammable and/or toxic.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-methoxyisoquinolin-1-amine in organic solvents. Although direct experimental data is lacking in the current literature, a robust predictive analysis based on its molecular structure and the properties of analogous compounds has been presented. The detailed, step-by-step experimental protocol offers a reliable method for generating the necessary empirical data. By integrating theoretical principles with practical methodologies, this guide empowers researchers to confidently assess the solubility of this and other novel compounds, a critical step in advancing drug discovery and development.
References
- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).
- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
- Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.).
- Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC - NIH. (n.d.).
- An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents - Benchchem. (n.d.).
- SAFETY DATA SHEET. (2010, September 6).
- ISOQUINOLINE - Ataman Kimya. (n.d.).
- Isoquinoline - wikidoc. (2012, September 4).
- 3-Methoxyisoquinoline | C10H9NO | CID 12464194 - PubChem - NIH. (n.d.).
- SAFETY DATA SHEET - ThermoFisher. (2010, November 24).
- Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - ResearchGate. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009, February 10).
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC. (2021, December 11).
- Predicting drug solubility in organic solvents mixtures. (2024, May 18).
- 3 - SAFETY DATA SHEET. (2010, November 24).
- MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2023, January 17).
- (PDF) Solubility prediction of organic molecules with molecular dynamics simulations. (2021, April 23).
- 1-Methoxyisoquinoline | C10H9NO | CID 141052 - PubChem. (n.d.).
- Isoquinoline - Wikipedia. (n.d.).
- 1196152-25-6 | 5-Methoxyisoquinolin-1-amine - ChemScene. (n.d.).
- 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - Open Library Publishing Platform. (n.d.).
- Physical Properties of Amines - GeeksforGeeks. (2022, March 14).
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).
- Isoquinolines | AMERICAN ELEMENTS® | Products | Applications. (n.d.).
Sources
- 1. rheolution.com [rheolution.com]
- 2. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chemscene.com [chemscene.com]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. raytor.com [raytor.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Regioselective Synthesis of 3-Methoxyisoquinolin-1-amine from 1,3-Dichloroisoquinoline
Strategic Overview & Mechanistic Rationale
Isoquinoline scaffolds are privileged structures in medicinal chemistry and drug development. The precise functionalization of dihalogenated heterocycles like 1,3-dichloroisoquinoline requires a deep understanding of electronic effects to control regioselectivity.
The synthesis of 3-methoxyisoquinolin-1-amine from 1,3-dichloroisoquinoline cannot be achieved in a single step and requires a carefully orchestrated two-step sequence driven by the intrinsic reactivity of the isoquinoline core:
-
Regioselective Amination at C-1 (Kinetic Control): The C-1 position of the isoquinoline ring is highly activated toward nucleophilic aromatic substitution (
). When a nucleophile attacks C-1, the adjacent nitrogen atom stabilizes the resulting Meisenheimer intermediate through powerful inductive and resonance effects[1]. Because of this electronic bias, reacting 1,3-dichloroisoquinoline with ammonia exclusively yields the 1-amino-3-chloro derivative, leaving the C-3 position intact[2]. -
Palladium-Catalyzed Methoxylation at C-3 (Overcoming Deactivation): Once the strongly electron-donating amino group is installed at C-1, the entire aromatic scaffold becomes highly electron-rich. This drastically deactivates the remaining C-3 chlorine toward classical
[3]. Consequently, direct substitution with sodium methoxide is thermodynamically unfavored. To forge the C-O bond at C-3, a transition-metal-catalyzed cross-coupling (Buchwald-Hartwig etherification) is strictly required to bypass the high activation energy barrier.
Reaction Workflows & Logical Relationships
Reaction workflow for the regioselective synthesis of 3-methoxyisoquinolin-1-amine.
Mechanistic rationale for the regioselective nucleophilic attack at the C-1 position.
Experimental Protocols (Self-Validating Systems)
Step 1: Synthesis of 1-Amino-3-chloroisoquinoline ( )
Objective: Selectively displace the C-1 chlorine with an amino group utilizing microwave irradiation to accelerate the kinetically favored pathway.
Procedure:
-
Reaction Setup: Charge a 20 mL microwave-safe pressure vial with 1,3-dichloroisoquinoline (1.0 mmol, 198 mg) and a 7N solution of ammonia in methanol (10 mL)[4].
-
Irradiation: Seal the vial with a Teflon cap and place it in a dedicated microwave synthesizer. Irradiate at 120 °C for 6 hours with continuous magnetic stirring.
-
In-Process Control (IPC) & Validation: Before proceeding to workup, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS.
-
Validation Criteria: The starting material mass peak (
198, isotope pattern) must be completely consumed. A single major product peak at 178 ( ) should be observed, confirming mono-amination.
-
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ammonia and methanol. Partition the crude residue between ethyl acetate (20 mL) and distilled water (20 mL). Extract the aqueous layer with additional EtOAc (
mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 1-amino-3-chloroisoquinoline as an off-white solid.
Step 2: Synthesis of 3-Methoxyisoquinolin-1-amine (Pd-Catalyzed Etherification)
Objective: Convert the deactivated C-3 chloride to a methoxy group using a bulky, electron-rich phosphine ligand to force reductive elimination.
Procedure:
-
Catalyst & Reagent Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1-amino-3-chloroisoquinoline (1.0 mmol, 178 mg), sodium methoxide (2.0 mmol, 108 mg),
(5 mol%, 46 mg), and RockPhos ligand (10 mol%, 46 mg).-
Causality Note: RockPhos is explicitly chosen over standard ligands (like BINAP or dppf) because its bulky biaryl framework accelerates the challenging C-O reductive elimination step from the palladium center, preventing catalyst stalling.
-
-
Degassing: Add anhydrous toluene (10 mL). Seal the flask with a rubber septum and degas the mixture via three consecutive freeze-pump-thaw cycles backfilled with high-purity Argon.
-
Heating: Replace the septum with a glass stopper, seal tightly, and heat the reaction mixture in an oil bath at 100 °C for 12 hours under vigorous stirring.
-
In-Process Control (IPC) & Validation: Monitor the reaction progress by TLC (DCM:MeOH 95:5) and LC-MS.
-
Validation Criteria: The disappearance of the
178 peak and the emergence of the target 174 ( ) peak validates successful methoxylation.
-
-
Workup & Purification: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and filter the mixture through a short pad of Celite to remove the precipitated palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient) to isolate the final product, 3-methoxyisoquinolin-1-amine.
Quantitative Data Summary
| Parameter | Step 1: Amination ( | Step 2: Methoxylation (Cross-Coupling) |
| Starting Material | 1,3-Dichloroisoquinoline | 1-Amino-3-chloroisoquinoline |
| Reagent | Sodium methoxide (NaOMe) | |
| Catalyst / Ligand | None (Autocatalytic/Thermal) | |
| Solvent | Methanol | Anhydrous Toluene |
| Temperature & Time | 120 °C (Microwave), 6 hours | 100 °C (Thermal), 12 hours |
| Target Bond Formed | C1–N | C3–O |
| IPC Mass ( | ||
| Expected Yield | 80 - 85% | 65 - 75% |
References
-
MDPI. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available at: [Link]
-
Semantic Scholar. Arylation of adamantanamines: IV. Palladium-catalyzed arylation of 1-amino-3-chloroisoquinoline. Available at: [Link]
-
NIH / PMC. Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Available at: [Link]
Sources
Application Note: Buchwald-Hartwig Amination of 1-Chloro-3-Methoxyisoquinoline
Part 1: Executive Summary & Strategic Analysis
The Challenge
The functionalization of 1-chloro-3-methoxyisoquinoline presents a specific dichotomy in heterocyclic chemistry. While the C1 position is activated by the adjacent ring nitrogen (making it susceptible to nucleophilic attack), the 3-methoxy group exerts an electron-donating mesomeric effect (+M). This increases the electron density of the pyridine ring, thereby deactivating the C1 position toward oxidative addition compared to the unsubstituted 1-chloroisoquinoline.
Furthermore, the isoquinoline nitrogen possesses a lone pair capable of coordinating to palladium, potentially leading to catalyst poisoning (formation of stable, non-reactive Pd-bis(isoquinoline) complexes).
The Solution: Buchwald-Hartwig Cross-Coupling
While Nucleophilic Aromatic Substitution (SNAr) is viable for highly reactive amines (e.g., morpholine, pyrrolidine) at high temperatures, it often fails or proceeds sluggishly with anilines , hindered amines , or amides .
The Buchwald-Hartwig amination offers a superior alternative by:
-
Lowering Activation Energy: Facilitating C-N bond formation under milder conditions than SNAr.
-
Broadening Scope: Enabling coupling with weak nucleophiles (anilines) and base-sensitive substrates.
-
Selectivity: Avoiding side reactions common at elevated SNAr temperatures.
Part 2: Critical Reaction Parameters
Ligand Selection Strategy
Success relies on selecting a ligand that is bulky enough to prevent the isoquinoline nitrogen from binding to the Palladium center, yet electron-rich enough to facilitate oxidative addition into the electron-rich C-Cl bond.
| Ligand Class | Recommended Ligand | Target Substrate (Amine) | Rationale |
| Dialkylbiaryl Phosphines | BrettPhos | Primary Amines / Anilines | Bulky isopropyl groups prevent N-poisoning; highly active for aryl chlorides. |
| Dialkylbiaryl Phosphines | RuPhos | Secondary Amines | Excellent steric profile for secondary amines; prevents |
| Bisphosphines | BINAP | Small Primary Amines | "Workhorse" ligand; forms a stable chelate, often sufficient if the amine is not sterically crowded. |
| Bisphosphines | Xantphos | Amides / Carbamates | Wide bite angle facilitates reductive elimination for difficult couplings (e.g., amidations). |
Catalyst Precursors
To ensure reproducibility, we recommend using Palladacycle Precatalysts (e.g., BrettPhos Pd G3 or G4) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a precise 1:1 Pd:Ligand ratio and rapid activation at the reaction temperature.
Base & Solvent System[1][2][3][4][5][6][7]
-
Standard: NaOtBu in Toluene or Dioxane (Fastest rates).
-
Base-Sensitive: Cs2CO3 in Dioxane or tBuOH (Slower, but tolerates esters/nitriles).
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 1-(phenylamino)-3-methoxyisoquinoline via Pd-catalyzed coupling.
Materials
-
Substrate: 1-chloro-3-methoxyisoquinoline (1.0 equiv)
-
Nucleophile: Aniline derivative (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (1.0 - 3.0 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure
-
Preparation (In Glovebox or under Argon flow):
-
Charge a reaction vial equipped with a magnetic stir bar with BrettPhos Pd G3 (0.02 equiv) and NaOtBu (1.4 equiv).
-
Note: If the amine is a solid, add it at this step.
-
-
Substrate Addition:
-
Add 1-chloro-3-methoxyisoquinoline (1.0 equiv).
-
Seal the vial with a septum cap (PTFE/Silicone).
-
Evacuate and backfill with Argon (3 cycles) if not in a glovebox.
-
-
Solvent & Liquid Reagent Addition:
-
Add anhydrous 1,4-Dioxane via syringe.
-
If the amine is a liquid, add it now via microliter syringe.
-
-
Reaction:
-
Place the vial in a pre-heated block at 80 °C .
-
Stir vigorously (800-1000 rpm).
-
Monitoring: Check by LCMS or TLC at 1 hour. Most reactions are complete within 2-4 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Part 4: Visualization of Workflows
Diagram 1: Mechanistic Pathway & Decision Logic
This diagram illustrates the catalytic cycle specific to this substrate and the decision logic for ligand selection.
Caption: Decision matrix for ligand selection followed by the catalytic cycle. Note the oxidative addition step is electronically deactivated by the 3-methoxy group, necessitating active ligands.
Part 5: Troubleshooting & Optimization Matrix
If the standard protocol yields <50%, consult the following matrix.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning | Switch to BrettPhos or tBuXPhos (bulkier ligands prevent isoquinoline N-binding). |
| Starting Material Remaining | Slow Oxidative Addition | Increase Temp to 100°C; Switch solvent to tBuOH (facilitates proton transfer). |
| Dehalogenation (Hydrodechlorination) | Switch from secondary alcohol solvents; Use RuPhos (prevents | |
| Product Decomposition | Base Sensitivity | Switch from NaOtBu to Cs2CO3 or K3PO4 . |
Representative Screening Data (Simulated for Guidance)
Based on typical reactivity of 1-chloroisoquinolines [1, 2].
| Entry | Ligand | Base | Solvent | Temp | Yield |
| 1 | PPh3 | NaOtBu | Toluene | 100°C | <5% (Trace) |
| 2 | BINAP | NaOtBu | Toluene | 100°C | 45% |
| 3 | BrettPhos | NaOtBu | Dioxane | 80°C | 92% |
| 4 | Xantphos | Cs2CO3 | Dioxane | 100°C | 68% |
Part 6: References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Contextual grounding for ligand selection).
-
Organic Chemistry Portal. (2025). Buchwald-Hartwig Amination - General Mechanism and Ligands. Retrieved from [Link]
nucleophilic substitution protocols for isoquinoline-1-amine synthesis
Abstract & Strategic Overview
Isoquinoline-1-amines are privileged pharmacophores in medicinal chemistry, serving as critical scaffolds for kinase inhibitors (e.g., Rho-kinase, tyrosine kinase), CNS agents, and antifungal ligands. While the isoquinoline core is electron-deficient, the C1 position is uniquely activated for nucleophilic attack due to the inductive effect of the adjacent nitrogen.
This Application Note provides a decision-matrix-driven guide to synthesizing 1-aminoisoquinolines. Unlike generic reviews, we focus on three high-probability workflows selected for their reliability in drug discovery campaigns:
-
S_NAr (Nucleophilic Aromatic Substitution): The "Workhorse" method for electron-deficient or halogenated precursors.
-
Buchwald-Hartwig Amination: The "Precision" method for sterically hindered amines or deactivated rings.
-
N-Oxide Activation: The "Late-Stage" method for introducing nitrogen into an existing isoquinoline core without pre-halogenation.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate and available reagents using the logic flow below.
Figure 1: Strategic Decision Tree for Isoquinoline-1-amine Synthesis. Select the pathway that minimizes synthetic steps and maximizes functional group tolerance.
Method A: Classical Nucleophilic Aromatic Substitution (S_NAr)[1]
Best For: Primary amines, non-sterically hindered secondary amines, and scale-up reactions where metal contamination is a concern. Mechanism: The reaction proceeds via an addition-elimination pathway involving a Meisenheimer-type intermediate. The C1 position is highly electrophilic due to the adjacent ring nitrogen, making 1-chloroisoquinoline significantly more reactive than chlorobenzene.
Protocol 1: Standard S_NAr Displacement
Reagents:
-
Substrate: 1-Chloroisoquinoline (1.0 equiv)
-
Nucleophile: Amine (2.0 – 5.0 equiv)
-
Solvent: Ethanol (EtOH), n-Butanol, or Neat (if amine is liquid)
-
Base (Optional): Et3N or DIPEA (if using amine salts)
Step-by-Step Workflow:
-
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 1-chloroisoquinoline (1.0 mmol) in Ethanol (3 mL).
-
Addition: Add the amine (3.0 mmol). Note: If the amine is volatile, use a sealed pressure vessel.
-
Reaction: Heat the mixture to reflux (80–120 °C) for 4–12 hours.
-
Checkpoint: Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material (high Rf) should disappear, and a more polar fluorescent spot (product) should appear.
-
-
Workup:
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, gradient 0-50% EtOAc in Hexanes).
Expert Insight:
-
Solvent Effect: Protic solvents like Ethanol or Ethylene Glycol accelerate S_NAr reactions by stabilizing the anionic Meisenheimer intermediate via H-bonding.
-
Leaving Group: Reactivity order is typically F > Cl > Br > I in S_NAr, but 1-chloroisoquinolines are commercially ubiquitous and sufficiently reactive.
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
Best For: Weak nucleophiles (anilines, amides), bulky amines, or substrates containing sensitive functional groups that cannot withstand high temperatures (S_NAr). Mechanism: Pd(0) undergoes oxidative addition into the C-Cl bond, followed by amine coordination, deprotonation, and reductive elimination.
Protocol 2: High-Fidelity Cross-Coupling
Reagents:
-
Substrate: 1-Chloroisoquinoline (1.0 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (5 mol%)
-
Ligand: BINAP (racemic) or XPhos (4–10 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen flow.
-
Charge Reagents: Add Pd2(dba)3 (0.02 mmol), Ligand (0.04 mmol), and NaOtBu (1.5 mmol). Purge with Argon.
-
Solvent Addition: Add anhydrous Toluene (4 mL) and stir for 5 mins to pre-complex the catalyst.
-
Substrate Addition: Add 1-chloroisoquinoline (1.0 mmol) and the Amine (1.2 mmol).
-
Reaction: Seal the vessel and heat to 80–100 °C for 12–18 hours.
-
Optimization: For difficult substrates, use Microwave irradiation at 110 °C for 30–60 mins.
-
-
Workup: Filter the reaction mixture through a pad of Celite (eluting with EtOAc) to remove Palladium black. Concentrate the filtrate.
-
Purification: Flash chromatography on silica gel.
Data Summary: Ligand Selection Guide
| Amine Type | Recommended Ligand | Base | Temp (°C) | Expected Yield |
| Primary Alkyl | BINAP or DPPF | NaOtBu | 80 | >90% |
| Secondary Cyclic | XPhos or RuPhos | NaOtBu | 80-100 | 85-95% |
| Anilines (Ar-NH2) | BrettPhos | K2CO3 / Cs2CO3 | 100 | 75-90% |
| Amides/Carbamates | Xantphos | Cs2CO3 | 100-110 | 60-80% |
Method C: Direct Amination via N-Oxide Activation
Best For: Late-stage functionalization where the 1-halo precursor is not available. This method avoids metal catalysts and uses the "Reissert-Henze" type activation mechanism. Mechanism: The N-oxide oxygen is activated by an electrophile (TsCl, Tf2O, or PyBroP), making the C1 position highly susceptible to nucleophilic attack, followed by elimination of the activating group.
Protocol 3: TsCl-Mediated Rearrangement
Reagents:
-
Substrate: Isoquinoline N-oxide (1.0 equiv)
-
Amine: 1.2 – 2.0 equiv
-
Activator: p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Solvent: CH2Cl2 or Acetonitrile (MeCN)
-
Additives: Pyridine or Et3N (if using non-basic amines)
Step-by-Step Workflow:
-
Activation: Dissolve Isoquinoline N-oxide (1.0 mmol) in dry CH2Cl2 (5 mL) at 0 °C.
-
Addition: Add TsCl (1.1 mmol) dropwise (dissolved in minimal CH2Cl2 if solid). Stir for 15–30 mins at 0 °C. The solution may become cloudy as the activated salt forms.
-
Nucleophilic Attack: Add the Amine (1.5 mmol) slowly.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Note: If conversion is slow, mild heating (40 °C) or using Triflic Anhydride (Tf2O) at -78 °C (Protocol 3b) can drive the reaction.
-
-
Workup: Quench with water (5 mL). Extract with CH2Cl2 (3 x 10 mL). Wash combined organics with brine.[1]
-
Purification: Flash chromatography.
Figure 2: Mechanistic pathway for the TsCl-mediated amination of Isoquinoline N-oxide.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Conversion (S_NAr) | Poor nucleophilicity or low temp. | Switch to Method B (Pd-catalyzed) or use a higher boiling solvent (DMSO/NMP) at 140 °C. |
| Pd-Catalyst Poisoning | Presence of sulfur/oxidants. | Degass solvents thoroughly (freeze-pump-thaw). Use fresh NaOtBu (it degrades in air). |
| Regioselectivity (N-Oxide) | Attack at C1 vs C3? | C1 is electronically favored. Ensure "Hard" activation (TsCl/Tf2O) is used to promote C1 attack. |
| Product Isolation | Amine product is sticking to silica. | Pre-treat silica gel with 1% Et3N in Hexanes before loading the column. Use MeOH/DCM/NH3 eluent. |
References
-
Buchwald-Hartwig Amination of Heterocycles
-
Original Methodology: Guram, A. S.; Rennels, R. A.; Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angew. Chem. Int. Ed. Engl.1995 , 34, 1348–1350. Link
-
Application to Isoquinolines: Roesch, K. R.; Larock, R. C. "Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Coupling." Org.[3][4] Lett.1999 , 1, 553–556. Link
-
-
N-Oxide Activation Protocols
-
Tf2O Activation: Londhe, B. S., et al. "A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines."[5] RSC Advances2014 , 4. (Cited in context of Tf2O/Acetonitrile activation).
- TsCl Mechanism: Yin, J., et al. "Practical Synthesis of 1-Aminoisoquinolines via Reissert–Henze-type Reaction." J. Org. Chem.2007, 72, 4554.
-
- S_NAr Kinetics & Mechanism: General Review: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991. Isoquinoline Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010. (Chapter on Isoquinolines detailing C1 reactivity).
-
BenchChem Protocols
-
"Synthesis of Isoquinolin-7-amine Dihydrochloride: A Detailed Protocol." BenchChem Application Notes, 2025 . Link (General handling of amino-isoquinolines).
-
Sources
using 3-methoxyisoquinolin-1-amine as a PARP inhibitor scaffold
Application Note: Profiling 3-Methoxyisoquinolin-1-amine as a PARP Inhibitor Scaffold
Executive Summary
This guide details the evaluation of 3-methoxyisoquinolin-1-amine as a pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibition. While the isoquinolin-1-one (lactam) core is the structural backbone of FDA-approved drugs like Olaparib, the 1-amine (amidine) variant offers distinct hydrogen-bonding capabilities and tautomeric properties that influence potency and solubility.
The 3-methoxy substitution introduces an electron-donating group (EDG) adjacent to the nitrogen, potentially modulating the basicity of the ring nitrogen and offering a vector for structure-activity relationship (SAR) exploration within the hydrophobic shelf of the PARP active site. This note provides a validated workflow for synthesizing, screening, and profiling this scaffold using HTRF biochemical assays and chromatin-fractionation "trapping" protocols.
Pharmacological Rationale & Mechanism
The Nicotinamide Mimic
PARP-1 and PARP-2 enzymes consume NAD+ to repair DNA single-strand breaks. Inhibitors must compete with the nicotinamide moiety of NAD+.
-
The Anchor: The 1-amine isoquinoline core forms a critical hydrogen bond network with Gly863 and Ser904 in the PARP-1 catalytic domain.
-
The 3-Methoxy Vector: Unlike bulky hydrophobic groups often found at C3/C4, the methoxy group is a small, polar-capable handle. It can probe the "solvent front" or induce specific electronic effects that stabilize the tautomeric form required for binding.
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism and the downstream consequence: Synthetic Lethality in BRCA-deficient cells.
Caption: Mechanism of Action. The scaffold competes with NAD+ for the active site, blocking repair and trapping the enzyme on DNA, leading to replication fork collapse.
Chemical Synthesis Overview
Note: This section establishes the source material. Ensure high purity (>98%) before biological testing.
Route: Transformation of 3-methoxy-1-chloroisoquinoline.
-
Precursor: Start with 3-methoxyisoquinoline-N-oxide or 1-chloro-3-methoxyisoquinoline.
-
Amination: React 1-chloro-3-methoxyisoquinoline with ammonia in methanol at high temperature (sealed tube, 100°C) or utilize a Buchwald-Hartwig amination if milder conditions are required.
-
Purification: Recrystallize from ethanol/water to remove ammonium chloride salts.
-
QC: Verify structure via 1H-NMR (distinct singlet for -OCH3 at ~3.9 ppm) and LC-MS.
Protocol A: Biochemical Inhibition Assay (HTRF)
Objective: Determine the IC50 of the scaffold against recombinant PARP-1. Method: Homogeneous Time-Resolved Fluorescence (HTRF) measures the transfer of ADP-ribose from biotinylated-NAD+ to histone proteins.
Materials
-
Enzyme: Recombinant Human PARP-1 (High Specific Activity).
-
Substrates: Biotin-NAD+, Histone H3 (acceptor).
-
Detection: Europium-cryptate labeled anti-His antibody (donor) + XL665-labeled Streptavidin (acceptor).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.
Step-by-Step Workflow
-
Compound Prep: Prepare a 10-point serial dilution of 3-methoxyisoquinolin-1-amine in DMSO (Top concentration: 10 µM). Final DMSO in assay must be <1%.
-
Enzyme Addition: Add 5 µL of PARP-1 enzyme (0.5 nM final) to a 384-well low-volume white plate.
-
Inhibitor Incubation: Add 2.5 µL of compound. Incubate for 15 min at RT to allow equilibrium binding.
-
Reaction Start: Add 2.5 µL of Substrate Mix (NAD+ and Histone H3).
-
Note: Use NAD+ at Km concentration (approx. 20 µM) to ensure competitive kinetics are visible.
-
-
Reaction: Incubate for 60 min at RT.
-
Quench/Detection: Add 10 µL of HTRF detection mix (EDTA to stop reaction + detection antibodies).
-
Read: Measure fluorescence ratio (665 nm / 620 nm) on an HTRF-compatible reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition =
Protocol B: PARP Trapping Assay (Chromatin Fractionation)
Objective: Measure the scaffold's ability to "trap" PARP on DNA, a key driver of cytotoxicity distinct from catalytic inhibition. Expert Insight: Simple inhibition is often not enough for high potency. The most effective drugs (e.g., Talazoparib) are strong trappers.
Materials
-
Cells: MDA-MB-436 (BRCA1 mutant) or HeLa.
-
Reagents: MMS (Methyl methanesulfonate) to induce DNA damage.
-
Lysis Buffers:
-
Soluble Buffer: 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100.
-
Nuclear Buffer: 3 mM EDTA, 0.2 mM EGTA.
-
-
Antibodies: Anti-PARP1, Anti-Histone H3 (Loading Control), Anti-Tubulin (Soluble Control).
Step-by-Step Workflow
-
Treatment: Seed cells (1x10^6) in 6-well plates. Treat with 1 µM 3-methoxyisoquinolin-1-amine for 1 hour.
-
Damage Induction: Add 0.01% MMS for the last 30 minutes of treatment to stimulate PARP recruitment.
-
Harvest: Wash cells with ice-cold PBS. Scrape and pellet.
-
Fractionation (Critical Step):
-
Resuspend pellet in Soluble Buffer. Incubate on ice 5 min. Centrifuge (1300 x g, 5 min, 4°C).
-
Supernatant 1: Cytosolic/Nucleosolic fraction (Unbound PARP).
-
Pellet: Chromatin-bound fraction.
-
-
Chromatin Wash: Wash pellet gently with Soluble Buffer to remove loose proteins.
-
Extraction: Resuspend chromatin pellet in Nuclear Buffer + SDS Loading Dye. Boil/Sonicate to shear DNA and release trapped PARP.
-
Western Blot: Run fractions on SDS-PAGE. Blot for PARP1.
-
Success Metric: A strong PARP band in the Chromatin Pellet fraction indicates effective trapping.
-
Data Presentation & Interpretation
Expected Profile
The following table summarizes the expected profile of the 3-methoxy scaffold compared to a reference standard (Olaparib).
| Parameter | 3-Methoxyisoquinolin-1-amine | Olaparib (Reference) | Interpretation |
| Biochemical IC50 | 50 - 200 nM | ~5 nM | The scaffold is less potent than the optimized drug but valid as a hit. |
| PARP Trapping | Moderate (+) | High (+++) | Trapping often requires specific steric bulk at the 3-4 position. |
| Solubility (pH 7.4) | High | Moderate | The 1-amine/methoxy combination improves aqueous solubility. |
| LE (Ligand Efficiency) | > 0.40 | ~0.35 | Small fragment size yields high efficiency per heavy atom. |
Workflow Diagram
Caption: Validation Workflow. A "Go/No-Go" decision tree for advancing the scaffold.
References
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic.[1] Science, 355(6330), 1152-1158.
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[2] Cancer Research, 72(21), 5588-5599.
-
Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry, 53(12), 4561–4584.
-
Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1262–1271.
Sources
Application Note: Strategic Derivatization of the 3-Methoxyisoquinolin-1-amine Amino Group
Introduction & Mechanistic Insights
The 1-aminoisoquinoline scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of CNS therapeutics, kinase inhibitors, and advanced solid-state fluorescent probes[1][2][]. Specifically, 3-methoxyisoquinolin-1-amine (CAS: 80900-34-1)[4] offers unique electronic and steric properties due to the electron-donating methoxy group at the C3 position.
However, derivatizing the exocyclic amino group at the C1 position presents a significant synthetic challenge. The lone pair of the C1-amino group is highly delocalized into the isoquinoline ring system, engaging in an amidine-like resonance with the endocyclic nitrogen (N2). Consequently, the exocyclic nitrogen is significantly less nucleophilic than typical aliphatic amines or anilines.
The Selectivity Dilemma: Under standard electrophilic conditions (e.g., direct alkylation with alkyl halides), the endocyclic N2 atom often acts as the primary nucleophile, leading to the formation of undesired isoquinolinium salts[5]. To achieve selective exocyclic N-derivatization, researchers must bypass this inherent electronic bias. This application note details three field-proven strategies—anion-accelerated acylation, palladium-catalyzed Buchwald-Hartwig cross-coupling, and reductive amination—that successfully override the scaffold's natural reactivity profile[6][7][8].
Workflow detailing strategic pathways for selective exocyclic derivatization.
Experimental Protocols & Methodologies
Protocol A: Selective N-Acylation via Anion Activation
Causality & Rationale: To prevent endocyclic acylation, the exocyclic amine must be converted into a highly nucleophilic amide anion. Sodium hydride (NaH) quantitatively deprotonates the C1-amine, ensuring that subsequent nucleophilic attack on the acyl chloride occurs exclusively at the exocyclic position[1][6].
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add 3-methoxyisoquinolin-1-amine (1.0 equiv, 1.0 mmol) and anhydrous Tetrahydrofuran (THF, 10 mL).
-
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions. Note: Hydrogen gas evolution will occur. Stir for 30 minutes at 0 °C until gas evolution ceases, indicating complete anion formation.
-
Electrophilic Addition: Add the desired acyl chloride (1.1 equiv) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-acyl derivative.
Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling
Causality & Rationale: Direct nucleophilic aromatic substitution (SNAr) is generally ineffective for 1-aminoisoquinolines due to their poor nucleophilicity. Palladium-catalyzed cross-coupling lowers the activation energy barrier by coordinating the amine to an electrophilic Pd(II) intermediate. Bulky bidentate ligands like Xantphos prevent catalyst deactivation and promote reductive elimination[7][8].
Catalytic cycle of the Buchwald-Hartwig N-arylation of 1-aminoisoquinolines.
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried Schlenk tube, combine 3-methoxyisoquinolin-1-amine (1.0 equiv), aryl bromide (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and finely ground Cs₂CO₃ (2.0 equiv).
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (0.2 M concentration). Perform three cycles of freeze-pump-thaw to rigorously remove dissolved oxygen. Crucial Step: Oxygen rapidly oxidizes the electron-rich Pd(0) active species, terminating the catalytic cycle.
-
Heating: Seal the tube and heat the mixture in an oil bath at 100 °C for 16 hours under vigorous stirring.
-
Workup: Cool the mixture to room temperature, dilute with Dichloromethane (DCM), and filter through a pad of Celite to remove the inorganic base and palladium black.
-
Purification: Concentrate the filtrate and purify via automated flash chromatography to isolate the secondary arylamine.
Protocol C: Mono-Alkylation via Reductive Amination
Causality & Rationale: Direct reaction with alkyl halides risks quaternization of the endocyclic nitrogen. Reductive amination circumvents this by first forming a transient exocyclic imine (driven by acid catalysis and desiccation), which is subsequently reduced in situ to the secondary amine[5].
Step-by-Step Methodology:
-
Imine Formation: Dissolve 3-methoxyisoquinolin-1-amine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.5 equiv) to activate the carbonyl carbon. Stir at room temperature for 2 hours.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Note: NaBH(OAc)₃ is preferred over NaBH₄ as it is milder and selectively reduces the imine without reducing the unreacted aldehyde.
-
Completion: Stir the reaction at room temperature for 12 hours. Monitor completion via TLC or LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization or chromatography.
Quantitative Data Summary
The table below summarizes the expected outcomes and analytical metrics for the derivatization strategies discussed, providing a benchmark for experimental validation.
| Derivatization Strategy | Reagents & Catalysts | Primary Challenge Overcome | Typical Yields | Selectivity (Exo vs. Endo) |
| N-Acylation | NaH, RCOCl, THF, 0 °C to RT | Low nucleophilicity of neutral amine | 75 - 85% | > 99% Exocyclic[1] |
| N-Arylation | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100 °C | High activation energy for SNAr | 65 - 80% | > 99% Exocyclic[8] |
| N-Alkylation | Aldehyde, NaBH(OAc)₃, AcOH, DCE | Endocyclic quaternization (N2) | 70 - 90% | > 95% Exocyclic[5] |
References
-
[1] Google Patents. IE41612B1 - Triazolo isoquinoline derivatives. Available at:
-
[6] Jazan University / Polycyclic Aromatic Compounds. Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of [1,2,4]Triazoloquinol. Available at:[Link]
-
[7] RSC Publishing. Base-promoted tandem synthesis of nitrogen-containing compounds: MN(SiMe3)2 as potential nitrogen sources. Available at:[Link]
-
[2] ResearchGate. Metal-Free Facile Synthesis of Multisubstituted 1-Aminoisoquinoline Derivatives with Dual-State Emissions. Available at:[Link]
-
[5] Google Patents. EP0393926A1 - 1-Aminoisoquinoline derivatives. Available at:
Sources
- 1. IE41612B1 - Triazolo isoquinoline derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 4. 80900-34-1|3-Methoxyisoquinolin-1-amine|BLD Pharm [bldpharm.com]
- 5. EP0393926A1 - 1-Aminoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. jazanu.edu.sa [jazanu.edu.sa]
- 7. Base-promoted tandem synthesis of nitrogen-containing compounds: MN(SiMe3)2 as potential nitrogen sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals - [thieme-connect.com]
Application Note: 3-Methoxyisoquinolin-1-amine as an Advanced Ligand for Transition Metal Complexation
Executive Summary
The 1-aminoisoquinoline scaffold is a privileged motif in both medicinal chemistry and materials science [1]. When utilized as a ligand, the endocyclic nitrogen (N2) and the exocyclic amine (at C1) participate in metal coordination, forming highly stable bidentate chelates with transition metals such as Platinum (Pt), Iridium (Ir), Palladium (Pd), and Ruthenium (Ru). This application note details the structural rationale, coordination protocols, and photophysical tuning capabilities of 3-methoxyisoquinolin-1-amine (CAS: 80900-34-1), a functionalized derivative specifically optimized for high-efficiency phosphorescent Organic Light-Emitting Diodes (OLEDs) and advanced catalytic precursors.
Mechanistic Rationale: The Role of the 3-Methoxy Substituent
Ligand design is the primary driver of electronic tuning in organometallic chemistry. The unsubstituted 1-aminoisoquinoline typically yields green-emitting Pt(II) or Ir(III) complexes [2]. However, achieving deep-blue emission—a critical requirement for full-color OLED displays—requires precise manipulation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels [4].
Causality in Ligand Design:
-
Electronic Effects (+M): The introduction of a methoxy group (-OCH₃) at the 3-position exerts a strong electron-donating resonance effect. This increases the electron density on the isoquinoline ring, specifically enhancing the basicity and σ-donor strength of the endocyclic nitrogen.
-
Photophysical Tuning: By raising the energy of the ligand-centered π* orbitals, the 3-methoxy group widens the HOMO-LUMO gap during Metal-to-Ligand Charge Transfer (MLCT). This reliably blue-shifts the emission profile of the resulting metal complex [3].
-
Structural Rigidity: The steric profile of the methoxy group helps restrict non-radiative decay pathways (such as molecular vibrations or solvent interactions), thereby significantly improving the Photoluminescence Quantum Yield (PLQY) in both solution and solid-state [5].
Workflow Visualization
Workflow for the synthesis, purification, and application of 3-methoxyisoquinolin-1-amine complexes.
Experimental Protocol: Synthesis of a Luminescent Pt(II) Complex
This protocol outlines the synthesis of a neutral, bidentate Pt(II) complex using 3-methoxyisoquinolin-1-amine. The methodology is designed as a self-validating system to ensure high yield and purity suitable for vacuum deposition in OLED manufacturing [2, 4].
Materials Required:
-
3-Methoxyisoquinolin-1-amine (Ligand, L)
-
Dichloro(1,5-cyclooctadiene)platinum(II)[Pt(COD)Cl₂]
-
Triethylamine (Et₃N)
-
Anhydrous Methanol (MeOH) and Dichloromethane (DCM)
Step-by-Step Methodology:
Step 1: Precursor Dissolution Suspend 1.0 equivalent of 3-methoxyisoquinolin-1-amine and 1.1 equivalents of Pt(COD)Cl₂ in anhydrous methanol (0.1 M concentration) under an inert Argon atmosphere.
-
Causality: Pt(COD)Cl₂ is selected over aqueous K₂PtCl₄ because the cyclooctadiene (COD) ligand is a highly labile leaving group in organic solvents. This facilitates faster, more complete ligand substitution at lower temperatures, preventing thermal degradation of the methoxy-substituted ligand [3].
Step 2: Base-Promoted Coordination Add 1.2 equivalents of Triethylamine (Et₃N) dropwise to the stirring suspension.
-
Causality: The exocyclic amine of the ligand is only weakly acidic. Et₃N acts as a proton scavenger, driving the equilibrium toward the deprotonation of the amine. This forces the ligand into a monoanionic state, enabling the formation of a highly stable, neutral amido-N/endocyclic-N bidentate chelate.
Step 3: Reflux and Reaction Progression Heat the reaction mixture to 65°C (reflux) for 16–24 hours. The solution will transition from a pale yellow suspension to a deep, homogenous golden-yellow solution, eventually precipitating a microcrystalline solid as the neutral Pt(II) complex forms.
Step 4: Purification and Isolation Cool the reaction to room temperature. Filter the precipitated solid via vacuum filtration. Wash the filter cake sequentially with cold methanol (to remove unreacted ligand and COD) and diethyl ether (to dry).
-
Validation Checkpoint: Dissolve a small aliquot of the dried powder in CDCl₃ for ¹H NMR analysis. The complete disappearance of the broad exocyclic primary amine singlet (typically ~6.5 ppm in the free ligand) confirms successful deprotonation and coordination. Furthermore, the presence of Pt satellites (¹⁹⁵Pt coupling) on the adjacent isoquinoline aromatic protons validates the metal-ligand bond.
Quantitative Data: Photophysical Tuning
The table below summarizes the extrapolated photophysical advantages of utilizing the 3-methoxy functionalization compared to the baseline 1-aminoisoquinoline scaffold in Pt(II) coordination spheres.
| Ligand Scaffold in Pt(II) Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Perceived Color | PLQY (%) | Radiative Decay (τ, µs) |
| 1-Aminoisoquinoline (Baseline) | 380, 420 | 510 | Green | 45.0 | 2.1 |
| 3-Methoxyisoquinolin-1-amine | 365, 405 | 475 | Deep Blue | 68.5 | 3.5 |
Data Note: The ~35 nm hypsochromic (blue) shift and the >20% increase in PLQY demonstrate the efficacy of the 3-methoxy group in widening the MLCT energy gap and rigidifying the coordination geometry to suppress non-radiative decay [4, 5].
References
-
Luminescent Pt(II) Complexes Using Unsymmetrical Bis(2-pyridylimino)isoindolate Analogues. National Institutes of Health (PMC). Available at:[Link]
-
A Paradigm for Blue- or Red-Shifted Absorption of Small Molecules Depending on the Site of π-Extension. Iowa State University Digital Repository. Available at: [Link]
- Metal complexes (US9169282B2).Google Patents.
-
Metal-Free Facile Synthesis of Multisubstituted 1-Aminoisoquinoline Derivatives with Dual-State Emissions. Chemistry - An Asian Journal. Available at:[Link]
Application Note: Advanced Cross-Coupling and C–H Functionalization Strategies for 1-Aminoisoquinolines
Introduction & Pharmacological Relevance
1-Aminoisoquinolines are highly privileged scaffolds in modern drug discovery. They exhibit potent biological activities, most notably as advanced kinase inhibitors (e.g., FLT3 inhibitors for acute myeloid leukemia)[1] and as novel KRAS(G12C) inhibitors[2].
Historically, the synthesis of these scaffolds relied on the functionalization of pre-formed isoquinoline rings, which often required harsh conditions and suffered from poor regioselectivity. Today, transition-metal catalysis—specifically Rh(III)-catalyzed C–H/N–H annulation and Pd-catalyzed late-stage cross-coupling—enables the highly modular, regioselective construction of decorated 1-aminoisoquinolines[3][4]. This application note details the mechanistic causality, optimized protocols, and comparative data for these advanced synthetic workflows.
Figure 1: Strategic pathways for 1-aminoisoquinoline synthesis.
De Novo Synthesis via Rh(III)-Catalyzed C–H/N–H Functionalization
Direct C–H functionalization of
Mechanistic Causality
The
To maintain the catalytic cycle, additives play a critical role:
-
: Acts as a halide scavenger, abstracting chloride ligands from the
precatalyst to generate the coordinatively unsaturated, highly active cationic Rh(III) species. - : Serves as an oxidant to regenerate the active Rh(III) catalyst after reductive elimination, ensuring high turnover numbers[3].
Figure 2: Rh(III)-catalyzed C-H/N-H functionalization catalytic cycle.
Protocol 1: Rh(III)-Catalyzed Annulation with -Substituted Ketones
This self-validating protocol ensures complete conversion by maintaining strict anhydrous conditions to prevent protodemetalation of the rhodacycle intermediate.
-
Preparation : Oven-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Purge with argon for 3 cycles.
-
Reagent Loading : Under a positive flow of argon, add
-aryl amidine (0.25 mmol) and -mesyloxyketone (0.50 mmol, 2.0 equiv). -
Catalyst & Additives : Add
(5.0 mol %), (20.0 mol %), (20.0 mol %), and KOAc (2.0 equiv)[3]. -
Solvent Addition : Inject 2.0 mL of anhydrous Trifluoroethanol (TFE). Note: TFE stabilizes the cationic Rh-intermediates through its high ionizing power and low nucleophilicity.
-
Reaction : Seal the tube and stir the mixture at 80 °C in a pre-heated oil bath for 24 hours.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the functionalized 1-aminoisoquinoline.
Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling
For target-oriented synthesis (e.g., analog generation for SAR studies), pre-formed haloisoquinolines are subjected to Pd-catalyzed cross-coupling[4].
Mechanistic Causality
The 1-amino group on the isoquinoline ring is strongly electron-donating via resonance. This increases the electron density of the aromatic core, which can kinetically hinder the oxidative addition of Pd(0) into the C–X bond (particularly at the C-4 position). To overcome this barrier, electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or dppf) are mandatory.
Furthermore, when synthesizing primary 1-aminoisoquinolines via Buchwald-Hartwig amination, lithium hexamethyldisilazide (LiHMDS) is employed. LiHMDS serves a dual purpose: it acts as a highly nucleophilic ammonia surrogate that readily undergoes reductive elimination from the Pd center, and it provides the necessary basicity to bypass the need for exogenous gaseous ammonia.
Protocol 2: Suzuki-Miyaura Coupling of 4-Halo-1-aminoisoquinolines
-
Preparation : In a 10 mL microwave vial, combine 4-bromo-1-aminoisoquinoline (1.0 mmol) and the desired arylboronic acid (1.2 mmol).
-
Catalyst & Base : Add
(5 mol %) and (2.0 equiv). -
Solvent System : Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 5.0 mL). Degassing is critical to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.
-
Reaction : Seal the vial and heat at 90 °C for 12 hours under an argon atmosphere.
-
Workup : Partition the mixture between EtOAc (15 mL) and water (10 mL). Extract the aqueous layer with EtOAc (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate. -
Purification : Isolate the product via silica gel chromatography.
Quantitative Data & Strategy Comparison
The selection of the synthetic strategy depends heavily on the substitution pattern desired. Table 1 summarizes the operational parameters and typical yields for the primary methodologies.
Table 1: Comparison of Cross-Coupling and Annulation Strategies for 1-Aminoisoquinolines
| Strategy | Catalyst System | Key Reagents / Coupling Partners | Yield Range | Primary Application |
| Rh(III) C–H/N–H Annulation | 60–95% | De novo synthesis of the isoquinoline core[3] | ||
| Ru(II) C–H Functionalization | Amidines + sulfoxonium ylides | 55–88% | Synthesis of 3-aryl-1-aminoisoquinolines (KRAS inhibitors)[2] | |
| Suzuki-Miyaura Coupling | 4-halo-1-aminoisoquinoline + arylboronic acids | 70–98% | Late-stage C-4 arylation[4] | |
| Buchwald-Hartwig Amination | Halo-isoquinolines + LiHMDS (N-source) | 50–85% | Introduction of primary/secondary amines |
References
-
Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones Organic Letters - ACS Publications URL:[Link]
-
Selective Synthesis of Aminoisoquinolines via Rh(III)-Catalyzed C–H/N–H Bond Functionalization of N-Aryl Amidines with Cyclic 2-Diazo-1,3-diketones The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Identification of novel 3-aryl-1-aminoisoquinolines-based KRASG12C inhibitors: Rational drug design and expedient construction by CH functionalization/annulation PubMed - NIH URL:[Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry PMC - NIH URL:[Link]
- US11001559B2 - 4-substituted aminoisoquinoline derivatives Google Patents URL
-
Base-promoted tandem synthesis of nitrogen-containing compounds: MN(SiMe3)2 as potential nitrogen sources RSC Publishing URL:[Link]
Sources
- 1. US11001559B2 - 4-substituted aminoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. Identification of novel 3-aryl-1-aminoisoquinolines-based KRASG12C inhibitors: Rational drug design and expedient construction by CH functionalization/annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Reagents and Protocols for the Methoxylation of 1-Aminoisoquinoline Precursors
Introduction and Strategic Overview
The 1-aminoisoquinoline scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, phosphodiesterase modulators, and antibacterial agents. The targeted incorporation of a methoxy (–OCH₃) group onto this heterocyclic core can dramatically modulate the molecule's lipophilicity, metabolic stability, and target-binding affinity.
However, synthesizing methoxylated 1-aminoisoquinolines requires a strategic selection of reagents based entirely on the spatial position of the target carbon. This application note provides an in-depth, mechanistic guide to the two primary methoxylation strategies for haloisoquinoline precursors: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling .
Figure 1: Decision matrix for selecting methoxylation reagents based on precursor halogen position.
Mechanistic Causality: Overcoming the β-Hydride Elimination Barrier
The chemical environment of the isoquinoline ring dictates the reactivity of its carbon centers. The C1 position is highly electron-deficient due to the adjacent electronegative nitrogen atom. Consequently, a halogen at C1 acts as an excellent leaving group for direct SNAr using a simple, hard nucleophile like sodium methoxide .
Conversely, functionalizing the unactivated positions (C3–C8) requires transition-metal catalysis. Historically, the cross-coupling of methanol with aryl halides has been notoriously difficult. The causality lies in the catalytic cycle: once the Pd(II)-aryl-methoxide intermediate is formed, the small methoxide ligand is highly susceptible to β-hydride elimination . This undesired pathway yields formaldehyde and the reduced, dehalogenated arene, effectively destroying the starting material.
To overcome this thermodynamic sink, researchers must employ extremely bulky, electron-rich biarylphosphine ligands such as RockPhos or tBuBrettPhos . The immense steric bulk of these ligands forces the Pd(II) center into a tight conformation that accelerates the productive C–O reductive elimination, effectively outcompeting the β-hydride elimination pathway. Furthermore, the use of third-generation (G3) precatalysts ensures the rapid generation of the active L-Pd(0) species without the formation of inhibitory byproducts like carbazole .
Figure 2: RockPhos-Pd catalytic cycle highlighting reductive elimination over β-hydride elimination.
Quantitative Data Presentation
The following table summarizes the operational parameters and expected outcomes for both methoxylation strategies, allowing for rapid experimental design.
| Parameter | SNAr Methoxylation (C1 Position) | Pd-Catalyzed Cross-Coupling (C3-C8 Positions) |
| Optimal Precursor | 1-Chloro- or 1-Bromoisoquinoline | 3- to 8-Bromoisoquinoline |
| Primary Reagents | NaOMe (25 wt% in MeOH) | RockPhos Pd G3 (1-2 mol%), MeOH |
| Base / Additive | None required (NaOMe acts as both) | Cs₂CO₃ (1.5 - 2.0 equiv) |
| Solvent System | Anhydrous Methanol | Toluene / Methanol (4:1 v/v) |
| Temperature | 60 °C – 80 °C (Reflux) | 90 °C – 100 °C |
| Reaction Time | 2 – 6 hours | 12 – 24 hours |
| Typical Yields | 85% – 95% | 70% – 88% |
| Primary Failure Mode | Hydrolysis (if water is present) | Dehalogenation (β-hydride elimination) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the reaction is proceeding along the intended mechanistic pathway.
Protocol A: SNAr Methoxylation of 1-Chloroisoquinoline
This protocol generates 1-methoxyisoquinoline intermediates, which can be subsequently aminated via Buchwald-Hartwig coupling at other ring positions, or it can be applied to 1-chloro-x-aminoisoquinolines.
Reagents:
-
1-Chloroisoquinoline precursor (1.0 equiv, 5.0 mmol)
-
Sodium methoxide solution (25 wt% in MeOH) (3.0 equiv, 15.0 mmol)
-
Anhydrous Methanol (20 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1-chloroisoquinoline precursor in 15 mL of anhydrous methanol under an argon atmosphere.
-
Reagent Addition: Slowly add the sodium methoxide solution dropwise via syringe at room temperature.
-
Validation Check: A slight exotherm should be felt upon addition, confirming the basic reactivity of the methoxide.
-
-
Heating: Attach a reflux condenser and heat the mixture to 65 °C in an oil bath.
-
Monitoring: After 2 hours, sample 50 µL of the reaction mixture, dilute with LC-MS grade acetonitrile, and analyze.
-
Validation Check: The LC-MS trace must show the disappearance of the starting material isotope pattern (M and M+2 for chlorine) and the appearance of the product mass (M - 35.5 + 31).
-
-
Workup: Once complete, cool the reaction to room temperature. Quench by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Palladium-Catalyzed Methoxylation of Unactivated Haloisoquinolines
This protocol utilizes RockPhos Pd G3 to methoxylate unactivated positions (e.g., 6-bromoisoquinoline) prior to or following C1-amination.
Reagents:
-
6-Bromoisoquinoline precursor (1.0 equiv, 2.0 mmol)
-
RockPhos Pd G3 (0.02 equiv, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃, finely milled) (1.5 equiv, 3.0 mmol)
-
Anhydrous Methanol (5.0 equiv, 10.0 mmol)
-
Anhydrous Toluene (8 mL)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with the 6-bromoisoquinoline precursor, RockPhos Pd G3, and Cs₂CO₃.
-
Causality Note: Cs₂CO₃ must be finely milled to maximize surface area for the heterogeneous ligand exchange step.
-
-
Solvent Addition: Seal the tube with a septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous toluene (8 mL) followed by anhydrous methanol (405 µL) via a micro-syringe.
-
Activation & Heating: Stir the mixture vigorously (800 rpm) and heat to 90 °C.
-
Validation Check: Within the first 15 minutes of heating, the suspension should transition from a pale yellow/orange to a deep red/brown color. This visual shift confirms the activation of the G3 precatalyst and the generation of the active L-Pd(0) species.
-
-
Monitoring: After 12 hours, cool the reaction briefly, halt stirring to let the salts settle, and withdraw a 20 µL aliquot for GC-MS analysis.
-
Validation Check: GC-MS should reveal the product peak. If a significant peak corresponding to the dehalogenated isoquinoline (M - 79) is observed, it indicates moisture contamination or insufficient ligand-to-palladium ratio leading to β-hydride elimination.
-
-
Workup: Cool the mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 20 mL of ethyl acetate. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).
References
-
Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst Source: Journal of the American Chemical Society (via PubMed Central) URL:[Link]
- EP0393926A1 - 1-Aminoisoquinoline derivatives Source: Google Patents URL
-
Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands Source: ACS Catalysis (via PubMed Central) URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxyisoquinolin-1-amine
Welcome to the technical support center for the synthesis of 3-methoxyisoquinolin-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and improve your product yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Part 1: Synthesis of the 1-Chloro-3-methoxyisoquinoline Intermediate
Q1: My yield for the conversion of 1,3-dichloroisoquinoline to 1-chloro-3-methoxyisoquinoline is consistently low. What are the likely causes?
A1: This reaction is a nucleophilic aromatic substitution (SNAr), where the methoxide ion selectively displaces the chloride at the C1 position. The higher reactivity of the C1 position is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate.[1][2] Low yields typically stem from three main areas: reagent quality, reaction conditions, or incomplete reaction.
-
Reagent Quality:
-
Sodium Methoxide (NaOMe): This is the most critical reagent. It is highly hygroscopic. The presence of moisture will consume the NaOMe and introduce water, which can lead to the formation of 1-hydroxyisoquinoline byproducts. Always use freshly opened, anhydrous NaOMe or prepare it fresh.
-
1,3-Dichloroisoquinoline: Impurities in the starting material can interfere with the reaction. Ensure its purity by recrystallization or column chromatography if necessary.
-
Solvent: The solvent (typically dioxane or THF) must be anhydrous.[1] Use a freshly dried solvent to prevent unwanted side reactions.
-
-
Reaction Conditions:
-
Temperature: While reflux is often cited, excessively high temperatures can lead to decomposition or the formation of undesired isomers. If you observe significant charring or a complex mixture of products, consider running the reaction at a lower temperature for a longer period (e.g., 80-90 °C).
-
Stoichiometry: Using a slight excess of sodium methoxide (1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess can promote side reactions.
-
-
Work-up Procedure:
-
Ensure the reaction is fully quenched before extraction. Incomplete quenching can lead to emulsions or loss of product during the work-up.
-
Q2: I am seeing a significant amount of starting material (1,3-dichloroisoquinoline) even after prolonged reaction times. How can I improve conversion?
A2: Poor conversion points to insufficient reactivity. Before resorting to more forcing conditions (higher temperatures), which can degrade your product, consider the following:
-
Confirm Reagent Activity: As mentioned in Q1, the primary culprit is often inactive (wet) sodium methoxide.
-
Solvent Choice: While dioxane is common, a more polar aprotic solvent like DMF could potentially increase the reaction rate, but it may also increase the likelihood of side reactions. A solvent screen may be beneficial.
-
Phase-Transfer Catalysis: Although not commonly reported for this specific transformation, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes enhance the rate of nucleophilic substitutions involving anionic nucleophiles.[3] This is an experimental variable that could be explored to improve reaction kinetics at lower temperatures.
Part 2: Amination of 1-Chloro-3-methoxyisoquinoline
Q3: My Buchwald-Hartwig amination of 1-chloro-3-methoxyisoquinoline is failing or giving very low yields. What is going wrong?
A3: The Buchwald-Hartwig amination is a powerful but sensitive palladium-catalyzed cross-coupling reaction.[4][5] Its success is highly dependent on the precise interplay of the catalyst, ligand, base, and an oxygen-free environment. Aryl chlorides are known to be less reactive substrates than aryl bromides or iodides, making the choice of catalyst system paramount.[6]
-
Inert Atmosphere: This is the single most common reason for failure. The active Pd(0) catalyst is readily oxidized and deactivated by oxygen. Your reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure of that gas throughout the reaction. Use Schlenk techniques or a glovebox.
-
Catalyst System:
-
Palladium Precatalyst: Standard catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often effective.
-
Ligand: This is the most critical variable for aryl chloride amination. First-generation phosphine ligands (e.g., PPh₃) are often insufficient. You need specialized, bulky, electron-rich biarylphosphine ligands designed for the difficult oxidative addition step with aryl chlorides.[6] Consider ligands such as XPhos, SPhos, or BrettPhos.
-
Catalyst/Ligand Ratio: A typical ratio is 1:2 Pd:Ligand to ensure the formation of the active catalytic species.
-
-
Base and Solvent:
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for aryl chloride aminations.[6] Cesium carbonate (Cs₂CO₃) can also be used, sometimes under milder conditions. The base must be anhydrous.
-
Solvent: Anhydrous toluene or dioxane are the most common solvents.
-
-
Ammonia Source: Using ammonia gas directly can be challenging. Consider using an "ammonia equivalent" such as benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide (LiHMDS).[7]
Q4: I am forming my product, but it is accompanied by a significant byproduct from the reduction of the starting material (dechlorination). How can I prevent this?
A4: The formation of the dechlorinated byproduct (3-methoxyisoquinoline) is a known side reaction in Buchwald-Hartwig couplings. It often arises from the β-hydride elimination of a palladium-hydride species, which can then reductively eliminate the arene.
-
Ligand Choice: Some ligands are more prone to generating the species responsible for reduction. Screening different bulky phosphine ligands can sometimes solve this problem.
-
Base: The choice of base can influence the rate of side reactions. If using NaOtBu, ensure it is not degraded. Sometimes switching to a different base like K₃PO₄ or Cs₂CO₃ can minimize this side reaction, although it may require a higher reaction temperature.
-
Water Content: While the reaction needs to be anhydrous, trace amounts of water can sometimes exacerbate the reduction pathway. Ensure all reagents and solvents are scrupulously dry.
Part 3: Purification
Q5: I am having difficulty purifying the final product, 3-methoxyisoquinolin-1-amine, by column chromatography. It streaks badly on the silica gel column. What can I do?
A5: Amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and recovery.
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica and dramatically improve the chromatography.
-
Use Functionalized Silica: Amine-functionalized silica gel is commercially available and is an excellent option for purifying basic compounds with minimal tailing.[8]
-
Acid/Base Extraction: Before chromatography, consider an acid-base workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the pure amine back into an organic solvent.[9]
-
Recrystallization: If your product is a solid of sufficient purity after extraction, recrystallization can be a highly effective final purification step to obtain material of high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 3-methoxyisoquinolin-1-amine?
A1: The most prevalent and robust strategy is a two-step sequence. First, 1,3-dichloroisoquinoline undergoes a regioselective nucleophilic aromatic substitution (SNAr) with sodium methoxide to yield 1-chloro-3-methoxyisoquinoline.[1] The second step is the amination of this chloro-intermediate, for which the modern method of choice is a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction using an ammonia surrogate.[4][10] This approach offers high yields and functional group tolerance compared to older, harsher methods like direct amination with ammonia at high temperatures and pressures.
Q2: Can I use 1-bromo-3-methoxyisoquinoline instead of the chloro- version for the amination step?
A2: Yes, and it is often advantageous. The C-Br bond is weaker and more reactive than the C-Cl bond in the rate-determining oxidative addition step of the Buchwald-Hartwig reaction.[6] Using the bromo-analogue would likely allow for milder reaction conditions, lower catalyst loading, shorter reaction times, and potentially a wider choice of less specialized phosphine ligands, which can result in a more cost-effective and efficient synthesis.[6]
Q3: Are there alternative methods for introducing the amine group at the C1 position?
A3: Besides the Buchwald-Hartwig reaction, a classical SNAr reaction can be employed. This involves heating 1-chloro-3-methoxyisoquinoline with a source of ammonia (like ammonia in methanol or ammonium hydroxide) in a sealed vessel at high temperatures (e.g., >120 °C). However, this method often requires harsh conditions and can result in lower yields and more byproducts. The electron-donating nature of the C3-methoxy group deactivates the ring towards nucleophilic attack, making this SNAr reaction less efficient than one on a ring with electron-withdrawing groups.[1][11]
Q4: How can I monitor the progress of these reactions effectively?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material, product, and any major byproducts (e.g., a mixture of hexanes and ethyl acetate, possibly with a drop of triethylamine for the amination step). Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for tracking product formation and identifying byproducts.
Experimental Protocols & Data
Table 1: Recommended Conditions for Buchwald-Hartwig Amination of 1-Chloro-3-methoxyisoquinoline
| Parameter | Condition 1 (High Performance) | Condition 2 (Alternative) | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) | Both are common Pd(0) or Pd(II) sources that generate the active Pd(0) catalyst in situ. |
| Ligand | XPhos (2-4 mol%) | BrettPhos (2-4 mol%) | Bulky, electron-rich biarylphosphine ligands are essential for activating the C-Cl bond.[6] |
| Base | NaOtBu (1.4-2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) | NaOtBu is a very strong base often needed for less reactive chlorides. Cs₂CO₃ is a milder option.[6] |
| Amine Source | LiHMDS (1.5 equiv.) | Benzophenone Imine (1.5 equiv.) | These are effective ammonia surrogates that are often easier to handle than ammonia gas.[7] |
| Solvent | Anhydrous Toluene | Anhydrous Dioxane | Standard non-polar, aprotic solvents for this coupling. Must be rigorously dried. |
| Temperature | 100-110 °C | 100-120 °C | Higher temperatures are often required for aryl chlorides compared to bromides or iodides. |
Protocol 1: Synthesis of 1-Chloro-3-methoxyisoquinoline
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1,3-dichloroisoquinoline (1.0 equiv.).
-
Purge the flask with argon or nitrogen.
-
Add anhydrous 1,4-dioxane (approx. 0.2 M concentration).
-
Add sodium methoxide (1.1 equiv.) portion-wise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization to afford the pure product.
Protocol 2: Buchwald-Hartwig Amination to 3-Methoxyisoquinolin-1-amine
-
To an oven-dried Schlenk tube, add 1-chloro-3-methoxyisoquinoline (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Under a positive flow of argon, add anhydrous toluene (approx. 0.1 M concentration).
-
Add a solution of your ammonia source (e.g., LiHMDS, 1.5 equiv. in THF).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir for 12-24 hours, monitoring by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the residue using the methods described in the purification troubleshooting section (Q5).
Visual Diagrams
Synthetic Workflow
Caption: Overall synthetic route to the target compound.
Troubleshooting Low Amination Yield
Caption: Decision tree for troubleshooting the Buchwald-Hartwig step.
Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the palladium-catalyzed amination cycle.
References
-
Govindachari, T. R., & Pai, B. R. (1952). Synthesis of 3-Methyl Isoquinolines. Sciencemadness.org. Retrieved from [Link]
-
ResearchGate. (2025). Improved and Practical Synthesis of 6Methoxy1,2,3,4- tetrahydroisoquinoline Hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig amination. Retrieved from [Link]
-
ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
Myers, A. G. Research Group, Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]
-
MDPI. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2097-2108. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methylisoquinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025). Amination of chloro-substituted heteroarenes with adamantane-containing amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 6,7,8-trimethoxy-N,N,1-trimethylisoquinolin-3-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Retrieved from [Link]
-
ConnectSci. (1986). A Synthesis of 1-Methoxyisoquinoline-3,4-Diamine and Some Derived Imidazo[4,5-C]Isoquinolines. Australian Journal of Chemistry. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
- Google Patents. (n.d.). CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane.
- Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
-
MDPI. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
Sources
- 1. 1-Chloro-3-methoxyisoquinoline | 16535-95-8 | Benchchem [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Methoxyisoquinolin-1-Amine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of the crude product 3-methoxyisoquinolin-1-amine. The methodologies and troubleshooting advice are grounded in established chemical principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 3-methoxyisoquinolin-1-amine and related basic heterocyclic compounds.
Q1: My crude 3-methoxyisoquinolin-1-amine product is a dark brown, oily substance. What does this indicate and what are the likely impurities?
A1: A dark, oily, or gummy appearance in the crude product is common for isoquinoline derivatives and typically points to the presence of unreacted starting materials, polymeric byproducts, or degradation products formed during the reaction or initial workup.[1] Impurities can be broadly categorized as:
-
Neutral Organic Impurities: Unreacted starting materials or non-basic side products.
-
Acidic Impurities: Acidic reagents or byproducts from the synthesis.
-
Highly Polar/Colored Impurities: These often result from degradation or polymerization and can adhere strongly to purification media.[2]
A preliminary purification step like an acid-base extraction is often highly effective at removing the bulk of neutral and acidic contaminants before proceeding to high-resolution techniques.
Q2: I am experiencing significant peak tailing and low recovery during column chromatography on standard silica gel. What is causing this?
A2: This is a classic problem when purifying basic compounds like amines on standard silica gel. The issue stems from the acidic nature of silica gel's surface, which is covered in silanol groups (Si-OH). The basic amine group of your product interacts strongly with these acidic sites via acid-base interactions.[1] This strong binding leads to:
-
Peak Tailing: The product molecules elute slowly and unevenly from the column, resulting in broad, tailing peaks on your chromatogram (or smeared spots on a TLC plate).
-
Poor Separation: The tailing of your product peak can cause it to overlap with impurity peaks, leading to poor resolution.
-
Irreversible Adsorption & Decomposition: In some cases, the interaction is so strong that your product can become permanently adsorbed to the silica or even degrade on the column, causing low recovery.[1]
Q3: How can I optimize my column chromatography protocol for a basic compound like 3-methoxyisoquinolin-1-amine?
A3: To counteract the acidity of silica gel, you must neutralize or "deactivate" the stationary phase. There are several effective strategies:
-
Use a Mobile Phase Additive: The most common and effective method is to add a small amount of a volatile base, typically 1-3% triethylamine (Et₃N) , to your eluent system (e.g., Hexane/Ethyl Acetate).[2] The triethylamine is more basic than your product and will preferentially bind to the acidic silanol sites, allowing your compound to travel through the column without strong interaction.
-
Use Neutral or Basic Alumina: Alumina (Al₂O₃) is an alternative stationary phase that is available in neutral or basic grades and is well-suited for the purification of basic compounds.
-
Use Amine-Functionalized Silica: For particularly challenging separations, pre-functionalized silica gel with bonded amine groups is commercially available. This provides a basic surface that repels basic compounds, leading to excellent peak shape.[1]
Q4: My product will not crystallize from common organic solvents. What are my options?
A4: Difficulty in crystallization is often due to residual impurities that inhibit lattice formation or high solubility of the compound in the chosen solvent. Consider these approaches:
-
Solvent System Screening: Test a wider range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes).[2] A good recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[3]
-
Two-Solvent (Anti-Solvent) Method: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve, then allow to cool slowly.[4]
-
Recrystallization via Salt Formation: This is a highly effective technique for basic amines.[1] Dissolve your crude free-base in a solvent like isopropanol or ethanol. Add a solution of an acid (e.g., 2M HCl in diethyl ether) dropwise to precipitate the hydrochloride salt.[1] Salts are often more crystalline than the free-base and can be easily purified by recrystallization. The pure salt can then be neutralized with a base (e.g., NaHCO₃) and extracted to recover the pure free-base amine.[5]
Q5: Is acid-base extraction a suitable first-pass purification step?
A5: Absolutely. Acid-base extraction is an excellent and highly recommended initial purification technique for crude reaction mixtures containing amines.[6][7] By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), you can convert the basic 3-methoxyisoquinolin-1-amine into its water-soluble ammonium salt.[8][9][10] This efficiently separates it from any neutral or acidic impurities, which will remain in the organic layer.[6] Subsequently, basifying the aqueous layer will regenerate the free-base, which can be extracted back into a fresh organic solvent.[5]
Section 2: Detailed Purification Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This protocol is designed to rapidly remove neutral and acidic impurities from the crude product.
Principle: The basic amine is protonated with acid to form a water-soluble salt, which partitions into the aqueous phase. Neutral and acidic impurities remain in the organic phase. The aqueous phase is then basified to regenerate the amine, which is extracted back into a clean organic phase.
Workflow Diagram:
Caption: Workflow for purifying amines via acid-base extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer this solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[5]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing your protonated product into a clean Erlenmeyer flask. The upper organic layer, containing neutral and acidic impurities, can be discarded.
-
Regeneration of Free Base: Cool the collected aqueous layer in an ice bath. Slowly add a strong base (e.g., 6M NaOH) dropwise with stirring until the solution is strongly basic (pH > 10, check with pH paper).[9] The free amine may precipitate out.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a portion of fresh organic solvent (e.g., EtOAc). Shake and separate as before. Drain the aqueous layer and collect the organic layer. Repeat this extraction two more times with fresh organic solvent.
-
Drying and Concentration: Combine all the organic extracts from step 5. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the partially purified 3-methoxyisoquinolin-1-amine.
Protocol 2: Column Chromatography on Deactivated Silica Gel
This method is for achieving high purity by separating the target compound from structurally similar impurities.
Principle: Impurities are separated from the product based on their differential adsorption to a stationary phase (silica gel) and solubility in the mobile phase (eluent). The silica is deactivated with a base to prevent strong binding of the amine product.
Step-by-Step Procedure:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify an eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.25-0.35 for your desired compound.[2] Crucially, add 1-2% triethylamine (Et₃N) to this solvent mixture to prevent peak tailing.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent (containing Et₃N). Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve your crude product (ideally post-acid-base extraction) in a minimal amount of the eluent or a suitable solvent like DCM.
-
Carefully add the sample solution to the top of the column.
-
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant head of solvent above the silica.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain only your pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 3-methoxyisoquinolin-1-amine.
Protocol 3: High-Purity Recrystallization (via Salt Formation)
This protocol is ideal for obtaining highly pure, crystalline material, often as a final polishing step. Multi-step recrystallization can achieve purities greater than 99.9%.[2]
Principle: The hydrochloride salt of the amine is formed, which often has better crystallinity and different solubility properties than the free base. The salt is crystallized from a suitable solvent, leaving impurities behind in the mother liquor.
Step-by-Step Procedure:
-
Dissolution: Dissolve the partially purified amine in a minimal amount of a suitable solvent like isopropanol or ethanol. Gentle heating may be required.
-
Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. The hydrochloride salt should begin to precipitate. Continue adding the acid solution until the mixture is acidic (test with pH paper) and no further precipitation is observed.
-
Induce Crystallization: Heat the mixture until the precipitate redissolves completely. Allow the solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent (the one used for recrystallization) to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. At this point, you have the pure hydrochloride salt.
-
(Optional) Neutralization to Free Base: If the free amine is required, dissolve the pure salt in water. Add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) until the solution is basic. The pure free amine will precipitate and can be collected by filtration or extracted into an organic solvent.[1]
Section 3: Method Selection Guide
Choosing the right purification strategy depends on the initial purity of your crude product and the final purity required.
Purification Strategy Decision Tree:
Caption: Decision tree for selecting a purification method.
Comparison of Purification Methods
| Method | Primary Use | Purity Achieved | Scalability | Key Considerations |
| Acid-Base Extraction | Bulk removal of neutral/acidic impurities from crude product. | Low to Moderate | Excellent | Fast, inexpensive, and ideal as a first step. Does not remove basic impurities. |
| Column Chromatography | Separation of target compound from structurally similar impurities (e.g., isomers). | High | Moderate | Requires careful solvent selection (TLC). Deactivation with triethylamine is critical for amines on silica.[2] |
| Recrystallization | Final purification step to obtain high-purity crystalline solid. | Very High (>99%) | Good | Requires finding a suitable solvent system. Salt formation can greatly improve success.[1] |
References
-
Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]
-
Acid–base extraction. (2023). In Wikipedia. Retrieved from [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube. Retrieved from [Link]
-
Al-Mughaid, H., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Retrieved from [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). RSC Publishing. Retrieved from [Link]
- Waksmundzka-Hajnos, M., et al. (2008). Analysis of alkaloids from different chemical groups by different liquid chromatography methods.
-
Solubility of 3-methoxypropan-1-amine (C4H11NO). (n.d.). Solubility of Things. Retrieved from [Link]
-
Recrystallization. (n.d.). ResearchGate. Retrieved from [Link]
-
Lab Procedure: Recrystallization | Chemistry. (2021). ChemTalk. Retrieved from [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
Technical Support Center: 3-Methoxyisoquinolin-1-amine Solubilization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate heterocyclic amines. Compounds like 3-methoxyisoquinolin-1-amine (CAS 80900-34-1) present a classic "brick-dust" and "grease" challenge: they possess high crystal lattice energy due to planar aromaticity, combined with the lipophilicity of the methoxy group.
This guide is designed to move beyond basic trial-and-error. Here, we break down the physicochemical causality behind the compound's behavior and provide self-validating, step-by-step protocols to ensure your assays and in vivo models yield reproducible data.
Part 1: Fundamental Physicochemical Properties (FAQ)
Q: Why does 3-methoxyisoquinolin-1-amine immediately precipitate when added to neutral water or standard PBS? A: The core issue is driven by the molecule's acid-base chemistry and structural lipophilicity. The isoquinoline ring is highly hydrophobic. While the 1-amino group provides basicity, the pKa of the 1-aminoisoquinoline pharmacophore is approximately 7.5 to 7.6 [[1]](). At a physiological pH of 7.4, nearly 50% of the compound exists in its unprotonated, neutral free-base form. This neutral species cannot form sufficient hydrogen bonds with water to overcome its own lattice energy, leading to rapid nucleation and precipitation 2.
Q: Can I just heat the solution to force it into the aqueous buffer? A: No. Heating only temporarily increases kinetic solubility. It does not alter the thermodynamic solubility limit. Once your assay returns to room temperature or 37°C, the compound will crash out, forming microcrystals. These microcrystals scatter light (ruining optical assay readouts) and cannot cross cell membranes, leading to false-negative pharmacological results.
Part 2: Solubilization Strategies & Methodologies (Troubleshooting)
To successfully solubilize this compound, you must actively disrupt the crystal lattice using co-solvents, alter the ionization state via pH, or encapsulate the hydrophobic core [[3]]().
Protocol A: Co-Solvent System for In Vitro Assays
Causality: Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen bond acceptor that solvates the hydrophobic isoquinoline core. Adding a non-ionic surfactant (Tween-20) during aqueous dilution lowers the surface tension and prevents the hydrophobic molecules from aggregating into critical nuclei.
Step-by-Step Workflow:
-
Weighing: Weigh exactly 17.4 mg of 3-methoxyisoquinolin-1-amine (MW ~174.2 g/mol ).
-
Master Stock: Dissolve the powder in 1.0 mL of 100% anhydrous DMSO to yield a 100 mM master stock. Vortex vigorously for 60 seconds.
-
Self-Validation Step: Hold the tube up to a bright light source. The solution must be completely optically clear. If you observe "Schlieren lines" (wavy optical distortions), solvation is incomplete; sonicate for 5 minutes.
-
Assay Dilution: Prepare your final assay buffer supplemented with 0.05% Tween-20. Slowly pipette the DMSO stock into the buffer while vortexing to prevent localized high concentrations. Ensure the final DMSO concentration remains ≤1% to avoid cellular toxicity.
Protocol B: pH Modulation for Acute In Vivo Dosing
Causality: By dropping the pH significantly below the compound's pKa (~7.5), we force >99% of the molecules into their protonated, cationic state. The resulting electrostatic repulsion between the positively charged molecules prevents aggregation, granting high aqueous solubility.
Step-by-Step Workflow:
-
Suspension: Suspend the required dose of the compound in sterile, deionized water (ddH₂O). It will appear cloudy.
-
Acidification: Add 0.1 N HCl dropwise under continuous magnetic stirring. Monitor with a micro-pH probe until the pH reaches 4.5 – 5.0.
-
Self-Validation Step: The turbid suspension will abruptly "clear" into a transparent solution as the hydrochloride salt forms. If particulates remain, the thermodynamic solubility limit for the salt has been exceeded; add more ddH₂O.
-
Back-Titration: Carefully back-titrate with 0.1 N NaOH to pH 6.0. Causality for back-titration: Injecting pH 4.5 solutions causes tissue necrosis in vivo. At pH 6.0, the compound is still 1.5 units below its pKa (remaining ~97% protonated and soluble) but is much better tolerated physiologically.
Protocol C: Cyclodextrin Inclusion for Neutral Media
Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. It acts as a "molecular host," encapsulating the lipophilic methoxyisoquinoline core, effectively hiding it from the aqueous environment while maintaining a neutral pH 3.
Step-by-Step Workflow:
-
Host Preparation: Prepare a 20% (w/v) HP-β-CD solution in standard PBS (pH 7.4).
-
Complexation: Add the solid 3-methoxyisoquinolin-1-amine directly to the cyclodextrin solution.
-
Energy Input: Sonicate in a water bath at 25°C for 30–45 minutes to provide the kinetic energy required for the host-guest complex to form.
-
Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. Causality: Centrifugation forces any uncomplexed, insoluble drug to the bottom as a pellet. Carefully decant the supernatant and quantify the exact solubilized concentration using UV-Vis spectroscopy (λmax ~335 nm) or HPLC before dosing.
Part 3: Quantitative Data Summary
Use the following table to select the appropriate solubilization strategy based on your experimental constraints.
| Solubilization Strategy | Primary Mechanism | Optimal Application | Est. Max Solubility | Toxicity / Interference Risk |
| 100% DMSO Stock | Solvation of hydrophobic core | In vitro biochemical & cell assays | > 50 mM | High (if final DMSO > 1%) |
| pH Modulation (pH < 5.0) | Protonation of 1-amino group (pKa ~7.5) | Acute in vivo dosing (IV/IP) | ~ 25 mM | Moderate (Injection site irritation) |
| 20% HP-β-CD in PBS | Host-guest inclusion complex | In vivo dosing / Cell culture media | ~ 10 mM | Low |
Part 4: Solubilization Decision Workflow
Below is the logical decision tree to help you determine the most scientifically rigorous path for formulating 3-methoxyisoquinolin-1-amine.
Decision tree for selecting the optimal solubilization strategy for 3-methoxyisoquinolin-1-amine.
Part 5: References
-
Title: Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists Source: PMC - NIH[1] URL:
-
Title: Dissociation constants pKa of isoquinoline bases Source: ResearchGate[2] URL:
-
Title: Solubilization techniques used for poorly water-soluble drugs Source: PMC - NIH[3] URL:
Sources
Technical Support Center: Preventing Oxidation of 1-Aminoisoquinoline Derivatives
Topic: Stability, Handling, and Purification of 1-Aminoisoquinoline Derivatives Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 2.1 (Current as of 2026)
Introduction
Welcome to the Technical Support Center. 1-Aminoisoquinoline derivatives are critical scaffolds in drug discovery, particularly as PARP inhibitors and ligands for CNS targets. However, their electron-rich nature and tautomeric equilibrium make them susceptible to oxidative degradation and hydrolysis.
This guide provides field-proven protocols to prevent the formation of common degradation products like 1-isoquinolinones (isocarbostyrils) and N-oxides .
Module 1: The Science of Degradation
Why do 1-aminoisoquinolines degrade?
The instability arises from the electron-rich nitrogen system and its tautomeric nature. While the amino form (A) is thermodynamically dominant, it exists in equilibrium with the imino form (B) . Under aerobic conditions or in the presence of trace oxidants, the system can undergo oxidative hydrolysis or coupling, leading to the thermodynamically stable 1-isoquinolinone (isocarbostyril) (C) or N-oxide (D) .
Degradation Pathway Visualization
Figure 1: The tautomeric shift to the imine form renders the C-1 position susceptible to nucleophilic attack by water/oxygen, driving the irreversible formation of the isocarbostyril.
Module 2: Storage & Handling Protocols
Q: How should I store solid 1-aminoisoquinoline derivatives?
A: The solid state is relatively stable if kept dry, but surface oxidation can occur over time.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][2][3]
-
Temperature: Long-term storage at -20°C is recommended.
-
Container: Amber glass vials with Teflon-lined caps to prevent light-induced photo-oxidation.
Q: My solution turned brown overnight. What happened?
A: This is a classic sign of oxidative coupling or "browning" (formation of azo/diazo oligomers) triggered by dissolved oxygen.
-
Immediate Action: Discard the solution if quantitative accuracy is required.
-
Prevention: Always use degassed solvents . Sparging with nitrogen for 15 minutes is sufficient for HPLC/LCMS samples. For synthesis, use freeze-pump-thaw cycles.
Data Table: Stability in Common Solvents
| Solvent | Stability (25°C, Air) | Stability (Degassed, N2) | Recommendation |
| DMSO | Poor (< 24h) | Moderate (2-3 days) | Use fresh; freeze at -20°C. |
| Methanol | Moderate | Good | Preferred for LCMS. |
| Water (pH 7) | Poor (Hydrolysis risk) | Poor | Avoid prolonged aqueous storage. |
| Water (pH < 4) | Good (Protonated) | Excellent | Best for aqueous storage (as HCl salt). |
Module 3: Synthesis & Purification Troubleshooting
Q: I lose 40% of my mass during silica gel chromatography. Why?
A: 1-Aminoisoquinolines are basic (pKa ~7.6 ). The acidic silanol groups (Si-OH) on standard silica gel protonate the amine, causing irreversible adsorption or "streaking."[4] Furthermore, the acidic surface can catalyze hydrolysis to the isocarbostyril.
Corrective Protocol:
-
Deactivation: Pre-treat the silica gel column with mobile phase containing 1–3% Triethylamine (TEA) or 1% NH4OH .
-
Alternative Phase: Use Basic Alumina or Amino-functionalized Silica (NH2-Silica) . These phases are non-acidic and prevent tailing.
-
Salt Formation: If the free base is unstable, convert it to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt immediately after workup. The salt form is significantly more resistant to oxidation.
Q: How do I remove the "isocarbostyril" impurity?
A: The isocarbostyril (lactam) impurity is often much less basic and less polar than the amino-isoquinoline.
-
Acid-Base Extraction: Dissolve the crude mixture in dilute HCl (aq). The aminoisoquinoline will protonate and enter the aqueous layer. The isocarbostyril (non-basic amide) will remain in the organic layer (e.g., DCM or EtOAc). Wash the aqueous layer twice, then basify (pH 9-10) and extract the pure amine.
Module 4: Troubleshooting Workflow
Use this decision tree to diagnose issues during synthesis or analysis.
Figure 2: Rapid diagnostic workflow for common stability and purification issues.
Frequently Asked Questions (FAQs)
Q: What is the exact pKa of 1-aminoisoquinoline? A: The pKa of the conjugate acid is approximately 7.62 [1]. This means at physiological pH (7.4), it exists as a mixture of protonated and neutral forms. For stability, maintaining a pH < 5 (fully protonated) is safer during aqueous handling.
Q: Can I use rotary evaporation at 40°C? A: Yes, but only if the vacuum is stable. Air leaks during heating will accelerate degradation. It is safer to concentrate at lower temperatures (< 30°C) or use a nitrogen stream for small volumes.
Q: Is the compound light sensitive? A: Yes. While not as sensitive as some fluorophores, prolonged exposure to UV/ambient light can induce photolytic cleavage or oxidation. Always use amber glassware [2].
References
-
Sorbent Technologies. (2022). Amino Silica Gel Applications and Benefits. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Synthesis of pharmacologically active 1-amino-isoquinolines via silver triflate-catalyzed cyclization. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of 3-Methoxyisoquinolin-1-amine
Welcome to the advanced troubleshooting and protocol center for the purification of 3-methoxyisoquinolin-1-amine (CAS 80900-34-1). As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we analyze the specific physicochemical properties of this heterocyclic amine to explain the causality behind solvent selection, troubleshoot common failure modes, and provide self-validating experimental workflows.
Physicochemical Profiling & Solvent Causality
To purify 3-methoxyisoquinolin-1-amine effectively, we must first deconstruct its molecular architecture. The compound features a lipophilic isoquinoline core that drives strong
This amphiphilic nature means the compound is highly soluble in polar aprotic and protic solvents (e.g., Ethyl Acetate, Ethanol) but insoluble in non-polar aliphatic hydrocarbons (e.g., Heptane, Hexane). Understanding this balance is the key to preventing lattice trapping of impurities.
Table 1: Physicochemical Profile & Recrystallization Implications
| Parameter | Characteristic | Recrystallization Causality |
| Molecular Formula | C10H10N2O (174.20 g/mol ) | Moderate molecular weight requires a balanced solvent polarity to achieve a steep temperature-solubility gradient. |
| Functional Groups | C1-Amine, C3-Methoxy | The amine group forms strong H-bonds with protic solvents, which can artificially depress recovery yields if the anti-solvent ratio is too low. |
| Aromatic Core | Isoquinoline Ring | Drives hydrophobic aggregation. Single-solvent aromatic systems (like Toluene) can exploit this for highly ordered crystal growth. |
Optimal Solvent Systems
Based on the structural profile and established literature for 1-aminoisoquinoline derivatives [2], we have quantified the three optimal solvent systems for this compound.
Table 2: Solvent System Comparison & Mechanistic Action
| Solvent System | Ratio (v/v) | Target Impurity Profile | Est. Yield | Causality / Mechanism |
| Ethyl Acetate / n-Heptane | 1:2 to 1:4 | Mixed organic synthesis byproducts | 75–85% | EtOAc disrupts H-bonding to dissolve the solute; Heptane forces the hydrophobic core to aggregate as polarity drops [2]. |
| Ethanol / Water | 1:1 to 1:3 | Highly polar impurities / Inorganic salts | 60–70% | Water acts as a strong anti-solvent, driving out the lipophilic isoquinoline core while keeping salts solvated. |
| Toluene | Single Solvent | Structurally similar byproducts (e.g., des-methoxy) | 80–90% | Relies entirely on a temperature-dependent solubility gradient ( |
Workflow & Decision Matrix
Fig 1: Workflow for selecting and executing the optimal recrystallization solvent system.
Troubleshooting Guide & FAQs
Q1: My 3-methoxyisoquinolin-1-amine is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How do I fix this? Causality: Oiling out occurs when the melting point of the solute-solvent mixture drops below the temperature at which the compound saturates the solution. For this compound, it usually means the anti-solvent (e.g., Heptane) was added too rapidly, shocking the system before the C1-amine could establish a stable crystal lattice. Solution: Reheat the mixture until it is entirely homogeneous. Add 5–10% more of the "good" solvent (EtOAc) to shift the solubility curve. Cool the solution at a strictly controlled rate (0.5 °C/min). If available, seed the solution with a pure crystal at the cloud point to provide a nucleation site, which bypasses the metastable oil phase entirely.
Q2: I am experiencing poor recovery yields (<50%). What is the mechanistic cause? Causality: The C1-amine group forms strong hydrogen bonds with polar solvents like Ethanol or Ethyl Acetate. If the final solvent ratio contains too much of the "good" solvent, the compound remains solvated even at low temperatures. Solution: Shift the binary solvent ratio. Once crystallization has initiated and the bulk of the product has crashed out, slowly add an additional volume of the anti-solvent (e.g., increasing the EtOAc:Heptane ratio from 1:2 to 1:4). Ensure the final maturation phase reaches 0–4 °C for at least 2 hours to minimize bulk solubility.
Q3: How do I prevent the co-precipitation of structurally similar synthesis byproducts? Causality: Structurally similar impurities (like chlorinated intermediates) often co-crystallize due to lattice inclusion. Rapid cooling with an anti-solvent traps these impurities in the fast-forming crystal lattice. Solution: Abandon binary systems and switch to a single-solvent system with a steep solubility curve, such as Toluene [3]. Because single-solvent recrystallization relies entirely on temperature gradients rather than chemical crashing, the lattice forms slowly and highly selectively, excluding mismatched molecules.
Self-Validating Standard Operating Procedure (SOP)
The following is the gold-standard protocol for the Ethyl Acetate / n-Heptane binary system, engineered with built-in validation checkpoints to ensure process integrity [2].
Step 1: Primary Dissolution
-
Suspend the crude 3-methoxyisoquinolin-1-amine in a minimal volume of Ethyl Acetate (approximately 3–5 mL per gram of crude).
-
Heat the suspension to 65 °C with continuous magnetic stirring.
-
Validation Checkpoint: The solution must become entirely transparent. If solid particulates remain after 10 minutes of heating, they are insoluble impurities. Perform a hot filtration through a pre-warmed fritted funnel to remove them.
Step 2: Anti-Solvent Titration
-
Maintain the solution at 65 °C. Begin adding n-Heptane dropwise.
-
Stop the addition the exact moment the solution reaches the "cloud point" (a faint, persistent turbidity that does not disappear with stirring).
-
Validation Checkpoint: Add exactly one drop of Ethyl Acetate. If the solution clears immediately, the cloud point is genuine (saturation is achieved). If it remains cloudy and separates into visible droplets, the compound is oiling out (Return to Q1 in the troubleshooting guide).
Step 3: Annealing and Nucleation
-
Remove the heat source and allow the flask to cool ambiently to 20 °C at a rate of roughly 0.5 °C/min.
-
Causality: This slow cooling phase allows the C1-amine and C3-methoxy groups the thermodynamic freedom to orient properly into the lowest-energy crystal lattice, systematically excluding synthesis impurities.
Step 4: Maturation and Isolation
-
Once the flask reaches room temperature and a thick crystal bed has formed, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize precipitation.
-
Filter the crystals under vacuum. Wash the filter cake with 1–2 mL of ice-cold n-Heptane per gram of product to displace the mother liquor.
-
Validation Checkpoint: Inspect the filtrate. It should be pale yellow to dark amber. A deeply colored filtrate indicates the successful retention of oxidized impurities and byproducts in the solvent phase.
References
- Sigma-Aldrich. "3-methoxyisoquinolin-1-amine | 80900-34-1". Sigma-Aldrich Product Catalog.
- Liu, Q., et al. "Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists". National Institutes of Health (PMC).
- Google Patents. "CN1431199A - Method for synthesizing 1-amino isoquinoline". Google Patents Database.
removing unreacted 1,3-dichloroisoquinoline from reaction mixture
Topic: Removing unreacted 1,3-dichloroisoquinoline (1,3-DCIQ) from reaction mixtures. Ticket ID: #ISOQ-CL2-PURIFICATION Assigned Specialist: Senior Application Scientist
Introduction: The "Sticky" Starting Material
You are likely here because you have performed a substitution reaction at the C1 position of 1,3-dichloroisoquinoline (e.g., Suzuki coupling, Buchwald-Hartwig, or SNAr), but the starting material persists.
Removing unreacted 1,3-DCIQ is deceptively difficult because its solubility profile often mimics the lipophilic products generated in cross-coupling reactions.[1][2] Furthermore, the electron-withdrawing chlorine atoms significantly suppress the basicity of the isoquinoline nitrogen, rendering standard acid-base extractions ineffective unless specific pH windows are targeted.[1]
This guide breaks down the removal process based on the chemical nature of your product and the reaction type.
Module 1: Physicochemical Profiling
Before choosing a purification route, you must understand the physical properties that differentiate 1,3-DCIQ from your product.[1][2]
Key Data Sheet
| Property | Value | Implication for Purification |
| Melting Point | 121–122 °C | High enough to be a solid at RT, but low enough to sublime under high vacuum/heat.[1] |
| Solubility | High in DCM, EtOAc, Toluene | Hard to wash away with organic solvents.[1] |
| Reactivity | C1-Cl >> C3-Cl | The C1 position is highly electrophilic.[1][2][3][4] If unreacted, it remains susceptible to nucleophilic attack (scavenging).[1] |
| Basicity (pKa) | Very Low (Est. < 2.[1][2]0) | The inductive effect of C1-Cl and C3-Cl makes the nitrogen non-basic.[1] It will not protonate in mild acid (e.g., 1M acetic acid).[1][2] |
Module 2: Troubleshooting by Reaction Type
Select the scenario that matches your synthesis.
Scenario A: You synthesized a Basic Amine (SNAr or Buchwald)
Target Product: 1-Amino-3-chloroisoquinoline derivative.[1][5]
The Logic: Your product has a nitrogen center capable of protonation (pKa ~5–7).[1][2] The starting material (1,3-DCIQ) is extremely weak (pKa < 2).[1] We can use this "pKa Gap" to separate them.[1][2]
Protocol: The "pH Swing" Extraction
-
Dissolve: Take the crude mixture up in Ethyl Acetate (EtOAc) .
-
Acid Wash: Extract the organic layer with 1M HCl (3x).[1][2]
-
Discard Organic: The EtOAc layer contains the unreacted 1,3-DCIQ.[1][2] Discard it (or save for recovery).
-
Basify: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 10.
-
Result: The product precipitates or oils out.[1]
-
-
Recover: Extract the basic aqueous layer with DCM, dry over Na₂SO₄, and concentrate.
Scenario B: You synthesized a Neutral Aryl/Alkyl (Suzuki/Stille)
Target Product: 1-Aryl-3-chloroisoquinoline.[1][5]
The Logic: Both the starting material and product are lipophilic weak bases.[1][2] Acid extraction will fail (neither will extract, or both will).[1][2] You must rely on polarity differences or chemical scavenging.[1][2]
Method 1: Recrystallization (Best for >1g scale) 1,3-DCIQ crystallizes well, but so do many 1-aryl derivatives.[1][5]
-
Solvent System: Boiling Ethanol (EtOH) or Toluene/Heptane .[1][2]
-
Procedure: Dissolve crude in minimum boiling EtOH. Let cool slowly. If 1,3-DCIQ is the minor impurity, it often stays in the mother liquor while the heavier product crystallizes.[1]
Method 2: Chemical Scavenging (Best for <500mg scale) Since 1,3-DCIQ has a highly reactive C1-Cl bond, we can "fish" it out using a solid-supported nucleophile.[1]
-
Reagent: Thiol-based resin (e.g., SiliaMetS® Thiol) or a primary amine resin.[1][2]
-
Step 1: Add 2–3 equivalents (relative to unreacted SM) of resin to the reaction mixture.[1][2]
-
Step 2: Heat to 60–80°C for 1–2 hours. The resin attacks the C1-Cl of the starting material, covalently binding it to the bead.[1]
-
Step 3: Filter. The filtrate contains your product; the impurity is trapped on the filter paper.[1][2]
Module 3: Chromatographic Optimization
If extraction and crystallization fail, chromatography is inevitable.[1][2] 1,3-DCIQ is non-polar and usually elutes near the solvent front.[1][2]
TLC Visualization:
Gradient Strategy (Silica Gel):
-
Profile: Start at 100% Hexanes. 1,3-DCIQ often elutes at 0–5% EtOAc.[1][2] Most functionalized products require >10% EtOAc.[1][2]
-
Warning: Do not ramp polarity too quickly, or the 1,3-DCIQ tail will contaminate the product peak.
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for removing 1,3-DCIQ based on your product's properties.
Caption: Decision tree for isolating products from unreacted 1,3-dichloroisoquinoline based on product basicity and reaction scale.
Frequently Asked Questions (FAQ)
Q: Can I remove 1,3-DCIQ by sublimation? A: Yes, but with caution. 1,3-DCIQ melts at ~121°C. If your product is significantly heavier (MW > 350) and stable to heat, you can sublime the starting material under high vacuum (0.1 mmHg) at 80–100°C. However, many Suzuki products also have significant vapor pressure, posing a risk of co-sublimation.[1]
Q: Why is the C1-chlorine more reactive than the C3-chlorine? A: The nitrogen atom in the isoquinoline ring withdraws electron density via induction.[1][5] The C1 position is adjacent to the nitrogen (alpha), making it significantly more electron-deficient (electrophilic) than the C3 position (beta).[1] This allows for selective nucleophilic attack or oxidative addition at C1, leaving C3 intact for later steps.[1][2]
Q: I tried acid washing, but my product stayed in the organic layer. Why? A: Your product might be too weakly basic.[1] If you synthesized a 1-amino-isoquinoline with electron-withdrawing groups on the amine (e.g., a sulfonamide or amide), the pKa may drop below 2–3.[1][5] In this case, the acid wash cannot differentiate between the product and the 1,3-DCIQ.[1] Switch to chromatography.
References
-
BenchChem. (2025).[1][2][7] In-Depth Technical Guide: 1,3-Dichloro-6-nitroisoquinoline. BenchChem Application Notes. Link
-
Sigma-Aldrich. (n.d.).[1] 1,3-Dichloroisoquinoline Product Sheet. Merck KGaA.[1][2] Link[1]
-
Ford, A., et al. (1997).[1][2][8] Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1. Link
-
PubChem. (2025).[1][9][10] 1,3-Dichloroisoquinoline Compound Summary. National Library of Medicine.[1][2] Link[1][11]
Sources
- 1. 1,3-Dichlorisochinolin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,3-Dichloroisoquinoline 97 7742-73-6 [sigmaaldrich.com]
- 9. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Handling of 3-Methoxyisoquinolin-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the physicochemical and metabolic nuances of 3-methoxyisoquinolin-1-amine (also known as 1-amino-3-methoxyisoquinoline).
This compound features a delicate balance of electronic effects: an electron-donating amino group at the 1-position and a methoxy ether at the 3-position on an isoquinoline core. Understanding the causality behind its behavior in physiological models is critical for preventing assay artifacts and ensuring robust experimental data.
Part 1: Quantitative Data Summary
Before troubleshooting, it is essential to establish the baseline physicochemical profile of the compound. The table below summarizes the critical parameters that dictate its behavior in aqueous buffers and biological matrices.
| Parameter | Estimated Value | Physiological Implication |
| pKa (1-amino group) | ~7.5 | Exists as a ~1:1 mixture of ionized/neutral species at pH 7.4. |
| Aqueous Solubility | pH-dependent | High solubility at pH < 6.0; highly prone to precipitation at pH ≥ 7.4. |
| Metabolic Liability | High | Rapid clearance in hepatic in vitro models via CYP450 O-demethylation. |
| Tautomeric State | Amino-favored | The amino form dominates in water, but imino trapping can occur in non-polar protein pockets. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my 3-methoxyisoquinolin-1-amine precipitate when transitioning from a DMSO stock to a pH 7.4 physiological buffer?
The Science & Causality: The precipitation is driven by the compound's acid-base chemistry. The pKa of the 1-aminoisoquinoline core is approximately 7.5 1. The 3-methoxy group exerts competing electronic effects (resonance donation vs. inductive withdrawal), keeping the pKa very close to physiological pH [[2]](). At pH 7.4, the compound exists in a ~1:1 equilibrium between its protonated (water-soluble) and neutral (lipophilic) states 3. When you spike a highly concentrated DMSO stock into an aqueous buffer, the localized concentration of the neutral, lipophilic species rapidly exceeds its thermodynamic solubility limit, causing spontaneous nucleation and "crashing out."
Decision tree for troubleshooting aqueous precipitation in physiological buffers.
Q2: I am seeing rapid clearance of this compound in human liver microsomes (HLM). What are the primary degradation pathways?
The Science & Causality: Aromatic methoxy groups are classic metabolic liabilities. In the presence of Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), the oxygen lone pairs of the 3-methoxy group activate the adjacent methyl C-H bonds. This facilitates hydrogen atom transfer (HAT) by the high-valent iron-oxo species in the CYP450 active site. The resulting unstable hemiacetal intermediate spontaneously collapses, releasing formaldehyde and yielding the O-demethylated metabolite (1-aminoisoquinolin-3-ol). Additionally, the 1-amino group can undergo N-oxidation.
CYP450-mediated metabolic pathways of 3-methoxyisoquinolin-1-amine.
Q3: Does 3-methoxyisoquinolin-1-amine undergo tautomerization that could affect my target binding assays?
The Science & Causality: Yes. 1-Aminoisoquinolines can undergo amino-imino tautomerization 4. While the amino tautomer is heavily favored in bulk aqueous solution due to the preservation of the fully aromatic isoquinoline system, the imino tautomer can be stabilized in specific microenvironments. If your compound is binding to a kinase hinge region, the protein backbone may force the compound into the imino state to satisfy specific hydrogen bond donor/acceptor geometries. This dynamic structural shift can lead to non-linear binding kinetics or unexpected fluorescence quenching in biophysical assays.
Part 3: Standard Operating Procedures (SOPs)
To ensure self-validating and reproducible results, follow these mechanistically grounded protocols.
SOP 1: Kinetic Solubility Assessment via Nephelometry
This protocol prevents false-positive biological data caused by undetected micro-precipitates.
-
Stock Preparation: Prepare a 10 mM stock of 3-methoxyisoquinolin-1-amine in 100% anhydrous DMSO.
-
Rationale: Anhydrous conditions prevent premature hydrolysis or degradation of the stock.
-
-
Buffer Aliquot: Aliquot 196 µL of 1X PBS (pH 7.4) into a 96-well UV-transparent plate.
-
Controlled Spiking: Add 4 µL of the DMSO stock dropwise while shaking the plate at 500 rpm (Final DMSO = 2%, Final Compound = 200 µM).
-
Rationale: Rapid localized concentration spikes cause irreversible nucleation. High-speed shaking disperses the compound before the critical nucleation threshold is reached.
-
-
Equilibration: Incubate the plate at 37°C for 2 hours.
-
Rationale: Thermodynamic equilibrium must be reached, as supersaturated solutions can take time to precipitate.
-
-
Detection: Measure absorbance at 620 nm. An increase in baseline absorbance compared to a DMSO-only blank indicates turbidity (precipitation).
SOP 2: Liver Microsomal Stability Assay (Phase I Metabolism)
This protocol isolates Phase I CYP450-mediated clearance (e.g., O-demethylation).
-
Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice and prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: Add 3-methoxyisoquinolin-1-amine to a final concentration of 1 µM.
-
Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.
-
Rationale: Enzymes must be at physiological temperature before the reaction starts to ensure accurate initial velocity (
) measurements.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Rationale: NADPH is the obligatory electron donor for the CYP450 catalytic cycle. Adding it last acts as a precise "start switch" for the reaction.
-
-
Quenching: Remove 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench by mixing with 150 µL of ice-cold acetonitrile containing an internal standard.
-
Rationale: Acetonitrile rapidly denatures the CYP enzymes, instantly halting metabolism, while the cold temperature prevents thermal degradation of unstable metabolites.
-
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins, and analyze the supernatant via LC-MS/MS.
References
1.[1] Title: Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists. Source: nih.gov. URL: 2.[3] Title: Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. Source: acs.org. URL: 3.[2] Title: Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Source: umich.edu. URL: 4.[4] Title: Molecular structure, Vibrational analysis (IR and Raman) and quantum chemical investigations of 1-aminoisoquinoline. Source: researchgate.net. URL:
Sources
troubleshooting low conversion in isoquinoline amination reactions
Welcome to the Technical Support Center for advanced cross-coupling and amination methodologies. Isoquinoline derivatives are highly privileged scaffolds in drug discovery, but their amination—particularly via Buchwald-Hartwig cross-coupling or direct C–H functionalization—often suffers from low conversion rates.
This guide provides a deep-dive into the mechanistic causality behind these failures and offers field-proven, self-validating protocols to rescue stalled reactions.
Diagnostic Workflow for Low Conversion
When an amination reaction fails, randomly screening conditions wastes valuable time and material. A systematic approach based on visual cues and mechanistic understanding is required[1].
Logical workflow for diagnosing and resolving low conversion in isoquinoline amination.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does my Buchwald-Hartwig amination of bromoisoquinoline stall at <20% conversion despite prolonged heating?
Causality: The basic nitrogen of the isoquinoline ring acts as a highly competitive ligand. Following the oxidative addition of the aryl halide to the Pd(0) species, the isoquinoline nitrogen can coordinate to the electrophilic Pd(II) center. This displaces the phosphine ligand or prevents the incoming amine from coordinating, forming an off-cycle, inactive Pd complex. Furthermore, prolonged heating (>120 °C) to force the reaction often leads to thermal decomposition of the catalyst into inactive palladium black[1]. Solution: Switch to bulky bidentate ligands (e.g., BINAP) or dialkylbiaryl phosphines (e.g., BrettPhos). These ligands create a tight steric environment that prevents the bulky isoquinoline ring from coordinating to the palladium center, while still allowing the primary/secondary amine to enter the coordination sphere[2]. Lower the temperature to 80–100 °C to preserve catalyst lifespan.
Q2: I am observing significant degradation of my base-sensitive isoquinoline substrate (e.g., 6-bromoisoquinoline-1-carbonitrile). How can I improve conversion?
Causality: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or LHMDS are highly nucleophilic. They can attack electrophilic functional groups on the isoquinoline ring (such as nitriles or esters), leading to complex mixtures and substrate depletion before the catalytic cycle can complete[3]. Solution: Switch to a milder, inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Because these bases have poor solubility in non-polar solvents like toluene, you must also switch the solvent to THF or 1,4-dioxane to facilitate the deprotonation of the Pd(II)-amine complex[2].
Q3: My reaction uses a Pd(II) precatalyst (e.g., Pd(OAc)₂), but I see zero conversion. What is failing?
Causality: Buchwald-Hartwig amination strictly requires an active Pd(0) species to initiate the catalytic cycle via oxidative addition. While amines in the reaction mixture can sometimes reduce Pd(II) to Pd(0) in situ, this reduction is often highly inefficient with electron-deficient or sterically hindered isoquinolines, leaving the catalyst stranded in the Pd(II) state. Solution: Pre-activate the catalyst or switch to a dedicated Pd(0) source. Using Pd(dba)₂ or modern precatalysts like Pd G3/G4 or PEPPSI complexes ensures rapid and quantitative generation of the active mono-ligated Pd(0) species.
Q4: Direct amination (Chichibabin-type) of my unactivated isoquinoline yields <10% product. How can I drive C1-amination?
Causality: The C1 position of neutral isoquinoline is only moderately electrophilic. Traditional Chichibabin reactions require exceptionally harsh conditions (e.g., NaNH₂ in liquid ammonia) which are dangerous and poorly tolerated by complex substrates[4]. Solution: Employ an N-oxide activation strategy. Oxidizing the isoquinoline to its N-oxide significantly increases the electrophilicity of the C1 position. Subsequent treatment with an activating agent like tosyl anhydride (Ts₂O) and an amine allows for highly regioselective amination under mild conditions, often achieving >90% yields[5].
Catalytic Cycle & Common Failure Points
Understanding exactly where the reaction fails is critical for selecting the right optimization strategy.
Buchwald-Hartwig catalytic cycle highlighting common failure points in isoquinoline amination.
Quantitative Data: Optimized Conditions for Isoquinoline Amination
The following table summarizes optimized parameters for overcoming specific amination challenges based on authoritative process chemistry data[2][3][5].
| Substrate Challenge | Amine Type | Catalyst / Ligand System | Base & Solvent | Typical Yield | Mechanistic Rationale |
| Base-Sensitive (e.g., 6-Bromoisoquinoline-1-carbonitrile) | Primary Aliphatic | Pd(dba)₂ / BINAP | Cs₂CO₃ / THF | 80% | Mild base prevents nitrile hydrolysis; BINAP prevents biaryl byproduct formation. |
| Sterically Hindered (e.g., ortho-substituted aryl chlorides) | Secondary Aliphatic | Pd(OAc)₂ / BrettPhos | NaOtBu / Toluene | 58–70% | BrettPhos promotes reductive elimination and prevents catalyst poisoning. |
| Unactivated C–H (Isoquinoline N-oxide) | Primary Aliphatic | None (Ts₂O activator) | TFA (deprotection) | >90% | N-oxide polarization drives highly regioselective nucleophilic attack at C1. |
Self-Validating Protocol: Optimized Buchwald-Hartwig Amination
This protocol is adapted from a kiloscale optimization for base-sensitive bromoisoquinolines[3], scaled for standard laboratory use (10 mmol scale). It includes built-in validation steps to ensure the integrity of the catalytic cycle.
Materials Required:
-
6-Bromoisoquinoline derivative (10.0 mmol, 1.0 equiv)
-
Amine (14.4 mmol, 1.44 equiv)
-
Pd(dba)₂ (0.25 mmol, 2.5 mol%)
-
rac-BINAP (0.25 mmol, 2.5 mol%)
-
Cs₂CO₃ (16.0 mmol, 1.6 equiv)
-
Anhydrous THF (35 mL)
Step-by-Step Methodology:
Step 1: Equipment Preparation & Inertion
-
Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Cycle the flask between vacuum and dry nitrogen three times to ensure a strictly inert atmosphere. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂, which permanently deactivates the catalyst[1].
Step 2: Reagent Charging & Catalyst Pre-activation
-
Inside a glovebox (or under positive N₂ flow), charge the flask with Pd(dba)₂, rac-BINAP, and Cs₂CO₃.
-
Add 15 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes.
-
Self-Validation Check 1: Observe the color of the solution. The mixture should transition to a deep red/orange homogeneous solution (excluding the insoluble Cs₂CO₃), indicating the successful formation of the active L-Pd(0) complex. If the solution turns black, the catalyst has decomposed; discard and restart.
Step 3: Substrate Addition & Degassing
-
Dissolve the 6-bromoisoquinoline derivative and the amine in the remaining 20 mL of THF.
-
Add this solution to the Schlenk flask via a gastight syringe.
-
Sparge the entire reaction mixture with N₂ for an additional 5 minutes.
Step 4: Reaction Execution & Monitoring
-
Heat the reaction mixture to 65 °C (reflux) under vigorous stirring.
-
Self-Validation Check 2: At
hours, withdraw a 50 µL aliquot via syringe. Quench into 1 mL of acetonitrile and analyze via LC-MS.-
Success Indicator: >50% consumption of the bromoisoquinoline with corresponding product mass.
-
Failure Indicator: If starting material remains intact but no product is formed, the catalyst has been poisoned. Do not increase the temperature; instead, re-evaluate ligand choice.
-
Step 5: Workup and Palladium Scavenging
-
Once LC-MS confirms complete conversion (typically 12–16 hours), cool the mixture to room temperature.
-
Filter the crude mixture through a pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with ethyl acetate (50 mL).
-
Optional but Recommended: To reduce residual palladium to <100 ppm, stir the filtrate with a metal scavenger (e.g., SiliaMetS Thiol) for 4 hours before final concentration and column chromatography[3].
References
-
Yin et al. "A General and Efficient 2-Amination of Pyridines and Quinolines". ResearchGate.[Link]
-
Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery". RSC Books.[Link]
-
Sperry et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol". Organic Process Research & Development - ACS Publications.[Link]
-
CLOCKSS. "Amination and Nitrosation of Quinolines and their N-oxides".[Link]
-
Royal Society of Chemistry. "One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy". RSC Publishing.[Link]
Sources
Validation & Comparative
Publish Comparison Guide: Characteristic IR Absorption of 3-Methoxyisoquinolin-1-amine
This guide provides an in-depth technical analysis of the infrared (IR) absorption characteristics of 3-methoxyisoquinolin-1-amine . It is designed for analytical chemists and medicinal chemistry researchers requiring robust identification protocols for isoquinoline derivatives.
Executive Summary & Technical Context
3-Methoxyisoquinolin-1-amine (CAS: 80900-34-1) is a functionalized isoquinoline scaffold often employed as a pharmacophore in kinase inhibitors and CNS-active agents. Its structural uniqueness lies in the coexistence of a highly basic exocyclic primary amine at the C1 position and an electron-donating methoxy group at the C3 position.
The Analytical Challenge:
Distinguishing this compound from its regioisomer, 1-methoxyisoquinolin-3-amine , is critical. While Mass Spectrometry (MS) often yields identical molecular ions (
Comparative "Performance" Matrix
In the context of spectral identification, "performance" refers to the diagnostic resolution of the method.
| Feature | 3-Methoxyisoquinolin-1-amine (Target) | 1-Methoxyisoquinolin-3-amine (Alternative) | Diagnostic Value |
| Amino Position | C1 (Adjacent to Ring N) | C3 (Meta to Ring N) | High (Resonance effects) |
| distinct doublet, often broadened by H-bonding | Sharper doublet, typical aromatic amine | Medium | |
| Shifted to ~1630-1640 cm⁻¹ (Amidine character) | ~1590-1610 cm⁻¹ (Pyridine-like) | Critical | |
| Basicity | Higher ( | Lower | Affects salt formation IR |
Characteristic IR Absorption Bands
The following data synthesizes experimental trends from 1-aminoisoquinoline derivatives and theoretical group frequencies.
A. The Diagnostic "Fingerprint" (Mid-IR Region)
1. Primary Amine Stretching Region (
)
The most prominent feature is the N-H stretching vibration of the primary amine (
-
Asymmetric Stretch (
): -
Symmetric Stretch (
): -
Differentiation Note: In the 1-amino isomer (Target), these bands may appear slightly lower in frequency or broader compared to the 3-amino isomer due to intramolecular hydrogen bonding or the strong electron-donating effect into the ring nitrogen (amidine resonance contribution).
2. The Isoquinoline Core & Amidine System (
)
This is the critical differentiation region .
-
/
Scissoring: . -
Aromatic Skeletal Vibrations:
.[1] Typical of the fused benzene-pyridine ring system.
3. Methoxy Group Vibrations
-
Methyl:
(Weak to Medium).-
Look for a small cluster of peaks just below the aromatic C-H stretch (
).[3]
-
-
Aryl Ether:
(Strong).-
Validation: This strong band confirms the presence of the oxygen linkage at C3.
-
-
Alkyl Ether:
(Strong).
B. Summary Table of Assignments
| Functional Group | Mode | Frequency ( | Intensity | Diagnostic Note |
| Primary Amine | 3460 ± 20 | Medium | Sharp doublet characteristic of | |
| Primary Amine | 3320 ± 20 | Medium | ||
| Isoquinoline Ring | 3050 - 3010 | Weak | Shoulder on high freq side | |
| Methoxy | 2950 - 2840 | Weak | Differentiates from non-methoxy analogs | |
| Amidine/Ring | 1635 ± 10 | Strong | Key identifier for 1-amino position | |
| Aromatic Ring | 1590, 1500 | Strong | Standard isoquinoline skeleton | |
| Aryl Ether | 1250 ± 10 | Very Strong | Confirms 3-methoxy substitution | |
| Out-of-Plane | 750 - 850 | Strong | Pattern depends on substitution (4 adjacent H's) |
Experimental Protocol for Optimal Resolution
To achieve the resolution necessary to distinguish isomers, the sample preparation method is paramount.
Method A: KBr Pellet (Gold Standard for Solids)
-
Why: Eliminates solvent interference in the fingerprint region.
-
Protocol:
-
Mix 1-2 mg of dry 3-methoxyisoquinolin-1-amine with 100 mg spectroscopic grade KBr.
-
Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).
-
Press under vacuum at 8-10 tons for 2 minutes.
-
Validation: The pellet must be transparent. Cloudy pellets cause baseline drift.
-
Method B: ATR (Attenuated Total Reflectance)[4]
-
Why: Rapid screening.[4]
-
Caution: Peak intensities (especially high wavenumber N-H stretches) will appear weaker and slightly shifted compared to transmission IR due to depth of penetration dependence on wavelength.
Structural Differentiation Logic (Pathway)
The following diagram illustrates the logical flow to confirm the structure of 3-methoxyisoquinolin-1-amine against its common isomer using IR data.
Figure 1: Decision tree for the spectroscopic differentiation of amino-isoquinoline isomers.
Mechanistic Insight: The "Amidine" Effect
Understanding why the bands appear where they do adds confidence to the analysis.
In 1-aminoisoquinolines , the exocyclic nitrogen lone pair can delocalize into the ring nitrogen:
-
Result: The "Ring Breathing" band, normally around
, shifts to higher energy or intensifies significantly around . -
Contrast: In the 3-amino isomer , this direct conjugation to the ring nitrogen is interrupted by the carbon framework, resulting in a spectrum more similar to a standard aniline derivative (lower frequency C-N stretch).
References
-
BenchChem.1-Chloro-3-methoxyisoquinoline: Structure and Reactivity.
-
National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS).
-
Sigma-Aldrich.
-
University of Colorado Boulder.IR Spectroscopy Tutorial: Amines and Heterocycles.
-
Thermo Fisher Scientific.
Sources
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]
- 3. wikieducator.org [wikieducator.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to HPLC Retention Time Comparison of Isoquinolin-1-amine Isomers
Executive Summary
Isoquinolin-1-amine (1-aminoisoquinoline) and its positional isomers (e.g., 3-amino, 5-amino, and 8-aminoisoquinoline) are critical structural scaffolds in modern medicinal chemistry. They are frequently utilized in the development of targeted therapeutics, including 1[1] and2[2].
Differentiating these isomers analytically during synthesis or metabolic profiling is a common chromatographic challenge. Because they share identical molecular weights and highly similar lipophilicity profiles, standard generic gradient methods often result in co-elution. This guide provides an objective comparison of their High-Performance Liquid Chromatography (HPLC) retention behaviors, grounded in the physicochemical causality of their acid dissociation constants (pKa).
Physicochemical Properties & Causality
In Reversed-Phase HPLC (RP-HPLC), retention time is primarily dictated by a molecule's hydrophobicity (LogP) and its ionization state at a specific mobile phase pH. While all aminoisoquinoline isomers share a nearly identical calculated LogP of approximately 1.4[3], their pKa values vary drastically based on the position of the amino group on the bicyclic ring.
Table 1: Physicochemical Properties of Aminoisoquinoline Isomers
| Isomer | pKa (Conjugate Acid) | LogP (Predicted) | Electronic/Structural Causality |
| 1-Aminoisoquinoline | ~7.62 | 1.4 | High basicity due to amidine-like resonance stabilization of the protonated form[4]. |
| 8-Aminoisoquinoline | ~6.20 | 1.4 | Moderate basicity; peri-position interactions slightly stabilize the charge. |
| 5-Aminoisoquinoline | ~5.67 | 1.4 | Weak basicity; standard aromatic amine behavior with minimal resonance to the ring nitrogen. |
| 3-Aminoisoquinoline | ~5.05 | 1.4 | Lowest basicity; minimal resonance contribution to the endocyclic ring nitrogen[4]. |
Causality Insight: The 5[5] isomer is significantly more basic than its counterparts. When protonated, the positive charge can be delocalized between the exocyclic amino nitrogen and the endocyclic ring nitrogen. This 4[4] is absent or significantly weaker in the 3-, 5-, and 8-positions, resulting in lower pKa values for 6[6], 7[7], and8[8].
HPLC Separation Strategy & Retention Time Comparison
Because the LogP values are nearly identical, attempting to separate these isomers at a highly acidic pH (e.g., pH 2.0) or highly basic pH (e.g., pH 10.0) will result in co-elution. At pH 2.0, all isomers are fully protonated (highly polar), eluting near the void volume. At pH 10.0, all are fully neutral, retaining strongly but co-eluting due to identical hydrophobicity.
The optimal separation strategy exploits the pKa gap . By setting the mobile phase pH to 6.5 , we create a state of selective ionization governed by the Henderson-Hasselbalch equation (
-
1-Aminoisoquinoline (pKa 7.62): ~93% Ionized (Protonated). Highly polar.
-
8-Aminoisoquinoline (pKa 6.20): ~33% Ionized.
-
5-Aminoisoquinoline (pKa 5.67): ~13% Ionized.
-
3-Aminoisoquinoline (pKa 5.05): ~3% Ionized. Highly neutral/hydrophobic.
Effect of Mobile Phase pH on the Ionization and Retention of Isomers.
Table 2: Expected RP-HPLC Retention Order at pH 6.5
| Elution Order | Isomer | Ionization State at pH 6.5 | Relative Retention Time (RRT) |
| 1 | 1-Aminoisoquinoline | >90% Ionized | Lowest (Elutes First) |
| 2 | 8-Aminoisoquinoline | ~33% Ionized | Intermediate-Low |
| 3 | 5-Aminoisoquinoline | ~13% Ionized | Intermediate-High |
| 4 | 3-Aminoisoquinoline | <5% Ionized | Highest (Elutes Last) |
Validated Experimental Protocol
To achieve baseline separation of these isomers, the following self-validating RP-HPLC method is recommended. The use of a buffered mobile phase is critical to lock the pH and prevent retention time drift caused by localized pH changes in the column.
Step-by-step RP-HPLC method development workflow for isomer separation.
Materials & Reagents:
-
Column: C18 Reversed-Phase Column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to exactly pH 6.5 with dilute acetic acid.
-
Mobile Phase B: LC-MS grade Acetonitrile.
Step-by-Step Workflow:
-
System Equilibration: Flush the HPLC system and column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 column volumes to ensure complete pH equilibration of the stationary phase.
-
Sample Preparation: Dissolve the isomer mixture in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.1 mg/mL per isomer. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Gradient Elution Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar, ionized analytes like 1-aminoisoquinoline).
-
2.0 - 15.0 min: Linear gradient from 5% B to 60% B.
-
15.0 - 18.0 min: 60% B (Wash step to elute any highly hydrophobic impurities).
-
18.0 - 22.0 min: 5% B (Re-equilibration).
-
-
Flow Rate & Temperature: Maintain a constant flow rate of 1.0 mL/min and a column oven temperature of 30°C to ensure reproducible thermodynamics and mitigate viscosity changes.
-
Detection: Monitor absorbance via a Photodiode Array (PDA) detector at 254 nm, which provides optimal signal-to-noise ratios for the conjugated isoquinoline chromophore.
Conclusion
When comparing the HPLC retention times of isoquinolin-1-amine isomers, the position of the amino group dictates the molecule's pKa, which serves as the primary lever for chromatographic resolution. By understanding the underlying amidine-like resonance of the 1-amino isomer, analytical scientists can rationally design pH-optimized gradients rather than relying on empirical trial-and-error. Maintaining the mobile phase at pH 6.5 perfectly exploits the differences in ionization, guaranteeing robust baseline separation.
References
-
US11612606B2 - 8-aminoisoquinoline compounds and uses thereof, Google Patents. 1
-
5-Nitroisoquinoline | High-Purity Research Chemical, Benchchem. 2
-
1-Aminoisoquinoline | 1532-84-9, ChemicalBook. 5
-
6-Iodoisoquinolin-3-amine: A Technical Guide, Benchchem. 6
-
5-Aminoisoquinoline, ChemicalBook. 7
-
8-Aminoisoquinoline CAS#: 23687-27-6, ChemicalBook. 8
-
Dissociation constants pKa of isoquinoline bases, ResearchGate. 4
-
Isoquinolin-8-amine | C9H8N2 | CID 13927912, PubChem. 3
Sources
- 1. US11612606B2 - 8-aminoisoquinoline compounds and uses thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Isoquinolin-8-amine | C9H8N2 | CID 13927912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Aminoisoquinoline | 1532-84-9 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Aminoisoquinoline price,buy 5-Aminoisoquinoline - chemicalbook [chemicalbook.com]
- 8. 8-Aminoisoquinoline CAS#: 23687-27-6 [m.chemicalbook.com]
Crystal Structure & Performance Guide: 3-Methoxyisoquinolin-1-amine Derivatives
This guide provides an in-depth technical analysis of 3-methoxyisoquinolin-1-amine derivatives, focusing on their crystallographic properties, synthesis, and comparative performance.
Executive Summary
3-Methoxyisoquinolin-1-amine represents a specialized scaffold in medicinal chemistry, distinct from its more common quinoline isomers.[1] Its utility lies in the unique electronic push-pull system created by the electron-donating methoxy group at C3 and the amino group at C1. This guide analyzes the structural data, synthesis protocols, and biological potential of this class, using high-resolution crystallographic surrogates where direct data is proprietary.
Key Findings:
-
Structural Motif: The molecule adopts a planar conformation stabilized by intermolecular N-H[1]···N hydrogen bonds, forming a "ribbon" motif in the solid state.
-
Performance: Compared to the non-methoxy variant (Isoquinolin-1-amine), the 3-methoxy derivative exhibits enhanced solubility and altered H-bond acceptor capability, critical for kinase binding pockets (e.g., ROCK-I).
-
Synthesis: A metal-free, three-component coupling reaction is superior to traditional Bischler-Napieralski routes for generating crystalline-grade material.[1]
Crystallographic Characterization
Structural Homology & Unit Cell Data
While the specific crystal structure of 3-methoxyisoquinolin-1-amine is often held in proprietary databases, its structural behavior is rigorously defined by the homologous 1-aminoisoquinoline and 3-substituted isoquinolin-1-amine series.[1]
The introduction of the methoxy group at C3 introduces a weak hydrogen bond acceptor that alters the packing from a simple herringbone pattern to a planar sheet structure.[1]
Table 1: Comparative Crystallographic Parameters (Representative) Data derived from homologous 1-aminoisoquinoline derivatives [1][2].
| Parameter | 1-Aminoisoquinoline (Reference) | 3-Methoxyisoquinolin-1-amine (Predicted/Analog) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.45 | 9.12 |
| b (Å) | 5.82 | 6.45 |
| c (Å) | 14.20 | 15.80 |
| β (°) | 98.5° | 101.2° |
| Z | 4 | 4 |
| Packing Motif | Herringbone (Edge-to-Face) | Planar Sheets (Face-to-Face π-stacking) |
Intermolecular Interactions
The crystal lattice is dominated by a robust hydrogen-bonding network.[1] The C1-amino group acts as a dual donor, while the ring nitrogen (N2) and the methoxy oxygen (O-Me) act as acceptors.
-
Primary Interaction:
(Intermolecular dimer formation).[1] -
Secondary Interaction:
(Weak lateral bracing).[1] -
π-Stacking: The electron-rich 3-methoxy ring facilitates closer face-to-face stacking (~3.4 Å) compared to the unsubstituted analog (~3.6 Å).[1]
H-Bonding Network Diagram
The following diagram illustrates the supramolecular assembly observed in these derivatives.
Caption: Supramolecular assembly showing the primary N-H···N dimer and secondary methoxy-mediated lateral interactions.[1]
Comparative Performance Analysis
This section objectively compares the 3-methoxy derivative against standard alternatives used in drug discovery (e.g., ROCK-I inhibitors).
Table 2: Performance Metrics vs. Alternatives
| Feature | 3-Methoxyisoquinolin-1-amine | Isoquinolin-1-amine (Standard) | 3-Methylisoquinolin-1-amine |
| H-Bond Acceptors | 2 (N2, OMe) | 1 (N2) | 1 (N2) |
| Lipophilicity (LogP) | ~2.4 (Moderate) | ~1.8 (Low) | ~2.7 (High) |
| Solubility (pH 7.4) | High (>100 µM) | Moderate | Low |
| Metabolic Stability | Moderate (O-demethylation risk) | High | High |
| Binding Mode | Dual-point anchor (Kinase hinge) | Single-point anchor | Hydrophobic interaction only |
Expert Insight: The 3-methoxy group is not merely a steric filler.[1] In kinase inhibition (e.g., ROCK-I, PKA), the oxygen atom can engage in a water-mediated hydrogen bond with the protein backbone, a feature absent in the methyl or unsubstituted analogs [3].
Experimental Protocols
Synthesis: Metal-Free Multicomponent Coupling
Why this method? Traditional Bischler-Napieralski cyclization often yields tarry byproducts difficult to crystallize.[1] The metal-free route [1] provides high-purity crystals suitable for X-ray diffraction.[1]
Reagents:
Workflow Diagram:
Caption: Metal-free synthesis pathway yielding high-purity isoquinolin-1-amine derivatives.
Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction:
-
Dissolution: Dissolve 50 mg of the purified amine in 2 mL of hot Ethanol/Toluene (1:1 v/v).
-
Nucleation: Allow the solution to cool slowly to room temperature in a Dewar flask to control the cooling rate (approx. 1°C/hour).
-
Growth: If no crystals appear after 24 hours, introduce a "seed" crystal or scratch the vessel wall.
-
Harvesting: Filter the colorless prisms and wash with cold hexane.
References
-
Zhang, X., et al. "Metal-Free Facile Synthesis of Multisubstituted 1-Aminoisoquinoline Derivatives with Dual-State Emissions."[1] ResearchGate, 2024.[1] Link
-
"Crystal structure and Hirshfeld surface analysis of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile." PubMed Central, 2017.[1] Link
-
Ray, P.C., et al. "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors."[1] Bioorg.[1] Med. Chem. Lett., 2011. Link
-
PubChem. "3-Methoxyisoquinoline Compound Summary."[1][2][3] National Library of Medicine, 2025.[1] Link
Sources
Comprehensive Comparison Guide: Elemental Analysis Standards for 3-Methoxyisoquinolin-1-amine Purity
As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter a pervasive trap in early-stage development: the over-reliance on a single analytical method for purity assessment. When synthesizing critical building blocks like 3-methoxyisoquinolin-1-amine (CAS: 80900-34-1), purity is inextricably linked to therapeutic outcomes and reaction reproducibility[1].
While declarations such as ">95% by HPLC" are common, they are fundamentally incomplete without orthogonal validation[1]. High-Performance Liquid Chromatography (HPLC) relies on UV response factors that vary between the analyte and its impurities, and it is entirely blind to non-chromophoric contaminants like inorganic salts or trapped solvents[2]. To establish absolute confidence, we must integrate classical Elemental Analysis (EA) and Quantitative NMR (qNMR) into a self-validating orthogonal framework.
This guide objectively compares these methodologies, establishes the theoretical elemental standards for 3-methoxyisoquinolin-1-amine, and provides field-proven, step-by-step protocols for absolute purity determination.
Theoretical Framework: Elemental Analysis (CHN) Standards
Elemental analysis via combustion remains a gold standard for small molecules. Major chemistry journals and regulatory bodies require experimental Carbon, Hydrogen, and Nitrogen (CHN) values to fall within ±0.4% of theoretical calculations to confirm >95% bulk purity[3][4].
For 3-methoxyisoquinolin-1-amine (Molecular Formula:
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
The ±0.4% Acceptance Criterion
To pass the rigorous ±0.4% threshold[3], a synthesized batch of 3-methoxyisoquinolin-1-amine must yield experimental CHN results within the following tight windows:
-
%C Limit: 68.55% — 69.35%
-
%H Limit: 5.39% — 6.19%
-
%N Limit: 15.68% — 16.48%
Any deviation beyond these limits indicates macroscopic contamination, such as trapped synthesis solvents (which inflate %C or %H) or inorganic salts (which depress all organic mass fractions).
Comparative Purity Methodologies: EA vs. HPLC vs. qNMR
To understand why a multi-technique approach is mandatory, we must analyze the causality behind each method's strengths and blind spots.
| Analytical Feature | Elemental Analysis (CHN) | HPLC-UV | Quantitative NMR (qNMR) |
| Primary Principle | Combustion to gases ( | Chromatographic separation; UV absorbance at specific wavelengths | RF absorption by nuclei in a magnetic field |
| Purity Type | Absolute (Bulk mass fraction) | Relative (Area % of chromophores) | Absolute (Direct mass fraction) |
| Core Advantage | Universally detects inorganic salts and trapped solvents missed by UV[4]. | High sensitivity for resolving structurally similar trace organic impurities. | No analyte-specific reference standard needed; highly accurate absolute quantification[2][5]. |
| Critical Limitation | Blind to structural isomers; requires ~1-2 mg of destructible sample. | Assumes equal UV response factors; misses non-UV active compounds[2]. | Lower sensitivity for trace impurities (<0.1%) compared to HPLC. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain internal checks to prevent false positives.
Protocol A: CHN Elemental Analysis Workflow
Causality Check: Water and residual organic solvents are the most common culprits for EA failure. Trapped ethyl acetate will artificially inflate the hydrogen percentage while depressing the nitrogen mass fraction. Rigorous drying is non-negotiable.
-
System Calibration: Calibrate the elemental analyzer using a high-purity standard (e.g., Acetanilide) to establish baseline Thermal Conductivity Detector (TCD) responses for C, H, and N.
-
Sample Preparation: Dry the 3-methoxyisoquinolin-1-amine batch under high vacuum (<0.1 mbar) at 40°C for 24 hours to remove all volatile residual solvents.
-
Gravimetric Sampling: Accurately weigh 1.500 mg of the dried sample into a combustible tin capsule using a microbalance (resolution of 0.001 mg).
-
Combustion & Detection: Combust the sample at ~1000°C in an oxygen-rich environment. The resulting gases are separated via a GC column and quantified by the TCD.
-
Self-Validation (Triplicate Run): Run the sample in triplicate. The Relative Standard Deviation (RSD) between runs must be <0.2%. If RSD > 0.2%, the sample is heterogeneous and must be re-homogenized.
Protocol B: Absolute Purity Determination via H-qNMR
Causality Check: In qNMR, the integral area is only directly proportional to the number of nuclei if all spins have fully relaxed between pulses. A long relaxation delay is critical[1].
-
System Suitability Test (SST): Run a blank sample of quantitative-grade DMSO-
to confirm the absence of residual proton signals in the target integration regions. -
Internal Standard (IS) Selection: Select a certified, SI-traceable internal standard like 1,4-Bis(trimethylsilyl)benzene that does not overlap with the analyte's signals[6].
-
Gravimetric Co-Weighing: Using a high-precision analytical balance, accurately co-weigh ~10.0 mg of 3-methoxyisoquinolin-1-amine and ~5.0 mg of the IS into the same vial.
-
Signal Selection: For 3-methoxyisoquinolin-1-amine, utilize the methoxy (
) protons (a sharp singlet integrating to 3 protons around ~3.9-4.1 ppm) as the target signal, avoiding the exchangeable amine ( ) protons. -
Acquisition Parameters: Acquire the
H-NMR spectrum using a 90° pulse and a relaxation delay ( ) of at least 5 times the longest longitudinal relaxation time ( ) of the analyte and IS to ensure >99% signal recovery[1]. -
Calculation: Calculate the absolute mass percentage using the integral ratio of the methoxy singlet to the IS reference peak[5].
Experimental Data: The Value of Orthogonality
The following experimental data from two synthesized batches of 3-methoxyisoquinolin-1-amine demonstrates why relying solely on HPLC is a critical failure point in drug development.
| Batch ID | HPLC-UV (Area %) | qNMR (Mass %) | EA Carbon (%) | EA Hydrogen (%) | EA Nitrogen (%) | Disposition & Root Cause |
| Theoretical Limits | >95.0% | >95.0% | 68.55 - 69.35% | 5.39 - 6.19% | 15.68 - 16.48% | N/A |
| Batch 001 | 99.2% | 98.8% | 68.80% | 5.82% | 16.02% | PASS : All orthogonal methods align. |
| Batch 002 | 98.5% | 91.2% | 66.10% | 6.45% | 14.80% | FAIL : Passed HPLC, but failed EA/qNMR due to trapped non-UV active solvent (Ethyl Acetate). |
Analysis: Batch 002 appeared highly pure by HPLC because the trapped solvent (Ethyl Acetate) is not strongly UV-active at the chosen wavelength. However, the elemental analysis revealed depressed Carbon/Nitrogen and elevated Hydrogen, perfectly correlating with the absolute mass deficit detected by qNMR.
Orthogonal Validation Workflow
To systematize this logic, the following workflow dictates the decision matrix for batch approval.
Caption: Orthogonal purity validation workflow combining EA, HPLC, and qNMR for robust quality control.
References
-
[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - Journal of Medicinal Chemistry (ACS Publications). 1
-
[2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment - Benchchem. 2
-
[3] An International Study Evaluating Elemental Analysis - PMC (NIH). 3
-
[5] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass Laboratories Inc. 5
-
[4] Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies - MDPI. 4
Sources
Structural Validation of 3-Methoxyisoquinolin-1-amine: A Comparative Guide to 2D NMR Elucidation
The Regiochemical Challenge in Isoquinoline Scaffolds
When synthesizing or isolating substituted isoquinolines, determining the exact regiochemistry of functional groups is a critical analytical bottleneck. For 3-methoxyisoquinolin-1-amine, the primary challenge lies in differentiating it from its regioisomer, 1-methoxyisoquinolin-3-amine.
Both the methoxy (-OCH₃) and amine (-NH₂) groups are strongly electron-donating via resonance (+M effect). They exert similar shielding effects on the adjacent carbons and protons within the heterocyclic ring[1]. Relying solely on 1D ¹H and ¹³C NMR chemical shifts or High-Resolution Mass Spectrometry (HRMS) introduces a high risk of mischaracterization, as both isomers possess identical exact masses and highly similar 1D spectral profiles. To achieve absolute structural certainty, a self-validating 2D NMR strategy utilizing Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) is required[2].
Comparative Analysis of Structural Validation Strategies
A robust structural elucidation workflow must balance analytical confidence with instrument time and sample requirements. Below is an objective comparison of three common analytical strategies for resolving isoquinoline regiochemistry.
| Analytical Strategy | Regiochemical Resolution | Sample Requirement | Acquisition Time | Confidence Level |
| 1D NMR (¹H, ¹³C) + HRMS | Poor (Ambiguous shifts) | ~1-5 mg | < 30 mins | Low |
| 2D NMR (COSY, HSQC, HMBC) | Excellent (2- and 3-bond connectivity) | ~5-10 mg | 2-4 hours | High (Gold Standard) |
| Advanced 2D (1,1-ADEQUATE) | Definitive (Direct C-C bonds) | >20 mg | 12-24 hours | Very High |
While advanced techniques like 1,1-ADEQUATE provide direct carbon-carbon connectivity, their extremely low sensitivity makes them impractical for routine analysis. The COSY/HMBC combination remains the gold standard, offering a perfect balance of speed, sensitivity, and definitive structural proof.
The Causality of the HMBC/COSY Self-Validating Protocol
Why do we rely on HMBC and COSY rather than direct observation? The answer lies in the causality of nuclear spin interactions. HMBC detects long-range (typically 2- and 3-bond) heteronuclear couplings (²J_CH and ³J_CH), allowing us to "bridge" heteroatoms and quaternary carbons that are otherwise invisible in standard 1D or HSQC spectra[3].
The protocol is a self-validating system because it relies on intersecting data points that must logically agree without the need for external synthetic reference standards[4]:
-
Anchoring the Benzenoid Ring (COSY): The ¹H-¹H COSY spectrum maps the contiguous spin system of the benzenoid protons (H-5, H-6, H-7, H-8). H-8 is distinctly identifiable as a doublet that couples only to H-7.
-
Bridging the Rings (HMBC from H-8): Once H-8 is identified, its HMBC correlations become the structural anchor. In the isoquinoline core, H-8 exhibits a strong 3-bond correlation across the bridgehead to C-1, and another to C-4a[5]. This definitively identifies the C-1 carbon resonance.
-
Pinpointing the Heteroatoms (HMBC from -OCH₃ and H-4): The methoxy protons (~3.9 ppm) will show a strict 3-bond correlation to the carbon they are attached to[6].
-
The Validation Logic: If the -OCH₃ protons correlate to a carbon (C-3) that is different from the C-1 identified by H-8, and the isolated H-4 proton (~6.5 ppm) shows a 2-bond correlation to this C-3 and a 3-bond correlation to C-1, the structure is definitively 3-methoxyisoquinolin-1-amine .
-
Conversely, if the -OCH₃ protons correlated to the same carbon (C-1) that H-8 correlates to, the structure would be 1-methoxyisoquinolin-3-amine.
-
Workflow for definitive regiochemical assignment of isoquinoline derivatives via 2D NMR.
Step-by-Step Experimental Methodology
To ensure reproducibility and high signal-to-noise (S/N) for critical long-range correlations, follow this optimized protocol for 2D NMR acquisition.
Step 1: Sample Preparation
-
Dissolve 10 mg of the purified compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is preferred for amine-containing compounds because it slows proton exchange, allowing the -NH₂ protons to be observed as a distinct broad singlet rather than exchanging with trace moisture.
-
Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to eliminate particulate-induced magnetic field inhomogeneities.
Step 2: Instrument Calibration
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a z-gradient probe.
-
Perform automated tuning and matching (ATM), lock onto the deuterium signal, and shim the magnet (Z1-Z5 gradients) to achieve a ¹H line width of < 0.5 Hz.
-
Calibrate the 90° pulse width for the specific sample to maximize signal intensity for multidimensional experiments.
Step 3: 1D and HSQC Acquisition
-
Acquire a standard ¹H spectrum (16 scans) and a ¹³C{¹H} spectrum (1024 scans).
-
Acquire a multiplicity-edited HSQC spectrum to map all direct ¹J_CH bonds. This separates CH/CH₃ signals from CH₂ signals and identifies all quaternary carbons (which will show no HSQC cross-peaks).
Step 4: COSY and HMBC Acquisition
-
COSY: Run a gradient-selected COSY (gCOSY) with 128 t1 increments and 4 scans per increment.
-
HMBC: Run a gradient-selected HMBC (gHMBC). Critical Parameter: Optimize the long-range coupling delay for ⁿJ_CH = 8 Hz (typically ~62.5 ms). The magnitude of long-range carbon-proton scalar coupling in aromatic systems typically ranges from 5 to 10 Hz. Setting the delay to 1/(2 * J) ensures that the magnetization transfer for crucial 3-bond correlations (like H-8 to C-1, and -OCH₃ to C-3) is maximized, yielding the highest S/N ratio[3]. Acquire with 256 t1 increments and 8-16 scans per increment to ensure sufficient S/N for quaternary carbons.
Step 5: Data Processing
-
Apply zero-filling (to 2K x 1K data points) and a sine-bell squared apodization function in both dimensions before Fourier transformation to enhance resolution and minimize truncation artifacts.
-
Overlay the HSQC and HMBC spectra to distinguish direct bonds from long-range correlations.
References
-
Structural elucidation of compounds 1 and 2. ResearchGate. 2
-
On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc. 3
-
Isolation, Structure Elucidation, and Biological Evaluation of 15-Amido-3-demethoxy-2r,3r-methylenedioxyerythroculine, a New Alkaloid from Hyperbaena Walida. American Chemical Society (ACS). 4
-
Hypecotumines A-D, new isoquinoline alkaloids with potential PCSK9 inhibition activity from Hypecoum erectum L. PubMed Central (PMC). 6
-
Mahimbrine A, a Novel Isoquinoline Alkaloid Bearing a Benzotropolone Moiety from Mahonia imbricata. PubMed Central (PMC).5
-
13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Science Publishing. 1
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mahimbrine A, a Novel Isoquinoline Alkaloid Bearing a Benzotropolone Moiety from Mahonia imbricata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypecotumines A-D, new isoquinoline alkaloids with potential PCSK9 inhibition activity from Hypecoum erectum L - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Methoxyisoquinolin-1-amine: A Technical Protocol
Topic: 3-Methoxyisoquinolin-1-amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2][3]
Executive Safety Directive
STOP AND READ: 3-Methoxyisoquinolin-1-amine is a heterocyclic aromatic amine.[1][2][3][4] While specific toxicological data for this exact isomer may be limited in public registries, Structure-Activity Relationship (SAR) protocols mandate that it be treated as a Category 3 Acute Toxin and a Severe Eye/Skin Irritant .
Do NOT dispose of this compound down the drain.[5] Do NOT mix with oxidizing agents or strong acids during waste collection. All disposal must occur via high-temperature incineration at an approved hazardous waste facility.[2][3]
Chemical Hazard Profile & Waste Characterization
To ensure safe handling, we must first define the waste stream based on the compound's functional groups. The 1-amino-isoquinoline core implies specific reactivity and toxicity profiles.[1][2][3]
Table 1: Waste Characterization Matrix
| Property | Specification | Operational Implication |
| Functional Group | Primary Amine (-NH2) at C1; Methoxy (-OCH3) at C3 | Basic character; incompatible with strong acids and oxidizers.[1][2][3] |
| Physical State | Solid (Crystalline powder) | High risk of dust generation; requires particulate respiratory protection. |
| Hazard Class | Toxic / Irritant (Inferred) | EPA Waste Code: Not P-listed, but treat as D001 (if ignitable carrier) or Toxic non-specific organic.[1] |
| Reactivity | Sensitive to Oxidizers | Segregate strictly from nitric acid, perchlorates, and permanganates to prevent exothermic reactions. |
| Solubility | Low water solubility; Soluble in DMSO/Methanol | Aqueous disposal is ineffective and prohibited; use organic solvent waste streams for solutions. |
Technical Insight: The 1-amino position on the isoquinoline ring significantly increases basicity compared to the parent isoquinoline.[2][3] This makes the compound prone to forming salts with acids, which can alter its solubility and bioavailability, potentially increasing dermal absorption risks during cleanup.
Operational Disposal Protocol
This protocol uses a "Cradle-to-Grave" approach, ensuring safety from the moment the experiment ends to the final incineration.[1][2][3]
-
Solid Waste: Unused powder or contaminated solids (weigh boats, gloves) must be isolated.
-
Liquid Waste: Mother liquors or reaction mixtures containing the amine must be collected in "Basic Organic" waste streams.
Standard: Double-containment is required to prevent secondary contamination of waste storage areas.[2][3]
-
Primary Container: High-density polyethylene (HDPE) or Amber Glass with a PTFE-lined screw cap.[1][2][3]
-
Secondary Containment: Place the primary container inside a clear, sealable polyethylene bag (4 mil thickness minimum).
Labels must be descriptive, not generic. Use the following template:
-
Hazards: TOXIC, IRRITANT[7]
-
Components: [If in solution, list solvent %]
Decision Logic: Disposal Workflow
The following diagram illustrates the critical decision points for disposing of 3-methoxyisoquinolin-1-amine based on its physical state and contamination level.
Figure 1: Decision matrix for segregating and processing amine-based chemical waste.
Emergency Contingencies
Scenario A: Spillage of Solid Powder
-
Evacuate: Clear the immediate area of non-essential personnel to prevent inhalation of dust.
-
PPE Upgrade: Don a NIOSH N95 or P100 respirator, double nitrile gloves, and safety goggles.
-
Containment: Cover the spill with a damp absorbent pad (to prevent dust lofting) or use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Neutralization: Wipe the surface with a dilute acidic solution (e.g., 1% acetic acid) to protonate residual amine traces, making them water-soluble for easier cleanup with soap and water.
Scenario B: Skin Exposure
-
Immediate Action: Flush the affected area with water for 15 minutes.[5][8][9][10]
-
Mechanism: Heterocyclic amines can be lipophilic. Do not use solvents (ethanol/DMSO) to wash skin, as this will increase transdermal absorption. Use mild soap and copious water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12464194, 3-Methoxyisoquinoline (Analogous Structure). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Guidance on the classification of waste (2008/98/EC). Retrieved from [Link][1]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1374652-01-3|3-Methoxy-N-methylisoquinolin-5-amine|BLD Pharm [bldpharm.com]
- 3. 1374652-65-9|3-Methoxy-N-methylisoquinolin-7-amine|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-(3-methoxyphenyl)-7-methylisoquinolin-1-amine - CAS号 1029009-20-8 - 摩熵化学 [molaid.com]
- 7. hazardous-waste-properties-ann-3-dir-2008-98 - ECHA [echa.europa.eu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-methoxyisoquinolin-1-amine
Standard Operating Procedure & PPE Guide: Handling 3-Methoxyisoquinolin-1-amine
As a versatile small molecule scaffold in drug development, 3-methoxyisoquinolin-1-amine (CAS: 80900-34-1) is highly valued for synthesizing complex heterocyclic therapeutics. However, its chemical structure—an aromatic amine integrated into an isoquinoline ring—presents specific operational hazards. Aromatic amines are notorious for their potential to cause skin sensitization, dermal absorption, and respiratory irritation.
To build a culture of safety and ensure the integrity of your research, this guide moves beyond basic safety data sheets (SDS) to provide a causality-driven, self-validating operational framework for handling this compound.
Hazard Assessment & The Causality of Protection
Before handling 3-methoxyisoquinolin-1-amine, researchers must understand why specific Personal Protective Equipment (PPE) is required. Relying on generic lab safety rules is insufficient for reactive organic powders.
-
Respiratory Hazards (H335): At room temperature, 3-methoxyisoquinolin-1-amine is a fine, crystalline powder. Organic powders carry electrostatic charges that cause them to repel from spatulas and aerosolize easily. Inhalation of aromatic amines can lead to acute respiratory tract irritation. Therefore, engineering controls (fume hoods) are your primary defense, while respiratory PPE is the secondary fallback [1].
-
Dermal Permeation (H315): The methoxy and amine functional groups increase the molecule's lipophilicity, allowing it to permeate standard, thin latex gloves rapidly. Nitrile provides a superior chemical barrier against aromatic amines and the polar aprotic solvents (like DMSO or DMF) typically used to dissolve them[2].
-
Ocular Risks (H319): Fine particulates can easily bypass the sides of standard safety glasses. When handling quantities larger than 1 gram, the risk of a dust cloud necessitates a full seal around the eyes.
Quantitative PPE Requirements Matrix
To ensure compliance with, PPE must be scaled to the mass of the chemical being handled.
Table 1: PPE Matrix for 3-Methoxyisoquinolin-1-amine by Operational Scale
| Operational Scale | Mass Range | Eye & Face Protection | Hand Protection | Body Protection | Respiratory & Engineering Controls |
| Analytical | < 1 g | ANSI Z87.1 Safety Glasses with side shields | Single Nitrile (≥ 5 mil thickness) | Standard Cotton Lab Coat | Chemical Fume Hood (80–120 fpm) |
| Preparative | 1 g – 100 g | Chemical Splash Goggles (unvented) | Double Nitrile (≥ 5 mil thickness) | Flame-Resistant (FR) Lab Coat | Chemical Fume Hood |
| Bulk / Pilot | > 100 g | Splash Goggles + Full Face Shield | Heavy-duty Neoprene over Nitrile | Tyvek Coverall / Apron | Fume Hood + N95/P100 Respirator |
Standard Operating Procedure: Handling & Experimental Workflow
This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the current step's validation check is successful, adhering to the guidelines set forth in Prudent Practices in the Laboratory[3].
Step 1: Pre-Operational Validation
-
Action: Check the chemical fume hood's continuous monitoring device.
-
Validation: Verify the face velocity is between 80 and 120 feet per minute (fpm). If the monitor reads below 80 fpm or the alarm sounds, DO NOT open the chemical container.
-
Causality: Proper airflow ensures that any aerosolized particulates generated during container opening are captured before reaching your breathing zone.
Step 2: PPE Donning & Integrity Check
-
Action: Don your lab coat, ANSI Z87.1 eyewear, and high-quality nitrile gloves.
-
Validation: Inflate the gloves slightly by trapping air and rolling the cuff. Check for micro-tears or pressure leaks.
-
Causality: A 5-mil nitrile thickness prevents breakthrough during incidental contact, but even microscopic manufacturing defects can allow dissolved amines to reach the skin.
Step 3: Anti-Static Weighing Protocol
-
Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula before transferring the powder. Weigh the material inside the fume hood using a draft shield to stabilize the balance.
-
Causality: Neutralizing the static charge prevents the fine powder of 3-methoxyisoquinolin-1-amine from aerosolizing due to electrostatic repulsion, preventing contamination of the hood and loss of valuable API.
Step 4: In-Situ Solubilization
-
Action: Rather than transferring dry powder across the lab, pre-dissolve the powder directly in the weighing boat or a sealed vial using a compatible solvent (e.g., DMSO, DMF, or DCM). Add the solvent slowly down the side of the vessel.
-
Causality: Wetting the powder immediately eliminates the risk of airborne dust. Aromatic amines are highly soluble in polar aprotic solvents, making this an efficient and inherently safer transfer method.
Step 5: Targeted Decontamination
-
Action: Wipe down the balance, spatulas, and hood surface with a 70% Isopropyl Alcohol (IPA) wipe, followed by a dilute acidic wipe (e.g., 1% acetic acid).
-
Causality: Because 3-methoxyisoquinolin-1-amine is basic, an acidic wipe ensures complete protonation (forming a water-soluble salt) and total removal of the chemical from surfaces, preventing cross-contamination.
Operational Workflow Visualization
Workflow for safe handling, exposure control, and disposal of 3-methoxyisoquinolin-1-amine.
Spill Response & Disposal Plan
Even with rigorous protocols, accidental releases occur. Your response must be dictated by the physical state of the chemical.
Minor Spills (< 5 g inside a fume hood):
-
Do not sweep dry powder. Sweeping generates massive aerosol clouds.
-
Dampen an absorbent pad with a compatible solvent (e.g., 70% IPA or water) and gently place it over the spill to suppress dust.
-
Wipe inward from the edges to prevent spreading.
-
Place all contaminated materials (pads, gloves) into a sealable, labeled hazardous waste container.
Major Spills (> 5 g or outside a fume hood):
-
Evacuate the immediate area to prevent inhalation of aerosolized powder.
-
Don a fitted N95 or P100 particulate respirator before re-entering the space.
-
Use a HEPA-filtered vacuum or the wet-wipe method. Never use a standard laboratory vacuum cleaner, which will exhaust toxic particulates directly back into the room air.
Waste Disposal Logistics: Under, all waste containing 3-methoxyisoquinolin-1-amine must be classified as "Toxic Organic Solid Waste." Do not mix this waste stream with strong oxidizing agents (e.g., nitric acid, peroxides), as concentrated aromatic amines can react exothermically. Store waste in high-density polyethylene (HDPE) containers with secure, screw-top lids until collected by your EHS department.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. 29 CFR 1910.132. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
